N-Arachidonoyl-L-Serine
Description
Properties
IUPAC Name |
(2S)-3-hydroxy-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)24-21(20-25)23(27)28/h6-7,9-10,12-13,15-16,21,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15-/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVPTVNRMUOPO-UPQKDGGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Topic: Endogenous Synthesis of N-Arachidonoyl-L-Serine in the Central Nervous System
An In-Depth Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-Arachidonoyl-L-Serine (NA-Ser) is an endogenous lipoamino acid discovered in the central nervous system (CNS) that exhibits unique pharmacological properties, distinct from classical endocannabinoids like anandamide.[1][2] While structurally similar to anandamide, NA-Ser displays very weak affinity for cannabinoid receptors CB1 and CB2, suggesting it may act through alternative signaling pathways, potentially as an agonist for a novel G-protein coupled receptor or as a modulator of ion channels like the large-conductance Ca²⁺-activated K⁺ (BKCa) channel.[1][3][4] Its presence in the brain and its vasodilatory and anti-inflammatory activities have spurred interest in its biosynthesis and metabolism.[5][6] This guide provides a detailed exploration of the putative biosynthetic pathways of NA-Ser in the CNS, drawing parallels with the well-established anandamide synthesis machinery. It offers field-proven methodologies for the quantification of NA-Ser and the assessment of related enzymatic activities, designed to equip researchers with the technical foundation necessary to investigate this intriguing signaling molecule.
Introduction: The Significance of N-Arachidonoyl-L-Serine
First isolated from bovine brain, N-Arachidonoyl-L-Serine is a member of the N-acyl amino acid family of signaling lipids.[1][2] Its synthesis is thought to parallel that of anandamide (N-arachidonoyl ethanolamine), given that its precursor, phosphatidylserine (PS), is a ubiquitous phospholipid in neural membranes alongside phosphatidylethanolamine (PE), the precursor to anandamide.[1][6]
Unlike anandamide, the actions of NA-Ser are not primarily mediated by CB1 or CB2 receptors.[2][6] Instead, its effects, such as endothelium-dependent vasodilation, resemble those of "abnormal cannabidiol," pointing towards a novel receptor target.[1] Furthermore, NA-Ser has been shown to be a direct activator of BKCa channels, an interaction dependent on membrane cholesterol but not on cannabinoid receptors or other cytosolic factors.[3][4] Understanding the endogenous production of NA-Ser is therefore critical to elucidating its physiological and pathological roles in the CNS.
Biosynthetic Pathways of NA-Ser in the CNS
The precise enzymatic pathways for NA-Ser synthesis have not been fully elucidated but are strongly hypothesized based on the known routes of anandamide formation. These pathways are dependent on the availability of precursors, namely arachidonic acid and L-serine. The brain's supply of L-serine is critically dependent on de novo synthesis from the glycolytic intermediate 3-phosphoglycerate, a process predominantly carried out by astrocytes.[7][8][9]
The Canonical NAPE-PLD-like Pathway
The primary proposed pathway for NA-Ser synthesis mirrors the canonical two-step process for anandamide production.
Step 1: Formation of N-Arachidonoyl-Phosphatidylserine (NAPS) This initial step involves the activity of a Ca²⁺-dependent N-acyltransferase (NAT), which transfers an arachidonoyl group from the sn-1 position of a donor phospholipid (e.g., phosphatidylcholine) to the primary amine of phosphatidylserine (PS), forming the intermediate N-Arachidonoyl-Phosphatidylserine (NAPS). This is analogous to the synthesis of N-acyl-phosphatidylethanolamine (NAPE) in the anandamide pathway.[10]
Step 2: Hydrolysis of NAPS to NA-Ser The newly formed NAPS is then hydrolyzed by a specific phospholipase D (PLD) to release NA-Ser and phosphatidic acid.[11] The enzyme responsible is likely a homolog or a specific isoform of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), the key enzyme that generates anandamide from NAPE.[12][13][14] NAPE-PLD is a zinc metallohydrolase that cleaves the terminal phosphodiester bond of N-acylated phospholipids.[11][13]
Alternative Pathways and Metabolism
As with other endocannabinoids, alternative biosynthetic routes and metabolic pathways are likely to exist, providing redundancy and finer regulatory control.
FAAH-Mediated Synthesis and Degradation: Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide and other fatty acid amides.[15][16][17] Evidence strongly suggests that FAAH also catabolizes NA-Ser. Systemic administration of a FAAH inhibitor, URB597, leads to a dose-dependent increase in NA-Ser levels in the mouse brain, confirming its role in NA-Ser degradation.[18]
Under certain conditions, FAAH can also operate in reverse, catalyzing the direct condensation of arachidonic acid and L-serine to form NA-Ser.[10] This pathway, while less characterized, could contribute to NA-Ser pools, particularly under conditions where precursor concentrations are high.
Sources
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N-Arachidonoyl-L-Serine (ARA-S): A Technical Guide to its Biological Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Arachidonoyl-L-Serine (ARA-S) is an endogenous N-acyl amino acid, structurally related to the endocannabinoid anandamide, that has emerged as a bioactive lipid with a unique pharmacological profile.[1][2] Isolated from bovine brain, ARA-S displays a range of biological activities, including vasodilatory, neuroprotective, and anti-inflammatory effects.[1][3][4][5] Unlike classical endocannabinoids, ARA-S exhibits very weak affinity for the cannabinoid receptors CB1 and CB2, suggesting its actions are mediated through alternative pathways.[1][3][4][6][7] This technical guide provides an in-depth exploration of the biosynthesis, metabolism, molecular targets, and biological functions of ARA-S, offering a valuable resource for researchers and professionals in the field of lipid signaling and drug discovery.
Introduction: The Emergence of N-Acyl Amino Acids
The discovery of N-arachidonoyl-ethanolamine (anandamide) as an endogenous ligand for cannabinoid receptors spurred a significant expansion in the field of lipid signaling, leading to the identification of a diverse family of related molecules, the N-acyl amides.[8][9] Among these, the N-acyl amino acids (NAAAs) represent a growing class of signaling lipids with diverse physiological roles.[8][9][10] NAAAs are characterized by a fatty acid chain linked to an amino acid via an amide bond.[8][11] This structural motif confers amphiphilic properties and allows for a vast number of potential combinations of fatty acids and amino acids, each with potentially unique biological activities.[10] N-Arachidonoyl-L-Serine (ARA-S) is a prominent member of this family, distinguished by its arachidonic acid tail and L-serine head group.[2]
Biosynthesis and Metabolism of N-Arachidonoyl-L-Serine
The metabolic pathways governing the synthesis and degradation of ARA-S are not yet fully elucidated, but are thought to parallel those of other N-acyl amino acids.
Biosynthesis
The primary proposed pathway for the biosynthesis of N-acyl amino acids, including ARA-S, involves the direct condensation of a fatty acyl-CoA with an amino acid.[8] Specifically for ARA-S, the synthesis is thought to be catalyzed by a cytochrome c-dependent mechanism, utilizing arachidonoyl-CoA and L-serine as substrates.[8] This pathway has also been described for the formation of other N-arachidonoyl amino acids, such as N-arachidonoyl glycine (NAraGly) and N-arachidonoyl GABA (NAraGABA).[8]
Another potential, though less direct, route for the formation of some N-acyl amino acids involves the oxidative metabolism of corresponding N-acyl-ethanolamines.[8] However, the direct enzymatic condensation remains the most likely primary biosynthetic pathway for ARA-S.
Degradation
The primary catabolic enzyme for many N-acyl amides, including anandamide, is fatty acid amide hydrolase (FAAH).[8] It is expected that ARA-S is also hydrolyzed by FAAH, breaking the amide bond to release arachidonic acid and L-serine.[8] This enzymatic inactivation terminates the signaling activity of ARA-S and recycles its constituent components.
Anti-inflammatory Effects
ARA-S has been shown to suppress the lipopolysaccharide (LPS)-induced formation of tumor necrosis factor-alpha (TNF-α) in a murine macrophage cell line and in mice. [1][3][4]This anti-inflammatory effect is independent of CB1 and CB2 receptors. [1][3][4]ARA-S also inhibits the production of reactive oxygen intermediates and nitric oxide in macrophages. [6]These findings suggest a potential therapeutic role for ARA-S in inflammatory conditions.
Potential Role in Cancer
The role of N-acyl amino acids in cancer is an emerging area of research. While direct studies on ARA-S in cancer are limited, some related N-acyl amino acids have shown anti-proliferative effects. [11]For instance, N-arachidonoyl-L-alanine has been shown to inhibit the proliferation of head and neck squamous cell carcinoma cells. [12]Given the involvement of serine metabolism in cancer cell proliferation, exploring the effects of ARA-S in this context is a promising avenue for future research. [13][14][15]
Experimental Protocols
The study of ARA-S involves a range of in vitro and in vivo experimental techniques.
In Vitro Vasodilation Assay
This protocol is designed to assess the vasodilatory effects of ARA-S on isolated arteries.
Objective: To determine the concentration-response relationship of ARA-S-induced vasodilation.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine
-
N-Arachidonoyl-L-Serine (ARA-S)
-
Wire myograph system
-
Dissection microscope
Procedure:
-
Euthanize the rat by an approved method.
-
Dissect the mesenteric arterial bed and isolate second-order arteries.
-
Cut the arteries into 2 mm segments and mount them on a wire myograph.
-
Equilibrate the arterial segments in Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, at 37°C for 60 minutes.
-
Normalize the vessel diameter.
-
Pre-constrict the arteries with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of ARA-S to the bath.
-
Record the relaxation response at each concentration.
-
Calculate the percentage of relaxation relative to the pre-constriction level.
-
Plot the concentration-response curve and determine the EC50 value.
Causality Behind Experimental Choices:
-
Wire Myograph: This technique allows for the precise measurement of isometric tension in small arteries, providing a quantitative measure of vasodilation.
-
Phenylephrine Pre-constriction: This creates a stable level of vascular tone, allowing for the observation and quantification of relaxation responses.
-
Cumulative Concentration-Response Curve: This is an efficient method to determine the potency (EC50) and efficacy of the vasodilator.
In Vivo Model of Traumatic Brain Injury
This protocol is used to evaluate the neuroprotective effects of ARA-S in a clinically relevant animal model.
Objective: To assess the effect of ARA-S on functional outcome, edema, and lesion volume following TBI.
Materials:
-
Male C57BL/6 mice (25-30g)
-
Weight-drop device for inducing closed head injury
-
N-Arachidonoyl-L-Serine (ARA-S)
-
Vehicle (e.g., saline with 1% ethanol and 1% Tween 80)
-
Anesthetic (e.g., isoflurane)
-
Neurological severity score (NSS) for functional assessment
-
Brain sectioning equipment and staining reagents (e.g., cresyl violet)
Procedure:
-
Anesthetize the mouse.
-
Induce a closed head injury using a weight-drop device onto the exposed skull.
-
Administer a single intraperitoneal injection of ARA-S (e.g., 5 mg/kg) or vehicle immediately after the injury.
-
Assess the neurological function using the NSS at various time points (e.g., 1, 24, 48 hours, and daily thereafter).
-
At a predetermined endpoint (e.g., 7 days post-injury), euthanize the mice.
-
Perfuse the brains and collect them for histological analysis.
-
Determine the lesion volume by staining brain sections with cresyl violet and performing image analysis.
-
Measure brain edema by comparing the wet and dry weight of the brain hemispheres.
-
Statistically compare the outcomes between the ARA-S-treated and vehicle-treated groups.
Causality Behind Experimental Choices:
-
Closed Head Injury Model: This model mimics the clinical features of TBI in humans, providing a relevant context for evaluating neuroprotective agents.
-
Neurological Severity Score (NSS): The NSS is a standardized and validated method for assessing motor and cognitive function in rodents after brain injury.
-
Histological Analysis: Staining for and quantifying the lesion volume provides a direct measure of the extent of brain damage and the neuroprotective effect of the treatment.
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A Technical Guide to the Deorphanization of N-Arachidonoyl-L-Serine Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Arachidonoyl-L-Serine (ARA-S) is an endogenous lipoamino acid with significant therapeutic potential, demonstrating neuroprotective, vasodilatory, and anti-inflammatory properties.[1][2][3] Despite its compelling biological activities, the precise molecular targets—specifically its cognate receptor(s)—remain elusive, classifying ARA-S as an "orphan" ligand. This ambiguity is a critical bottleneck in harnessing its full therapeutic potential. This guide provides a comprehensive, in-depth framework for the deorphanization of ARA-S receptors. It moves beyond theoretical discussion to offer senior scientists and drug development professionals a strategic, multi-pronged research plan, complete with detailed, field-proven experimental protocols. We will dissect the existing evidence for receptor-mediated signaling, critically evaluate candidate receptors, and present a logical cascade of experiments—from initial discovery to definitive validation—designed to unambiguously identify and characterize the signaling pathways governed by this enigmatic lipid mediator.
Introduction: The Enigma of N-Arachidonoyl-L-Serine
First isolated from bovine brain, N-Arachidonoyl-L-Serine (ARA-S) is structurally related to the endocannabinoid anandamide but exhibits a distinct pharmacological profile.[2][3][4] Crucially, it displays weak to negligible affinity for the canonical cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1) channel, indicating that its biological effects are mediated by novel targets.[1][2][3][4][5] The observed effects of ARA-S, such as the activation of MAP kinase and Akt signaling pathways in endothelial cells and modulation of N-type calcium channels, are characteristic of receptor-mediated events, strongly suggesting the existence of one or more specific G-protein coupled receptors (GPCRs).[1][6][7] The identification of these receptors is paramount for understanding its physiological role and for the rational design of novel therapeutics.
The Evidence Trail: Signaling Footprints of an Orphan Ligand
The primary evidence for a dedicated ARA-S receptor comes from its downstream cellular effects, which are difficult to explain by non-specific membrane interactions alone.
-
G-Protein Involvement: In several systems, the effects of ARA-S are sensitive to pertussis toxin (PTX), which ADP-ribosylates and inactivates Gαi/o subunits of heterotrimeric G-proteins.[1] This strongly implicates a Gi/o-coupled GPCR in mediating its actions.
-
Kinase Activation: ARA-S has been shown to stimulate the phosphorylation of key signaling kinases, including p44/42 mitogen-activated protein (MAP) kinase and protein kinase B (Akt).[1][2][3] These phosphorylation events are hallmarks of GPCR-initiated signaling cascades that regulate cell proliferation, migration, and survival.
-
Ion Channel Modulation: Studies have demonstrated that ARA-S can modulate the activity of ion channels, such as N-type Ca2+ channels and large-conductance Ca2+-activated K+ (BKCa) channels.[7][8] While some effects may be direct, others appear independent of G-protein signaling, suggesting a complex mechanism that could involve multiple targets or direct channel interaction.[6][7][8]
Current Candidate Receptors: An Unresolved Picture
The search for the ARA-S receptor has yielded several candidates, though none have been definitively confirmed.
-
GPR55: This orphan GPCR is a leading candidate. It is activated by certain endocannabinoid-like lipids, and some studies report that ARA-S induces pro-angiogenic effects that are mediated, at least in part, by GPR55.[9][10][11] However, the interaction requires further validation, as direct binding has not been conclusively demonstrated and GPR55 signaling is complex, potentially involving multiple G-protein families (Gq, G12/13).[9][12]
-
TRPV1: Although initial studies showed very low affinity, other N-acyl amides are known to interact with TRPV1.[1][2][3][13] The possibility of ARA-S acting as a modulator at this channel under specific physiological conditions cannot be entirely dismissed, though it is unlikely to be its primary receptor.[14][15][16]
-
Novel "Abnormal-CBD" Receptor: The effects of ARA-S often parallel those of Abnormal Cannabidiol (Abn-CBD), a synthetic agonist for a putative, but still unidentified, endothelial cannabinoid-type receptor.[1][2][3] It is plausible that ARA-S is the endogenous ligand for this receptor.
This ambiguity necessitates a systematic and unbiased approach to receptor identification, employing multiple orthogonal strategies.
A Multi-Pronged Strategy for Receptor Deorphanization
No single method is guaranteed to succeed; therefore, a concurrent, multi-pronged approach is the most robust strategy. This involves ligand-based "fishing" expeditions and unbiased cell-based screening. The "reverse pharmacology" approach, starting with a known receptor and searching for its ligand, is the foundational concept for these strategies.[17][18][19]
Strategy 1: Ligand-Based Discovery ("Fishing for the Receptor")
This classical biochemical approach uses a modified ARA-S molecule to physically isolate its binding partner(s) from a complex protein mixture. The success of this strategy hinges on the design of a probe that retains biological activity and allows for efficient capture.
Mandatory Visualization: Ligand-Based Discovery Workflow
Caption: Workflow for identifying ARA-S receptors using affinity-based probes.
Protocol 1.1: Photoaffinity Labeling Probe Synthesis & Affinity Chromatography
Rationale: Photoaffinity labeling (PAL) creates a covalent bond between the ligand and its receptor upon UV irradiation, permanently "trapping" the interaction.[20][21][22][23] This is superior to standard affinity pull-downs for capturing transient or low-affinity interactions common with lipid ligands. A diazirine group is a small, efficient photophore, and an alkyne handle allows for subsequent "click" chemistry for visualization or enrichment.[21][22][24]
Methodology:
-
Probe Synthesis:
-
Synthesize an ARA-S analog containing a diazirine photophore on the arachidonoyl chain and a terminal alkyne or biotin tag for capture. The linker position must be carefully chosen to minimize disruption of binding.
-
Causality: The diazirine is inert until UV activation, preventing premature reactions.[22][23] Biotin provides an extremely high-affinity handle for streptavidin-based capture.
-
-
Probe Validation:
-
Confirm that the synthesized probe retains biological activity. Use a robust functional assay, such as measuring pERK activation in a responsive cell line (e.g., HUVECs).
-
Trustworthiness: An inactive probe will not find the correct target. The EC50 of the probe should be comparable to that of native ARA-S.
-
-
Lysate Preparation:
-
Prepare a lysate from a tissue or cell line known to respond to ARA-S (e.g., brain tissue, endothelial cells). Use a mild detergent (e.g., CHAPS) to solubilize membrane proteins while preserving their native conformation.
-
Include protease and phosphatase inhibitors.
-
-
Binding and Crosslinking:
-
Incubate the cell lysate with the ARA-S photoaffinity probe in the dark (typically 1-4 hours at 4°C).
-
Control: Run parallel incubations including:
-
No probe (negative control).
-
Probe + a large excess of unlabeled ARA-S (competition control). This is the most critical control to identify specific binders.
-
-
Transfer the mixture to a petri dish on ice and irradiate with UV light (e.g., 350-365 nm) for 5-15 minutes to induce covalent crosslinking.[21]
-
-
Affinity Capture:
-
Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe-receptor complexes.[25][26][27]
-
Wash the beads extensively with lysis buffer containing a slightly higher detergent concentration to remove proteins that are non-specifically bound to the beads or probe.
-
-
Elution and Identification:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and visualize with silver or Coomassie staining.
-
Excise bands that are present in the probe lane but absent or significantly reduced in the competition control lane.
-
Perform in-gel trypsin digestion followed by LC-MS/MS analysis to identify the protein(s).[23][28]
-
Strategy 2: Unbiased Functional Screening
This approach, a cornerstone of modern deorphanization, involves systematically testing ARA-S against a large panel of known orphan receptors to see which one it "turns on".[17][29][30][31]
Mandatory Visualization: High-Throughput Screening Workflow
Caption: A logical cascade for validating a candidate ARA-S receptor.
Protocol 4.1: Radioligand Binding Assay
Rationale: To prove a direct interaction between ARA-S and the candidate receptor, and to quantify its affinity.
Methodology:
-
Assay Preparation:
-
Synthesize [3H]-ARA-S or [125I]-labeled ARA-S analog (radioligand).
-
Prepare membranes from cells overexpressing the candidate receptor.
-
-
Saturation Binding:
-
Incubate a fixed amount of membrane with increasing concentrations of the radioligand.
-
Separate bound from free ligand by rapid filtration.
-
Measure radioactivity on the filters.
-
Data Analysis: Plot specific binding vs. radioligand concentration. This will yield the equilibrium dissociation constant (Kd), a measure of affinity, and the maximum receptor density (Bmax).
-
-
Competition Binding:
-
Incubate membranes with a fixed concentration of radioligand and increasing concentrations of unlabeled ARA-S.
-
Data Analysis: This will yield the inhibition constant (Ki), which should be consistent with the Kd and the functional EC50.
-
Protocol 4.2: Genetic Validation using CRISPR/Cas9
Rationale: To demonstrate that the candidate receptor is necessary for the cellular response to ARA-S.
Methodology:
-
Cell Line Engineering:
-
Use CRISPR/Cas9 to generate a knockout (KO) cell line of the candidate receptor in a responsive parental cell line.
-
Design and validate guide RNAs targeting an early exon of the receptor gene.
-
Isolate and sequence clonal cell lines to confirm frameshift mutations and absence of protein expression (via Western blot or qPCR).
-
-
Functional Testing:
-
Compare the response of the wild-type (WT) and KO cell lines to ARA-S using a key functional assay (e.g., pERK activation, calcium mobilization).
-
Expected Outcome: The WT cells should show a robust, dose-dependent response to ARA-S, while the KO cells should show a complete or dramatically attenuated response.
-
Trustworthiness: To confirm the specificity of the knockout, re-express the receptor in the KO cells ("rescue" experiment). This should restore responsiveness to ARA-S.
-
Data Summary: Comparing Candidates
All quantitative data should be systematically tabulated to compare candidates and build a conclusive case.
| Parameter | Candidate: GPR55 | Candidate: GPRX (New Hit) | Control: CB1 |
| Binding Affinity (Ki, nM) | ~250 (Literature) | To be determined | >10,000 [2][3] |
| Functional Potency (EC50, nM) | |||
| β-Arrestin Recruitment | ~400 (Literature) | To be determined | No response |
| pERK Activation | ~150 [10] | To be determined | No response |
| Calcium Mobilization | ~300 [32] | To be determined | No response |
| Effect of CRISPR KO | Attenuates response | To be determined | Not applicable |
Conclusion and Future Directions
The deorphanization of N-Arachidonoyl-L-Serine receptors represents a significant opportunity in pharmacology and drug development. The multi-pronged strategy outlined in this guide—combining chemical biology, high-throughput screening, and rigorous genetic validation—provides a clear and actionable roadmap for definitively identifying these elusive targets. Success in this endeavor will not only illuminate a novel signaling pathway but will also pave the way for the development of a new class of therapeutics targeting inflammation, vascular disease, and neurodegeneration. The validated receptor will become a primary target for small molecule screening campaigns, enabling the discovery of more potent, stable, and selective agonists or antagonists to precisely modulate this promising endogenous system.
References
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An In-depth Technical Guide to the Vasodilatory Properties of N-Arachidonoyl-L-Serine
Introduction: Unveiling a Novel Endogenous Vasodilator
N-Arachidonoyl-L-Serine (ARA-S) is an endogenous lipoamino acid, structurally related to the endocannabinoid anandamide, that has emerged as a significant modulator of vascular tone.[1][2][3] Initially isolated from bovine brain, ARA-S has garnered considerable interest within the research community for its potent vasodilatory effects, which are mediated through signaling pathways distinct from those of classical cannabinoids.[2][3][4] This technical guide provides a comprehensive overview of the current understanding of ARA-S-induced vasodilation, detailing its complex molecular mechanisms, and presenting robust experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this intriguing endogenous lipid.
Unlike anandamide, ARA-S exhibits very weak affinity for the canonical cannabinoid receptors CB1 and CB2, as well as the transient receptor potential vanilloid 1 (TRPV1) channel, suggesting a unique mode of action.[2][3][4][5] Its vasodilatory profile is characterized by both endothelium-dependent and -independent mechanisms, highlighting its multifaceted interaction with the vascular wall.[5][6] The following sections will delve into the specific signaling cascades and molecular targets implicated in the vascular effects of ARA-S.
Part 1: Molecular Mechanisms of N-Arachidonoyl-L-Serine-Induced Vasodilation
The vasodilatory actions of ARA-S are a result of its integrated effects on both the endothelial lining and the underlying vascular smooth muscle cells. The contribution of each pathway can vary depending on the specific vascular bed.
Endothelium-Dependent Vasodilation: A Multi-faceted Signaling Cascade
A significant component of ARA-S-induced vasodilation is dependent on a functional endothelium.[2][3][4] This observation points to the release of endothelium-derived relaxing factors. The signaling pathways initiated by ARA-S in endothelial cells are complex and involve the activation of several key protein kinases.
A compelling body of evidence suggests that many of the endothelium-dependent effects of ARA-S are mediated by a novel, yet to be fully characterized, G-protein coupled receptor often referred to as the "abnormal cannabidiol (Abn-CBD) receptor".[2][3][7] This putative receptor is insensitive to classical CB1 and CB2 receptor antagonists.[8] The vasodilatory effects of ARA-S that are sensitive to pertussis toxin in some vascular preparations further support the involvement of a Gi/Go-coupled receptor.[4][8]
In human brain endothelial cells, ARA-S has been shown to stimulate the phosphorylation of Akt, a key downstream effector of phosphatidylinositol 3-kinase (PI3K).[1] This activation of the PI3K/Akt pathway can lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO), a potent vasodilator.[1][9] Inhibition of NOS with L-NAME has been shown to attenuate the effects of ARA-S, confirming the role of NO in its mechanism of action in certain cellular contexts.[1][9]
ARA-S also stimulates the phosphorylation of p44/42 mitogen-activated protein (MAP) kinases (also known as Erk1/2) in cultured endothelial cells.[2][3] The MAPK pathway is a crucial signaling cascade involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. Its activation by ARA-S in endothelial cells likely contributes to the integrated vascular response.
Role of Cyclooxygenase (COX) Pathway
While the arachidonic acid moiety of ARA-S might suggest the involvement of the cyclooxygenase (COX) pathway and the production of vasodilatory prostanoids, studies have shown that the vasodilatory effect of ARA-S is not affected by indomethacin, a non-selective COX inhibitor. [4][8]This indicates that ARA-S-induced vasodilation is independent of the COX pathway.
Part 2: Experimental Protocols for the Investigation of N-Arachidonoyl-L-Serine Vasodilatory Properties
To rigorously characterize the vasodilatory effects of ARA-S, a combination of in vitro and ex vivo techniques is essential. The following protocols provide a framework for these investigations.
Ex Vivo Assessment of Vascular Reactivity using Wire Myography
Wire myography is the gold-standard technique for assessing the contractility of small resistance arteries ex vivo. [10][11]This method allows for the precise measurement of isometric tension in response to pharmacological agents.
-
Vessel Isolation and Mounting:
-
Isolate third-order mesenteric arteries (200-300 µm in diameter) from male Sprague-Dawley rats in cold, oxygenated physiological salt solution (PSS). [5] * Carefully dissect the arteries free of surrounding adipose and connective tissue under a dissecting microscope.
-
Mount 2 mm segments of the arteries on two tungsten wires (40 µm diameter) in the jaws of a wire myograph. [11][12]One wire is attached to a force transducer and the other to a micrometer for stretching the vessel.
-
Submerge the mounted vessel in a temperature-controlled (37°C) organ bath containing PSS and continuously bubbled with 95% O2 / 5% CO2.
-
-
Normalization and Equilibration:
-
Normalize the vessel by stepwise increases in tension to determine its optimal resting tension. This ensures that the vessel is at a point on its length-tension curve where it can generate maximal active tension.
-
Allow the vessel to equilibrate at its optimal resting tension for at least 30-60 minutes, with regular changes of the PSS in the organ bath.
-
-
Assessment of Vessel Viability and Endothelial Integrity:
-
To assess viability, contract the vessel with a high potassium solution (KPSS).
-
To test for endothelial integrity, pre-constrict the vessel with a submaximal concentration of a vasoconstrictor (e.g., 5 µM phenylephrine) and then assess the relaxation response to an endothelium-dependent vasodilator (e.g., 10 µM acetylcholine). [8]A relaxation of >90% is indicative of a healthy, intact endothelium. [5] * To study endothelium-independent effects, the endothelium can be mechanically removed by gently rubbing the luminal surface with a human hair or one of the mounting wires. [5][8]Successful denudation is confirmed by the absence of a relaxation response to acetylcholine.
-
-
Concentration-Response Curves:
-
Pre-constrict the vessel with a vasoconstrictor (e.g., phenylephrine).
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of ARA-S to the organ bath to construct a concentration-response curve.
-
To investigate the signaling pathways involved, pre-incubate the vessel with specific inhibitors for 20-30 minutes before pre-constriction and the addition of ARA-S. Examples of inhibitors include:
-
In Vitro Assessment of Intracellular Signaling
To dissect the molecular mechanisms underlying ARA-S-induced vasodilation, in vitro studies using cultured endothelial and vascular smooth muscle cells are invaluable.
Changes in intracellular calcium concentration are a key signaling event in both endothelial and smooth muscle cells.
-
Cell Culture and Loading:
-
Culture human umbilical vein endothelial cells (HUVECs) or rat aortic smooth muscle cells (RASMCs) on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye.
-
-
Fluorescence Microscopy:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with a physiological salt solution and establish a baseline fluorescence ratio.
-
Stimulate the cells with ARA-S and record the changes in the fluorescence ratio over time. This allows for the quantification of changes in intracellular calcium concentration.
-
Western blotting is a standard technique to assess the activation of signaling proteins through phosphorylation.
-
Cell Treatment and Lysis:
-
Culture endothelial cells to near confluence in petri dishes.
-
Treat the cells with ARA-S for various time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
SDS-PAGE and Immunoblotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Akt, phospho-Erk1/2) and total protein as a loading control.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative increase in protein phosphorylation.
-
Summary of Quantitative Data
The following table summarizes key quantitative data from the literature on the vasodilatory effects of N-Arachidonoyl-L-Serine.
| Vascular Bed | Species | Pre-constrictor | EC50 / pEC50 | Endothelium-Dependence | Key Findings | Reference |
| Mesenteric Artery | Rat | Phenylephrine | pEC50: 5.49 (intact), 5.14 (denuded) | Partial | Vasorelaxation is inhibited by iberiotoxin. | [5] |
| Mesenteric Artery | Rat | Methoxamine | pEC50: 4.9 | Yes | Relaxation is reduced by L-NAME and iberiotoxin. | [13] |
| Abdominal Aorta | Rat | Phenylephrine | - | Yes | Vasodilation is endothelium-dependent. | [2][3] |
Conclusion and Future Directions
N-Arachidonoyl-L-Serine is a potent endogenous vasodilator with a unique and complex mechanism of action that distinguishes it from classical endocannabinoids. Its ability to induce vasodilation through both endothelium-dependent and -independent pathways, involving a putative novel receptor, the PI3K/Akt/eNOS pathway, and direct activation of BKCa channels, makes it a fascinating subject for cardiovascular research.
Future research should focus on the definitive identification and characterization of the putative "abnormal cannabidiol" receptor that mediates many of the endothelium-dependent effects of ARA-S. Further elucidation of the interplay between the different signaling pathways in various vascular beds will also be crucial. A deeper understanding of the physiological and pathophysiological roles of ARA-S in the regulation of blood pressure and local blood flow could pave the way for the development of novel therapeutic strategies for cardiovascular diseases such as hypertension.
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N-Arachidonoyl-L-Serine affinity for CB1 and CB2 receptors
An In-Depth Technical Guide to the Receptor Affinity of N-Arachidonoyl-L-Serine for CB1 and CB2
Executive Summary
N-Arachidonoyl-L-Serine (ARA-S) is an endogenous lipoamino acid structurally analogous to the endocannabinoid anandamide. Despite this similarity, extensive research demonstrates that ARA-S possesses negligible affinity for the canonical cannabinoid receptors, CB1 and CB2. This guide provides a comprehensive analysis of the binding profile of ARA-S, its functional activities, and the downstream signaling pathways it modulates. We present evidence that ARA-S exerts its biological effects, including vasodilation and anti-inflammatory actions, not through direct CB1/CB2 engagement, but via alternative molecular targets, positioning it as a selective endogenous ligand for a putative novel G-protein coupled receptor. This document furnishes researchers and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to investigate this unique signaling molecule.
Introduction to N-Arachidonoyl-L-Serine (ARA-S)
First isolated from bovine brain, N-Arachidonoyl-L-Serine (ARA-S) is a member of the N-acyl amino acid family of signaling lipids.[1][2] Its structure, featuring a 20-carbon polyunsaturated arachidonoyl tail conjugated to an L-serine headgroup, bears a close resemblance to N-arachidonoyl ethanolamine (anandamide), a primary endogenous ligand for cannabinoid receptors.[3] This structural parallel initially suggested a role for ARA-S within the classical endocannabinoid system. However, subsequent pharmacological characterization revealed a distinct and more nuanced mechanism of action, setting it apart from anandamide and other canonical endocannabinoids.[4][5] This guide delves into the specific receptor interaction profile of ARA-S, focusing on its lack of affinity for CB1 and CB2 receptors and exploring its true signaling axis.
Part 1: The Receptor Binding Profile of ARA-S
A definitive understanding of a ligand's therapeutic potential begins with a precise characterization of its binding affinity for its molecular targets. In the case of ARA-S, the initial hypothesis of it being a classical cannabinoid receptor ligand was quickly challenged by empirical data.
Affinity for Cannabinoid Receptors CB1 and CB2
Contrary to what its structural similarity to anandamide might suggest, ARA-S demonstrates exceptionally weak interaction with both CB1 and CB2 receptors.[3][6] Radioligand binding assays, the gold standard for quantifying receptor affinity, consistently show that ARA-S fails to displace high-affinity radiolabeled cannabinoid ligands from either receptor subtype, except at micromolar concentrations that are not considered physiologically relevant.[5]
This lack of significant binding indicates that the physiological effects of ARA-S are not mediated by direct activation or modulation of CB1 or CB2 receptors.[7] This finding is critical for drug development, as it dissociates the compound's activities from the psychotropic effects associated with CB1 agonism and the specific immunomodulatory roles directly governed by CB2.
| Compound | Receptor | Binding Affinity (Kᵢ) | Citation |
| N-Arachidonoyl-L-Serine (ARA-S) | CB1 | > 10,000 nM | [5] |
| N-Arachidonoyl-L-Serine (ARA-S) | CB2 | No significant binding reported | [2][5] |
| Anandamide (for comparison) | CB1 | ~89 nM | [8] |
| Anandamide (for comparison) | CB2 | ~371 nM | [9] |
Alternative Molecular Targets: A Putative Novel Receptor
The significant biological activity of ARA-S in the absence of CB1/CB2 affinity points towards the existence of a distinct molecular target.[2] Research indicates that many of the effects of ARA-S, particularly its vasodilatory properties, are similar to those of abnormal cannabidiol (Abn-CBD), a synthetic cannabinoid that also lacks affinity for CB1 and CB2.[1][3] This has led to the hypothesis that ARA-S is an endogenous agonist for a putative, non-CB1/CB2 G-protein coupled receptor, often termed the "Abn-CBD-sensitive receptor."[2][5]
Furthermore, studies have implicated the orphan G-protein coupled receptor 55 (GPR55) as a potential target for ARA-S.[10][11] Knock-down of GPR55 has been shown to inhibit ARA-S-induced signaling and endothelial functions, suggesting it may serve as one of the receptors for this lipoamino acid.[11] It is also established that ARA-S does not bind to the transient receptor potential vanilloid 1 (TRPV1) channel, another common target for endocannabinoid-like molecules.[4][5]
Part 2: Functional Activity & Signaling Pathways
Despite its inability to bind canonical cannabinoid receptors, ARA-S is a biologically active molecule that initiates distinct intracellular signaling cascades.
Functional Effects of ARA-S
The most well-characterized effects of ARA-S are observed in the cardiovascular and immune systems:
-
Vasodilation: ARA-S produces robust, endothelium-dependent vasodilation in isolated arteries.[2][3] This effect is pertussis toxin-sensitive in some models, suggesting the involvement of a Gᵢ/Gₒ-coupled receptor.[2][5]
-
Angiogenesis: It acts as a pro-angiogenic factor, stimulating endothelial cell proliferation, migration, and wound healing in vitro.[10][11]
-
Signal Transduction: In cultured endothelial cells, ARA-S stimulates the phosphorylation of key signaling proteins, including p44/42 mitogen-activated protein (MAP) kinase and protein kinase B (Akt), pathways crucial for cell growth and survival.[1][2][10]
-
Anti-inflammatory Action: ARA-S suppresses the lipopolysaccharide (LPS)-induced formation of tumor necrosis factor-alpha (TNF-α) in macrophage cell lines and in mice, an effect that persists even in mice lacking CB1 or CB2 receptors, confirming its independent mechanism of action.[3]
Proposed Signaling Cascade
The collective evidence supports a signaling pathway for ARA-S that is distinct from the classical endocannabinoid system. The proposed cascade begins with ARA-S binding to a novel G-protein coupled receptor (such as GPR55) on the cell surface. This engagement activates inhibitory Gᵢ/Gₒ proteins, which in turn initiate downstream phosphorylation events involving the MAPK/ERK and PI3K/Akt pathways.
Part 3: Methodologies for Pharmacological Characterization
To empower researchers to validate these findings and explore the activity of novel compounds at cannabinoid receptors, we provide detailed, self-validating protocols for key assays.
Protocol: Radioligand Displacement Assay for CB1/CB2 Affinity
This competitive binding assay is the definitive method for determining a test compound's binding affinity (Kᵢ) by measuring its ability to displace a known high-affinity radioligand.[12]
Causality: The principle is based on the law of mass action. An unlabeled test compound (e.g., ARA-S) competes with a fixed concentration of a radiolabeled ligand (e.g., [³H]CP-55,940) for a finite number of receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a true measure of affinity.[13]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293, CHO cells).
-
Harvest cells and homogenize in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4).
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh TME buffer and resuspend. Determine protein concentration via a Bradford or BCA assay. Store aliquots at -80°C.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (ARA-S) in assay buffer (TME with 5 mg/mL BSA).
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding (TB): Assay buffer, radioligand, and cell membranes.
-
Non-Specific Binding (NSB): Assay buffer, radioligand, cell membranes, and a high concentration of a known unlabeled cannabinoid agonist/antagonist (e.g., 10 µM WIN 55,212-2) to saturate all specific binding sites.
-
Test Compound: Serial dilutions of ARA-S, radioligand, and cell membranes.
-
-
-
Incubation:
-
Add a fixed, subsaturating concentration of the radioligand (e.g., [³H]CP-55,940, typically near its Kₔ value) to all wells.
-
Add the prepared cell membranes (typically 10-20 µg protein/well) to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes to allow the reaction to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through GF/B or GF/C glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer (TME with 1 mg/mL BSA) to remove any remaining unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the formula: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol: [³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures the activation of G-proteins coupled to a receptor, providing a direct readout of agonist efficacy.[14]
Causality: In the inactive state, a GPCR-coupled G-protein is bound to GDP. Upon agonist binding to the receptor, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the G-protein's α-subunit, leading to its activation. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds irreversibly to activated G-proteins. The amount of incorporated radioactivity is therefore directly proportional to the level of receptor activation by the agonist.[14][15]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Use cell membranes prepared as described in the binding assay protocol.
-
Prepare an assay buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EDTA, 100 mM NaCl, and 1 mg/mL BSA, pH 7.4.
-
Prepare a solution of GDP (typically 10-30 µM final concentration) in assay buffer. High concentrations of GDP are used to keep basal G-protein activation low.
-
Prepare serial dilutions of the test compound (ARA-S) and a known full agonist (e.g., CP-55,940) as a positive control.
-
-
Assay Setup (in a 96-well plate):
-
Basal Binding: Membranes, assay buffer, GDP.
-
Non-Specific Binding: Membranes, assay buffer, GDP, and a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Agonist Stimulation: Membranes, assay buffer, GDP, and serial dilutions of the test compound or positive control.
-
-
Pre-incubation:
-
Add membranes, assay buffer with GDP, and the test compound/controls to the wells.
-
Pre-incubate at 30°C for 15-20 minutes. This step allows the test compounds to bind to the receptors before the functional reaction is initiated.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM final concentration) to all wells.
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through glass fiber filters, as described in the binding assay protocol.
-
Wash filters with ice-cold wash buffer.
-
-
Quantification and Analysis:
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the net agonist-stimulated binding: Stimulated DPM - Basal DPM.
-
Plot the stimulated binding against the log concentration of the agonist to generate a dose-response curve.
-
Determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect) values from the curve. The Eₘₐₓ value, relative to a full agonist, defines the compound as a full agonist, partial agonist, or antagonist. For ARA-S at CB1/CB2, no stimulation would be expected.
-
Conclusion
N-Arachidonoyl-L-Serine represents a fascinating divergence from the classical endocannabinoid signaling paradigm. While structurally related to anandamide, it exhibits negligible binding affinity for CB1 and CB2 receptors. Instead, ARA-S functions as a potent signaling molecule through a distinct, non-CB1/CB2 pathway, likely involving the GPR55 receptor, to exert significant vasodilatory, pro-angiogenic, and anti-inflammatory effects. This profile makes ARA-S and its signaling pathway a compelling area for future research and a promising target for the development of novel therapeutics free from the on-target side effects of classical cannabinoid receptor modulators. The methodologies detailed herein provide a robust framework for the continued exploration of this and other novel lipoamino acid signaling systems.
References
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The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels. (Source: NIH) [Link]
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In vitro synthesis of arachidonoyl amino acids by cytochrome c. (Source: PubMed) [Link]
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N-Arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties | Request PDF. (Source: ResearchGate) [Link]
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(PDF) Assay of CB1 Receptor Binding. (Source: ResearchGate) [Link]
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N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties. (Source: NIH) [Link]
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N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. (Source: PubMed) [Link]
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Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55?. (Source: NIH) [Link]
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A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. (Source: Frontiers in Pharmacology) [Link]
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N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties. (Source: PNAS) [Link]
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Endocannabinoid-like N-arachidonoyl serine is a novel pro-angiogenic mediator. (Source: PubMed) [Link]
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N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons. (Source: NIH) [Link]
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In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. (Source: University of Mississippi eGrove) [Link]
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Radioligand Binding Assay. (Source: Gifford Bioscience) [Link]
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Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells. (Source: Springer Nature Experiments) [Link]
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A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. (Source: ResearchGate) [Link]
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Identification of N-arachidonoyl dopamine as a highly biased ligand at cannabinoid CB1 receptors. (Source: NIH) [Link]
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Angiogenesis: A new physiological role for N-arachidonoyl serine and GPR55? | Request PDF. (Source: ResearchGate) [Link]
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GTPγS Binding Assays. (Source: NCBI Bookshelf) [Link]
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N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. (Source: The Hebrew University of Jerusalem) [Link]
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A Technical Guide to the Preliminary In Vitro Effects of N-Arachidonoyl-L-Serine (ARA-S)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Endocannabinoid-Like Mediator
N-Arachidonoyl-L-Serine (ARA-S) is an endogenous lipoamino acid, first isolated from bovine brain, that is structurally related to the well-known endocannabinoid, N-arachidonoyl ethanolamine (anandamide).[1] Despite this structural similarity, ARA-S presents a unique pharmacological profile that distinguishes it from classical endocannabinoids. Its primary intrigue lies in its significant biological activities in the absence of potent interaction with the canonical cannabinoid receptors CB1 and CB2.[2][3] This guide provides an in-depth analysis of the foundational in vitro research that has begun to delineate the cellular and molecular effects of ARA-S, offering critical insights for its potential development as a therapeutic agent. We will explore its distinct receptor pharmacology, its demonstrated anti-inflammatory and neuroprotective effects, and its influence on vascular and neuronal cell functions, supported by detailed experimental frameworks.
Section 1: Foundational Pharmacology & Endocannabinoid System Interaction
A crucial first step in characterizing any novel lipid mediator is to define its relationship with established signaling systems. For ARA-S, this involves assessing its interaction with the primary components of the endocannabinoid system (ECS).
1.1. Cannabinoid Receptor (CB1/CB2) Affinity
Initial and subsequent binding assays have consistently shown that ARA-S has a very weak affinity for both CB1 and CB2 receptors.[2][3] This is a pivotal finding, as it indicates that the observed biological effects of ARA-S are not mediated by the same receptors responsible for the psychoactive and immunomodulatory effects of THC and anandamide. This lack of canonical CB receptor activity is a key differentiator, suggesting that ARA-S may offer therapeutic benefits without the side effects associated with CB1 activation.
1.2. Interaction with FAAH
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide.[4] The susceptibility of a related molecule to FAAH is a critical determinant of its stability and duration of action. Unlike anandamide, ARA-S is a poor substrate for FAAH, implying greater biological stability and a potentially longer-lasting effect in vivo. This resistance to rapid degradation makes it an attractive candidate for pharmacological development.
1.3. The Orphan Receptor GPR55
With classical cannabinoid receptors largely ruled out, research has turned to orphan G protein-coupled receptors (GPCRs). The G protein-coupled receptor 55 (GPR55) has emerged as a potential target. Studies have shown that ARA-S can induce pro-angiogenic effects in human microvascular endothelial cells and that this action is partly inhibited by the knockdown of GPR55.[5][6] This suggests GPR55 may serve as one of the receptors for ARA-S, mediating at least some of its vascular effects.[6][7] However, other studies have failed to show direct binding in certain assay systems, indicating the relationship may be complex or cell-type specific.[8][9]
Section 2: Anti-inflammatory and Immunomodulatory Properties
One of the most robustly documented in vitro effects of ARA-S is its ability to suppress inflammatory responses, particularly in immune cells like macrophages.
2.1. Causality of Experimental Model Choice
To investigate anti-inflammatory potential, researchers frequently employ the murine macrophage cell line RAW264.7. This line is an established and reliable model because it robustly responds to inflammatory stimuli like lipopolysaccharide (LPS), a component of bacterial cell walls. Upon LPS stimulation, RAW264.7 cells produce a cascade of inflammatory mediators, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), providing clear and measurable endpoints to assess the efficacy of an anti-inflammatory compound.
2.2. Key In Vitro Findings
In vitro studies demonstrate that ARA-S effectively suppresses the LPS-induced formation of TNF-α in RAW264.7 macrophages.[1][2][3] Furthermore, it has been shown to inhibit the production of reactive oxygen intermediates and nitric oxide in these cells.[2] These effects are crucial as they occur independently of CB1 or CB2 receptors, highlighting a novel anti-inflammatory pathway.[2] The mechanism appears to involve the inhibition of key inflammatory signaling pathways such as NF-κB and MAP kinases.[10][11]
| Effect | Cell Model | Stimulus | Key Observation | Reference |
| TNF-α Suppression | RAW264.7 Macrophages | LPS | Concentration-dependent inhibition of TNF-α production. | [2] |
| Nitric Oxide (NO) Inhibition | Primary Murine Macrophages | LPS | ~50% inhibition of NO production at the highest tested concentration. | [2] |
| ROI Inhibition | RAW264.7 Macrophages | Zymosan | Concentration-dependent suppression of reactive oxygen intermediates. | [2] |
Section 3: Neuroprotective and Neuronal Effects
Beyond immunomodulation, ARA-S exhibits significant effects on neuronal cells, suggesting a potential role in neuroprotection and neuromodulation.
3.1. Modulation of Ion Channels
Electrophysiological studies using whole-cell patch clamp techniques have revealed direct effects of ARA-S on ion channels.
-
N-Type Ca2+ Channels: In rat sympathetic neurons, ARA-S produces a rapid and reversible augmentation of N-type Ca2+ channel currents.[12][13] This effect is voltage-dependent and appears to be independent of GPCRs, suggesting a direct modulatory action on the channel itself.[12][13]
-
BKCa Channels: ARA-S is a direct activator of large conductance Ca2+-activated K+ (BKCa) channels.[14][15] This activation is thought to contribute to its endothelium-independent vasodilatory effects and is dependent on the presence of membrane cholesterol.[14][15]
3.2. Pro-Survival Signaling and Neuroprotection
The neuroprotective capacity of ARA-S has been linked to its ability to activate critical pro-survival signaling pathways. In vivo studies following traumatic brain injury, which rely on underlying cellular mechanisms, found that ARA-S administration leads to an increase in the phosphorylation of Akt (also known as Protein Kinase B) and ERK1/2.[8][9] Activation of the PI3K/Akt and MAPK/ERK pathways is a well-established mechanism for promoting cell survival and inhibiting apoptosis.[1][16] In endothelial cells, ARA-S was also found to stimulate the phosphorylation of Akt and p44/42 MAP kinase (ERK1/2).[1][3]
Diagram: ARA-S Pro-Survival Signaling Pathway
This diagram illustrates the proposed signaling cascade initiated by ARA-S, leading to downstream effects that promote cell survival and inhibit apoptosis.
Caption: Proposed ARA-S Pro-Survival Signaling Cascade.
Section 4: Vascular and Endothelial Effects
ARA-S was first identified as a potent vasodilator, and its effects on the vascular endothelium are a cornerstone of its in vitro profile.
4.1. Vasodilation
In isolated rat mesenteric arteries and aorta, ARA-S produces endothelium-dependent vasodilation.[1][3] This effect parallels that of abnormal cannabidiol (Abn-CBD), a compound known to act on a putative novel endothelial cannabinoid receptor.[2]
4.2. Angiogenesis
Further investigation into endothelial function revealed that ARA-S is a pro-angiogenic factor.[5][17]
-
Experimental Approach: Using primary human dermal microvascular endothelial cells (HMVECs), researchers performed cell proliferation, migration, and wound repair assays.
-
Key Findings: ARA-S was found to stimulate angiogenesis and endothelial wound healing. This was linked to the induction of vascular endothelial growth factor C (VEGF-C) and its receptor.[5] As mentioned previously, the knockdown of GPR55 partially inhibited these pro-angiogenic effects, implicating it as a mediator.[5]
Section 5: Synthesis of Key Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, this section details the methodologies for core in vitro assays used to characterize ARA-S.
Protocol 1: In Vitro Anti-inflammatory Assay (TNF-α Measurement)
Diagram: Anti-inflammatory Assay Workflow
This workflow outlines the key steps for assessing the anti-inflammatory effect of ARA-S on macrophages.
Caption: Workflow for In Vitro Inflammation Assay.
-
Cell Culture: Seed RAW264.7 murine macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of ARA-S or vehicle control (e.g., DMSO). Incubate for 1-2 hours. Causality Note: Pre-treatment allows the compound to enter the cells and engage its molecular targets before the inflammatory cascade is initiated.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle-treated, LPS-stimulated control group to determine the percentage inhibition of TNF-α production.
Protocol 2: Endothelial Cell Migration (Wound Healing/Scratch Assay)
-
Cell Culture: Grow Human Microvascular Endothelial Cells (HMVECs) to a confluent monolayer in a 24-well plate.
-
Create Wound: Using a sterile p200 pipette tip, create a linear "scratch" or wound in the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells. Add fresh culture medium containing ARA-S at desired concentrations or a vehicle control.
-
Imaging: Immediately capture an image of the scratch in each well using an inverted microscope (Time 0). Place the plate back in the incubator.
-
Incubation and Monitoring: Capture additional images of the same fields at defined time points (e.g., 8, 16, and 24 hours).
-
Data Analysis: Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is a measure of cell migration. Compare the closure rate in ARA-S-treated wells to the vehicle control. Causality Note: This assay mimics the process of cell migration required for angiogenesis and tissue repair, providing a functional readout of the pro-angiogenic potential observed with ARA-S.
Conclusion and Future Directions
The preliminary in vitro data for N-Arachidonoyl-L-Serine paint a compelling picture of a novel lipid mediator with a distinct pharmacological profile. Its ability to exert significant anti-inflammatory, neuroprotective, and vasculomodulatory effects, all while avoiding direct interaction with classical cannabinoid receptors, makes it a molecule of high interest. The evidence points towards a mechanism involving orphan GPCRs like GPR55 and direct modulation of key ion channels. For drug development professionals, ARA-S represents a promising lead compound whose unique mechanism may bypass the side effects of traditional cannabinoid-based therapies. Future in vitro research should focus on definitively identifying its full spectrum of molecular targets, further elucidating its downstream signaling pathways in various cell types (e.g., neurons, glia, endothelial cells), and exploring its potential synergy with other therapeutic agents.
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Milman, G., et al. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Proceedings of the National Academy of Sciences, 103(7), 2428–2433. [Link]
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Zhang, M., et al. (2010). Endocannabinoid-like N-arachidonoyl serine is a novel pro-angiogenic mediator. British Journal of Pharmacology, 160(7), 1583–1594. [Link]
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Al-Hayani, S., & O'Sullivan, S. E. (2010). Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55?. PubMed. [Link]
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Godlewski, G., et al. (2009). The endogenous brain constituent N-arachidonoyl L-serine is an activator of large conductance Ca2+-activated K+ channels. PubMed. [Link]
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Parmar, R., & Ho, W. S. (2010). N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels. British Journal of Pharmacology, 160(3), 690–701. [Link]
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Cohen-Yeshurun, A., et al. (2011). N-arachidonoyl-l-serine is neuroprotective after traumatic brain injury by reducing apoptosis. Nature. [Link]
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Kunos, G., & Pacher, P. (2008). Receptors for acylethanolamides—GPR55 and GPR119. British Journal of Pharmacology, 153(S1), S277–S284. [Link]
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Larsen, A. P., et al. (2022). The endocannabinoid ARA-S facilitates the activation of cardiac Kv7.1/KCNE1 channels from different species. Channels, 16(1), 1-13. [Link]
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Guo, J., et al. (2008). N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons. NIH. [Link]
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Jeon, Y., et al. (2016). Anti-Inflammatory and Antioxidant Actions of N-Arachidonoyl Serotonin in RAW264.7 Cells. Cellular Physiology and Biochemistry, 39(2), 730–744. [Link]
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Milman, G., et al. (2006). N-Arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. ResearchGate. [Link]
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Jeon, Y., et al. (2016). Anti-Inflammatory and Antioxidant Actions of N-Arachidonoyl Serotonin in RAW264.7 Cells. ResearchGate. [Link]
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Yin, H., et al. (2016). N-Arachidonoyl glycine, another endogenous agonist of GPR55. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(11), 1775-1782. [Link]
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Tan, B., et al. (2010). Identification of endogenous acyl amino acids based on a targeted lipidomics approach. Journal of Lipid Research, 51(1), 112–119. [Link]
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WebMD. Serine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]
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Blankman, J. L., & Cravatt, B. F. (2013). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. The AAPS journal, 15(3), 657–666. [Link]
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Das, S., et al. (2023). Elucidating N-acyl amino acids as a model protoamphiphilic system. ChemRxiv. [Link]
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Dunlop, R. A., et al. (2018). Mechanisms of L-serine neuroprotection in vitro include ER proteostasis regulation. Neurotoxicity Research, 33(1), 1-13. [Link]
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Dwyer, B. E., & Wasterlain, C. G. (1984). An in vitro amino acid incorporation method for assessing the status of in vivo protein synthesis. Neurochemistry International, 6(3), 395-403. [Link]
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Iannotti, F. A., et al. (2016). Endocannabinoids, Related Compounds and Their Metabolic Routes. Molecules, 21(8), 1047. [Link]
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Wikipedia. Serine. [Link]
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Hanus, L. O., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 822. [Link]
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Zhang, H., et al. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Surfactants and Detergents, 6(10), 74-85. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. L-serine. [Link]
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Ye, J., et al. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers in Molecular Neuroscience, 14, 726665. [Link]
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van der Stelt, M., & Di Marzo, V. (2020). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Annual Review of Pharmacology and Toxicology, 60, 423-445. [Link]
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Methodological & Application
Application Notes and Protocols: A Guide to the Chemical Synthesis of N-Arachidonoyl-L-Serine
Introduction: The Significance of N-Arachidonoyl-L-Serine
N-Arachidonoyl-L-Serine (ARA-S) is an endogenous lipoamino acid that has garnered significant attention within the scientific community. Structurally analogous to the well-known endocannabinoid anandamide, ARA-S is comprised of arachidonic acid, a polyunsaturated omega-6 fatty acid, linked via an amide bond to the amino acid L-serine.[1][2][3] First isolated from bovine brain, this molecule exhibits a unique pharmacological profile.[1][2][3] Unlike classical endocannabinoids, ARA-S displays weak affinity for the cannabinoid receptors CB1 and CB2.[1][2][3] However, it exerts potent biological effects, including endothelium-dependent vasodilation and neuroprotection, suggesting the existence of novel signaling pathways for this class of lipid mediators.[1][4] The synthesis of ARA-S is therefore crucial for advancing our understanding of its physiological roles and therapeutic potential. This guide provides a detailed protocol for the chemical synthesis of N-Arachidonoyl-L-Serine, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Principles of N-Arachidonoyl-L-Serine Synthesis
The synthesis of N-Arachidonoyl-L-Serine fundamentally involves the formation of an amide bond between the carboxylic acid of arachidonic acid and the amine group of L-serine. This process, a cornerstone of peptide chemistry, necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amino group. Several coupling agents can be employed for this purpose, with O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) being a common and effective choice.[4]
A critical consideration in this synthesis is the presence of multiple reactive functional groups in the L-serine molecule: the primary amine, the carboxylic acid, and the side-chain hydroxyl group. To ensure the selective formation of the desired amide bond at the amino group, the other reactive sites must be temporarily blocked using protecting groups. The choice of protecting groups is paramount and must be orthogonal, meaning they can be removed under conditions that do not affect the newly formed amide bond or the integrity of the arachidonoyl moiety.
The overall synthetic strategy can be visualized as a three-stage process:
-
Protection of L-Serine: The carboxylic acid and hydroxyl groups of L-serine are protected.
-
Coupling Reaction: The protected L-serine is coupled with activated arachidonic acid.
-
Deprotection: The protecting groups are removed to yield the final product, N-Arachidonoyl-L-Serine.
Caption: Synthetic workflow for N-Arachidonoyl-L-Serine.
Experimental Protocol: Synthesis of N-Arachidonoyl-L-Serine
This protocol outlines a robust method for the synthesis of N-Arachidonoyl-L-Serine utilizing TBTU as a coupling agent and appropriate protecting groups for L-serine.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier |
| Arachidonic Acid | C₂₀H₃₂O₂ | 304.47 | Cayman Chemical |
| L-Serine methyl ester hydrochloride | C₄H₁₀ClNO₃ | 155.58 | Sigma-Aldrich |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | C₆H₁₅ClSi | 150.72 | Sigma-Aldrich |
| Imidazole | C₃H₄N₂ | 68.08 | Sigma-Aldrich |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) | C₁₁H₁₆BF₄N₅O | 321.09 | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | Sigma-Aldrich |
| Lithium Hydroxide (LiOH) | LiOH | 23.95 | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Sigma-Aldrich |
| Methanol (MeOH) | CH₄O | 32.04 | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Sigma-Aldrich |
| Sodium Sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 142.04 | Sigma-Aldrich |
| Silica Gel for column chromatography | SiO₂ | 60.08 | Sigma-Aldrich |
Step-by-Step Methodology
Part 1: Protection of L-Serine
-
Protection of the Hydroxyl Group:
-
To a solution of L-serine methyl ester hydrochloride (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain O-TBDMS-L-serine methyl ester.
-
Part 2: Coupling of Arachidonic Acid and Protected L-Serine
-
Activation of Arachidonic Acid:
-
In a separate flask, dissolve arachidonic acid (1.0 eq) in anhydrous DCM.
-
Add TBTU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Amide Bond Formation:
-
To the activated arachidonic acid solution, add a solution of O-TBDMS-L-serine methyl ester (1.0 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Arachidonoyl-O-TBDMS-L-serine methyl ester.
-
Part 3: Deprotection to Yield N-Arachidonoyl-L-Serine
-
Saponification of the Methyl Ester:
-
Dissolve the purified product from the previous step in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Removal of the TBDMS Protecting Group:
-
The TBDMS group is labile under acidic conditions and may be partially or fully cleaved during the acidic workup of the saponification step.
-
To ensure complete deprotection, the crude product can be treated with a solution of tetrabutylammonium fluoride (TBAF) in THF or a solution of HCl in methanol.
-
After deprotection, perform an aqueous workup and purify the final product by silica gel column chromatography or preparative HPLC.
-
Characterization
The final product, N-Arachidonoyl-L-Serine, should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₂₃H₃₇NO₄, MW: 391.55).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Arachidonic acid and the coupling reagents are sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Side Reactions: Incomplete protection of L-serine can lead to the formation of side products. Ensure the protection steps are complete before proceeding to the coupling reaction.
-
Purification: The purification of the final product can be challenging due to its amphipathic nature. A gradient elution system for column chromatography is recommended.
-
Stability: N-Arachidonoyl-L-Serine is susceptible to oxidation and degradation. Store the final product under an inert atmosphere at -20°C or lower.[2]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of N-Arachidonoyl-L-Serine. By following these procedures, researchers can reliably produce this important signaling molecule for further investigation into its biological functions and therapeutic applications. The principles outlined herein can also be adapted for the synthesis of other N-acyl amino acids.
References
-
Milman, G., Maor, Y., Abu-Lafi, S., et al. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Proceedings of the National Academy of Sciences, 103(7), 2428-2433. [Link]
-
Huang, Z., Gauthier, K. M., Campbell, W. B., & Falck, J. R. (2009). The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels. Molecular Pharmacology, 75(4), 826–834. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Investigating N-Arachidonoyl-L-Serine (AraS) Interactions with Ion Channels using Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
N-Arachidonoyl-L-Serine (AraS), an endogenous lipoamino acid identified in the brain, is emerging as a significant modulator of neuronal excitability and vascular tone through its interaction with various ion channels.[1][2][3] Unlike classic endocannabinoids, AraS exhibits minimal affinity for CB1, CB2, and TRPV1 receptors, suggesting a unique pharmacological profile and novel therapeutic potential.[1][3][4] This guide provides a comprehensive framework for investigating the effects of AraS on ion channel function using patch clamp electrophysiology. We will delve into the mechanistic basis for experimental design, provide detailed, field-tested protocols for studying its effects on Large Conductance Ca²⁺-activated K⁺ (BKCa) and N-type Ca²⁺ channels, and offer insights into data interpretation.
Introduction: The Scientific Case for Investigating AraS
N-Arachidonoyl-L-Serine is an endocannabinoid-like molecule that has garnered significant interest for its physiological activities, including vasodilation and neuroprotection.[3][5] Its chemical structure, the condensation of arachidonic acid and L-serine, places it in the family of N-acyl amino acids.[6] Crucially, early studies have established that AraS exerts its biological effects not through the well-trodden cannabinoid receptor pathways, but by directly modulating the activity of key ion channels.[1][2][7] This positions AraS as a valuable pharmacological tool and a potential lead for developing therapeutics targeting specific channelopathies or physiological states governed by ion channel activity.
Two primary and well-documented targets of AraS are:
-
Large Conductance Ca²⁺-activated K⁺ (BKCa) Channels: AraS has been shown to be a direct activator of BKCa channels, an effect that likely contributes to its vasodilatory properties.[1][8] This activation is independent of G-proteins and cytosolic messengers but is notably dependent on the presence of membrane cholesterol.[1][8]
-
N-type (Caᵥ2.2) Ca²⁺ Channels: In sympathetic neurons, AraS produces a rapid and reversible enhancement of N-type Ca²⁺ currents.[2][7] This is achieved by shifting the voltage-dependence of channel activation to more hyperpolarized potentials, effectively increasing channel activity at physiological membrane potentials.[2][7]
Understanding the precise mechanisms of these interactions requires robust and reproducible electrophysiological protocols. The following sections provide the necessary detail to empower researchers to pursue these investigations.
Foundational Knowledge: Preparing AraS for Electrophysiology
The lipophilic nature of AraS necessitates careful preparation to ensure its bioavailability and stability in aqueous recording solutions.
Chemical Properties of N-Arachidonoyl-L-Serine:
| Property | Value | Source |
| Common Name | AraS | [5] |
| CAS Number | 187224-29-9 | [5][9] |
| Molecular Formula | C₂₃H₃₇NO₄ | [5][6] |
| Molecular Weight | 391.5 g/mol | [5][9] |
| Solubility | DMF, DMSO, Ethanol, PBS (pH 7.2) | [5][9] |
| Storage | -20°C | [5] |
Protocol 1: Preparation of AraS Stock and Working Solutions
Causality: Ethanol is a common solvent for lipophilic compounds like AraS. Preparing a high-concentration stock solution allows for minimal solvent concentration in the final working solution, preventing off-target effects on ion channels. Serial dilutions into the external recording buffer immediately before use are critical to avoid precipitation and ensure accurate final concentrations.
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
On the day of the experiment, perform serial dilutions of the ethanol stock solution directly into the external recording solution to achieve the desired final concentrations (e.g., 0.1 µM to 30 µM).[2]
-
Crucial Control: Ensure the final concentration of ethanol in the recording solution is kept constant across all conditions (control and AraS-containing) and is typically below 0.1% (v/v) to avoid solvent-induced artifacts.[2]
-
Vortex the final working solutions gently to ensure homogeneity.
-
Experimental Workflow: Patch Clamp Investigation of AraS
The whole-cell patch clamp configuration is the gold standard for studying the modulation of voltage-gated ion channels by compounds like AraS.[2][10] It allows for precise control of the membrane potential and the intracellular environment.
Caption: General workflow for a patch clamp experiment investigating AraS.
Protocol for AraS Modulation of BKCa Channels
This protocol is adapted from studies using HEK293 cells stably transfected with the α-subunit of the human BKCa channel (hSlo).[1][8]
Rationale: Using a heterologous expression system provides a clean background to study the direct effects of AraS on a specific ion channel without confounding variables from other native channels.
Protocol 2: Whole-Cell Recording of BKCa Currents
-
Cell Preparation:
-
Culture HEK293 cells expressing the desired BKCa channel subunit(s) using standard cell culture techniques.
-
Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
-
Recording Solutions:
| Solution | Component | Concentration (mM) |
| External | NaCl | 135 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal | KCl | 140 |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| EGTA | 10 | |
| ATP-Mg | 2 | |
| GTP-Na | 0.2 | |
| pH adjusted to 7.2 with KOH | ||
| Free [Ca²⁺]ᵢ adjusted to 1 µM with CaCl₂ |
Note: The internal free Ca²⁺ concentration is buffered to 1 µM to reliably elicit BKCa currents. The specific free Ca²⁺ can be adjusted depending on the experimental goals.[1]
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) on a single cell and rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +100 mV in 10 mV increments for 200 ms) to elicit outward K⁺ currents.
-
Record a stable baseline current for several minutes.
-
Perfuse the cell with the external solution containing AraS (e.g., 3 µM or 10 µM).[1]
-
Once the effect has reached a steady state, apply the same voltage-step protocol.
-
Perform a washout with the control external solution to test for reversibility.
-
Data Analysis and Expected Results:
-
Current Enhancement: AraS is expected to enhance the outward K⁺ current at all depolarizing potentials.
-
Leftward Shift in G-V Curve: The primary mechanism of action is a leftward shift in the conductance-voltage (G-V) relationship, indicating that the channel is activated at more negative potentials in the presence of AraS.[1] The half-activation voltage (V₁/₂) will decrease. For example, V₁/₂ values shifted from ~59 mV in control to ~40 mV in the presence of 10 µM AraS.[1]
-
Dose-Dependence: The effect should be concentration-dependent, with a reported pEC₅₀ of approximately 5.63.[1][8]
Caption: Proposed direct activation pathway of BKCa channels by AraS.
Protocol for AraS Modulation of N-type Ca²⁺ Channels
This protocol is based on studies using acutely dissociated rat superior cervical ganglion (SCG) neurons, which endogenously express N-type Ca²⁺ channels.[2][11]
Rationale: Studying native channels in primary neurons provides physiological relevance, demonstrating the effect of AraS in a cellular context where these channels naturally function.
Protocol 3: Whole-Cell Recording of N-type Ca²⁺ Currents
-
Cell Preparation:
-
Recording Solutions:
| Solution | Component | Concentration (mM) |
| External | Methanesulfonic acid | 140 |
| Tetraethylammonium (TEA) hydroxide | 145 | |
| HEPES | 10 | |
| Glucose | 10 | |
| CaCl₂ | 10 | |
| pH adjusted to 7.4 with TEA-OH | ||
| Internal | Cs-methanesulfonate | 120 |
| HEPES | 10 | |
| EGTA | 10 | |
| ATP-Mg | 4 | |
| GTP-Na | 0.3 | |
| pH adjusted to 7.2 with CsOH |
Note: TEA and Cesium are used in the external and internal solutions, respectively, to block K⁺ channels, thereby isolating the Ca²⁺ currents.
-
Electrophysiological Recording:
-
Follow the same procedure as for BKCa channels to establish a whole-cell recording.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a 25 ms depolarizing test pulse to -10 mV to evoke Ca²⁺ currents (ICa).[2]
-
Record a stable baseline ICa amplitude for several minutes.
-
Perfuse the neuron with the external solution containing AraS (e.g., 10 µM).[2] The effect should be rapid and reversible.
-
To construct an I-V curve, apply 70 ms test pulses over a range of potentials (e.g., -60 to +80 mV) from the holding potential of -80 mV, both in the absence and presence of AraS.[2]
-
Perform a washout to confirm reversibility.
-
Data Analysis and Expected Results:
-
Augmentation of ICa: Application of AraS (10 µM) should produce a rapid and reversible increase in the peak ICa amplitude.[2]
-
Hyperpolarizing Shift in Activation: The I-V curve in the presence of AraS will show an enhancement of current, particularly at more hyperpolarized potentials.[2] This is due to a hyperpolarizing (leftward) shift in the activation curve, indicating that AraS facilitates channel opening at lower voltages.[2][7]
-
No Change in Kinetics: AraS is not expected to overtly modify the kinetics of the Ca²⁺ current.[2]
-
Concentration-Response: The augmentation of ICa is concentration-dependent.[2]
Trustworthiness and Self-Validation
To ensure the integrity of your findings, every experiment should incorporate the following self-validating controls:
-
Vehicle Control: Always apply the vehicle (e.g., external solution with <0.1% ethanol) to the cell before applying AraS to confirm that the solvent itself does not affect channel activity.
-
Washout: A successful washout, where channel activity returns to baseline levels after removing AraS, demonstrates that the observed effect is due to the compound and not to rundown or irreversible changes in the cell's health.
-
Time Control: For long experiments, periodically monitor a control cell (without drug application) to ensure that channel properties are stable over the duration of the experiment.
-
Positive Control: If available, use a known modulator of the target channel to confirm that the channels in your preparation are behaving as expected.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust foundation for characterizing the interaction of N-Arachidonoyl-L-Serine with BKCa and N-type Ca²⁺ channels. The unique, non-cannabinoid receptor-mediated mechanism of AraS makes it a compelling molecule for further study. Future investigations could explore its effects on other ion channels, such as the reported inhibition of T-type Ca²⁺ channels by related lipoamino acids, or delve deeper into the structural determinants of the AraS-channel interaction.[12] Such research will undoubtedly enhance our understanding of this endogenous signaling molecule and could pave the way for novel therapeutic strategies in cardiovascular and neurological disorders.
References
-
Godlewski, G., et al. (2009). The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels. Molecular Pharmacology, 75(2), 391-401. [Link]
-
Guo, J., Williams, D. J., & Ikeda, S. R. (2008). N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons. Journal of Neurophysiology, 100(2), 1147-1151. [Link]
-
Guo, J., Williams, D. J., & Ikeda, S. R. (2008). N-arachidonoyl L-serine, a putative endocannabinoid, alters the activation of N-type Ca2+ channels in sympathetic neurons. Journal of Neurophysiology, 100(2), 1147-51. [Link]
-
Milman, G., et al. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Proceedings of the National Academy of Sciences, 103(7), 2428-2433. [Link]
-
O'Sullivan, S. E., et al. (2009). N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels. British Journal of Pharmacology, 158(5), 1365-1374. [Link]
-
Kerckhove, N., et al. (2009). T-type calcium channel inhibition underlies the analgesic effects of the endogenous lipoamino acids. The Journal of Neuroscience, 29(42), 13149-13161. [Link]
-
Godlewski, G., et al. (2009). The endogenous brain constituent N-arachidonoyl L-serine is an activator of large conductance Ca2+-activated K+ channels. Molecular Pharmacology, 75(2), 391-401. [Link]
-
Vay, L., et al. (2018). TRPV1: Structure, Endogenous Agonists, and Mechanisms. International Journal of Molecular Sciences, 19(9), 2684. [Link]
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Milman, G., et al. (2006). N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Proceedings of the National Academy of Sciences, 103(7), 2428-2433. [Link]
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Guo, J., Williams, D. J., & Ikeda, S. R. (2008). N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons. Journal of Neurophysiology. [Link]
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PubChem. N-Arachidonoyl L-serine. National Center for Biotechnology Information. [Link]
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Application Notes and Protocols for N-Arachidonoyl-L-Serine in Cultured Neuronal Cells
Introduction
N-Arachidonoyl-L-Serine (ARA-S) is an endogenous lipoamino acid, structurally related to the endocannabinoid anandamide, that has garnered significant interest within the neuroscience community.[1][2] Isolated from bovine brain, ARA-S exhibits potent neuroprotective properties, making it a valuable tool for researchers investigating neuronal injury, neurodegenerative diseases, and the intricate signaling pathways that govern neuronal survival.[1][2] Unlike anandamide, ARA-S displays weak affinity for the canonical cannabinoid receptors CB1 and CB2, as well as the vanilloid receptor TRPV1, suggesting a distinct mechanism of action.[2][3] This unique pharmacological profile makes ARA-S a selective tool to explore novel neuroprotective pathways.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of ARA-S in cultured neuronal cells. We will delve into its mechanism of action, provide detailed protocols for its preparation and application, and discuss expected outcomes for various experimental paradigms.
Mechanism of Action: A Multifaceted Neuroprotective Profile
The neuroprotective effects of N-Arachidonoyl-L-Serine are not mediated by a single receptor but rather through a complex interplay of various signaling pathways. While it does not significantly engage CB1 receptors, its protective actions have been linked to indirect signaling through the CB2 receptor and TRPV1 channels.[1][4] Furthermore, ARA-S has been shown to be an activator of large-conductance Ca2+-activated K+ (BK) channels.[5][6]
A key aspect of ARA-S's neuroprotective function lies in its ability to modulate critical intracellular signaling cascades. Specifically, it has been demonstrated to increase the phosphorylation of extracellular signal-regulated kinase (ERK) and Akt, two pivotal kinases in pro-survival pathways.[1][2][4] This activation of the ERK and Akt pathways leads to the upregulation of anti-apoptotic proteins and a subsequent reduction in caspase-3 activity, ultimately mitigating neuronal cell death.[1][4]
Interestingly, some research also points to the involvement of the orphan G-protein coupled receptor GPR55 in mediating the effects of ARA-S, particularly in the context of angiogenesis, though its role in neuronal cells is still under investigation.
Signaling Pathway of N-Arachidonoyl-L-Serine in Neuronal Cells
Caption: Signaling pathway of N-Arachidonoyl-L-Serine (ARA-S) in neuronal cells.
Protocols for the Application of N-Arachidonoyl-L-Serine in Cultured Neuronal Cells
Preparation of N-Arachidonoyl-L-Serine Stock Solution
A. Materials:
-
N-Arachidonoyl-L-Serine (powder)
-
Ethanol (200 proof, molecular biology grade)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
B. Protocol:
-
Solvent Selection: ARA-S is soluble in organic solvents such as ethanol and DMSO.[7] Ethanol is often the preferred solvent for initial stock solutions to minimize potential solvent-induced cytotoxicity.
-
Stock Concentration: It is recommended to prepare a high-concentration stock solution (e.g., 10-30 mM in ethanol) to minimize the volume of solvent added to the cell culture medium.[7]
-
Preparation:
-
Bring the ARA-S powder to room temperature before opening the vial to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of ARA-S and transfer it to a sterile tube.
-
Add the appropriate volume of ethanol to achieve the desired stock concentration.
-
Vortex thoroughly until the ARA-S is completely dissolved.
-
-
Storage: Aliquot the stock solution into sterile, tightly sealed vials to avoid evaporation and contamination. Store the aliquots at -20°C for long-term storage. ARA-S is stable for at least 2 months when stored in ethanol at -20°C.
Experimental Workflow for Treating Cultured Neuronal Cells
Caption: General experimental workflow for using ARA-S in cultured neuronal cells.
Recommended Working Concentrations and Incubation Times
The optimal concentration and incubation time for ARA-S will depend on the specific neuronal cell type and the experimental endpoint. The following table provides a general guideline based on published literature. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.
| Assay Type | Cell Type | Recommended Concentration Range | Recommended Incubation Time | Reference |
| Neuroprotection/Viability | Primary Cortical Neurons, SH-SY5Y | 1 - 25 µM | 24 - 48 hours | [1][4] |
| ERK/Akt Phosphorylation | Primary Cortical Neurons, PC12 | 5 - 50 µM | 15 - 60 minutes | [1][2][4] |
| N-type Ca2+ Channel Modulation | Rat Sympathetic Ganglion Neurons | 1 - 30 µM | Acute application (minutes) | [7] |
| BK Channel Activation | HEK293 cells expressing BK channels | 3 - 10 µM | Acute application (minutes) | [5] |
Note: The final concentration of the organic solvent (e.g., ethanol or DMSO) in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of solvent used for ARA-S) must be included in all experiments.
Protocol for a Neuronal Viability Assay (MTT Assay)
A. Materials:
-
Cultured neuronal cells in a 96-well plate
-
N-Arachidonoyl-L-Serine working solutions
-
Vehicle control (culture medium with solvent)
-
Positive control for cell death (e.g., staurosporine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
B. Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density that will result in approximately 80% confluency on the day of the experiment.
-
Induction of Injury (Optional): For neuroprotection assays, induce neuronal injury using a relevant stressor (e.g., glutamate excitotoxicity, oxidative stress with H₂O₂, serum deprivation).
-
Treatment:
-
Prepare serial dilutions of ARA-S in fresh culture medium.
-
Remove the old medium from the cells and replace it with the ARA-S-containing medium or control media.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol for Western Blot Analysis of ERK and Akt Phosphorylation
A. Materials:
-
Cultured neuronal cells in 6-well plates
-
N-Arachidonoyl-L-Serine working solutions
-
Vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
B. Protocol:
-
Cell Treatment: Treat neuronal cells with ARA-S or vehicle control for the desired time (e.g., 30 minutes).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Expected Outcomes and Troubleshooting
-
Neuroprotection Assays: Treatment with ARA-S is expected to increase neuronal viability in the presence of a neurotoxic insult. If no protective effect is observed, consider optimizing the ARA-S concentration and the timing of its application relative to the insult.
-
Signaling Pathway Analysis: An increase in the ratio of phosphorylated ERK and Akt to their total protein levels is expected following ARA-S treatment. The peak phosphorylation is typically transient, so a time-course experiment is highly recommended to capture the optimal time point.
-
Troubleshooting:
-
Low Solubility: If ARA-S precipitates in the culture medium, prepare a fresh, more dilute working solution from the stock. Sonication of the stock solution before dilution may also help.
-
Cytotoxicity at High Concentrations: Like many lipids, ARA-S may exhibit cytotoxicity at high concentrations. Perform a dose-response curve to identify the optimal therapeutic window.
-
Variability in Results: Ensure consistent cell seeding density and passage number. Prepare fresh working solutions for each experiment.
-
Conclusion
N-Arachidonoyl-L-Serine is a valuable pharmacological tool for investigating novel neuroprotective mechanisms. Its unique signaling profile, distinct from classical cannabinoids, offers exciting avenues for research into neuronal survival and repair. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively utilize ARA-S to advance our understanding of neuronal function and develop potential therapeutic strategies for neurological disorders.
References
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Cohen-Yeshurun, A., Trembovler, V., Alexandrovich, A., Ryberg, E., Greasley, P. J., Mechoulam, R., Shohami, E., & Leker, R. R. (2011). N-arachidonoyl-L-serine is neuroprotective after traumatic brain injury by reducing apoptosis. Journal of Cerebral Blood Flow & Metabolism, 31(8), 1768–1777. [Link]
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Guo, J., Williams, D. J., & Ikeda, S. R. (2008). N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons. Journal of Neurophysiology, 100(2), 1147–1151. [Link]
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Cohen-Yeshurun, A., et al. (2011). N-arachidonoyl-L-serine is neuroprotective after traumatic brain injury by reducing apoptosis. Journal of Cerebral Blood Flow & Metabolism, 31(8), 1768-77. [Link]
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Godlewski, G., Offertáler, L., Osei-Hyiaman, D., Mo, F. M., Harvey-White, J., Liu, J., Davis, M. I., Zhang, L., Razdan, R. K., Milman, G., Pacher, P., Mukhopadhyay, P., Lovinger, D. M., & Kunos, G. (2009). The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels. Journal of Pharmacology and Experimental Therapeutics, 329(2), 579–587. [Link]
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Maione, S., De Petrocellis, L., de Novellis, V., Schiano Moriello, A., Petrosino, S., Palazzo, E., Sca Rossi, F., Woodward, D. F., & Di Marzo, V. (2007). Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors. British Journal of Pharmacology, 150(6), 766–781. [Link]
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Milman, G., Maor, Y., Abu-Lafi, S., Horowitz, M., Gallily, R., Batkai, S., Mo, F. M., Offertaler, L., Pacher, P., Kunos, G., & Mechoulam, R. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Proceedings of the National Academy of Sciences of the United States of America, 103(7), 2428–2433. [Link]
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Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411–420. [Link]
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Almada, A. A., Pizan, J. Z., & Tofoli, G. R. (2013). N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities. Journal of Neuroendocrinology, 25(6), 497–509. [Link]
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Milman, G., et al. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Proceedings of the National Academy of Sciences, 103(7), 2428-2433. [Link]
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Milman, G., et al. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. ResearchGate. [Link]
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Boger, D. L., Patterson, J. E., Guan, X., Cravatt, B. F., & Lerner, R. A. (1998). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 95(24), 14108-14113. [Link]
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Milman, G., et al. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Proceedings of the National Academy of Sciences of the United States of America, 103(7), 2428–2433. [Link]
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Yin, H., Chu, A., Li, W., Wang, B., Shelton, F., Otero, F., Nguyen, D. G., Caldwell, J. S., & Chen, Y. (2012). N-Arachidonoyl glycine, another endogenous agonist of GPR55. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(10), 1279–1287. [Link]
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Ho, W. S. V. (2010). Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? British Journal of Pharmacology, 160(7), 1583–1594. [Link]
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Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry, 8(4), 314-323. [Link]
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Ye, L., et al. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers in Molecular Neuroscience, 14, 726665. [Link]
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PubChem. (n.d.). N-Arachidonoyl L-serine. [Link]
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Marichal-Cancino, B. A., et al. (2022). Intrapallidal injection of cannabidiol or a selective GPR55 antagonist decreases motor asymmetry and improves fine motor skills in hemiparkinsonian rats. Frontiers in Pharmacology, 13, 959378. [Link]
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Ho, W. S. (2010). Angiogenesis: A new physiological role for N-arachidonoyl serine and GPR55?. ResearchGate. [Link]
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Quantitative Analysis of N-Arachidonoyl-L-Serine in Biological Matrices by LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Arachidonoyl-L-Serine (ARA-S) is an endogenous N-acyl amino acid with significant biological activity, including vasodilatory and neuroprotective properties.[1][2] As an endocannabinoid-like lipid, its quantification in biological systems is crucial for understanding its role in physiological and pathological processes. This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of ARA-S in complex biological matrices such as brain tissue. The protocol encompasses sample preparation, including lipid extraction, as well as optimized chromatographic separation and mass spectrometric detection parameters. Adherence to this method, which is grounded in established bioanalytical guidelines, will enable researchers to generate high-quality, reproducible data for pharmacokinetic studies, biomarker discovery, and drug development.
Introduction: The Significance of N-Arachidonoyl-L-Serine (ARA-S)
N-Arachidonoyl-L-Serine is an endocannabinoid-like lipid that was first isolated from the bovine brain.[1][2][3] It is formed by the condensation of arachidonic acid and L-serine.[1] Unlike classic endocannabinoids such as anandamide, ARA-S interacts weakly with cannabinoid receptors CB1 and CB2.[2][3] Instead, it exhibits unique biological effects, including endothelium-dependent vasodilation and suppression of inflammatory responses, suggesting it may be an endogenous agonist for a novel cannabinoid-type receptor.[2][4] Furthermore, ARA-S has been shown to be a pro-angiogenic lipid and may play a role in vascular repair.[5]
The growing interest in the therapeutic potential of N-acyl amino acids necessitates precise and reliable analytical methods to measure their endogenous levels.[5][6] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as the gold standard for this purpose due to its superior sensitivity, selectivity, and specificity.[7][8][9] This guide provides a comprehensive protocol for ARA-S quantification, from initial sample handling to final data analysis, designed to ensure analytical rigor and data integrity.
Overall Analytical Workflow
The accurate quantification of ARA-S from a complex biological sample is a multi-step process. Each stage is optimized to ensure maximum recovery, minimize degradation, and eliminate interferences. The general workflow is outlined below.
Caption: High-level overview of the ARA-S quantification workflow.
Part I: Sample Preparation and Lipid Extraction
Principle
The primary challenge in analyzing endocannabinoid-like lipids is their low endogenous concentration and susceptibility to enzymatic degradation.[10] The sample preparation protocol is therefore designed to rapidly halt biological activity and efficiently extract these lipophilic molecules from an aqueous, protein-rich environment. A deuterated internal standard (IS), added at the start, is essential for correcting variability in extraction efficiency and potential matrix-induced ion suppression in the mass spectrometer.[11]
Protocol: Tissue Extraction
This protocol is optimized for brain tissue but can be adapted for other tissues or cell pellets.
1. Tissue Homogenization & Protein Precipitation:
- Immediately after collection, snap-freeze tissue samples in liquid nitrogen and store at -80°C until analysis to prevent enzymatic degradation.[10]
- On the day of extraction, weigh the frozen tissue quickly (do not allow it to thaw).
- To a 2 mL polypropylene tube containing the weighed tissue, add a pre-chilled lysis solution of methanol (1.0 mL) containing the internal standard (e.g., 1 pmol of N-Arachidonoyl-L-Serine-d4). The methanol serves to both homogenize the tissue and precipitate proteins.
- Homogenize the sample thoroughly using a bead beater or probe sonicator while keeping the sample on ice.
- Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins and cellular debris.[12]
- Carefully collect the methanol supernatant for the next step.
2. Liquid-Liquid Extraction (LLE):
- The classic Folch or Bligh-Dyer methods, using a combination of chloroform and methanol, are highly effective for total lipid extraction.[10]
- To the collected methanol supernatant, add chloroform (2.0 mL) and ultra-purified water (1.0 mL).[12]
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and phase partitioning.
- Centrifuge at a lower speed (e.g., 1,500 x g) for 15 minutes at 4°C to facilitate phase separation.[12]
- Three distinct layers will form: an upper aqueous/methanol layer, a middle protein disk, and a lower organic (chloroform) layer containing the lipids.
- Carefully aspirate and discard the upper aqueous layer. Using a glass pipette, collect the lower organic phase, avoiding the protein disk, and transfer it to a clean glass tube.[12]
3. Sample Concentration and Reconstitution:
- Evaporate the collected chloroform extract to dryness under a gentle stream of nitrogen gas.[12]
- Reconstitute the dried lipid film in a small, precise volume (e.g., 100 µL) of a solvent compatible with the LC mobile phase (e.g., 1:1 Methanol:Chloroform or Acetonitrile).[12]
- Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Part II: LC-MS/MS Instrumental Analysis
Principle
Reverse-phase liquid chromatography separates lipids based on their hydrophobicity. ARA-S, being a non-polar molecule, is well-retained on a C18 column and elutes with a high percentage of organic solvent. Following elution, the analyte is ionized (typically via electrospray ionization) and enters the mass spectrometer. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. A specific precursor ion (the molecular ion of ARA-S) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, characteristic product ion is monitored in the third quadrupole (Q3). This precursor-to-product ion transition is unique to the analyte, minimizing interference from other molecules in the matrix.[9]
Caption: The process of LC-MS/MS analysis in MRM mode.
Instrumental Parameters
The following tables provide typical starting parameters for an LC-MS/MS system. These should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm) | Provides excellent retention and separation for lipophilic molecules like ARA-S. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid | Strong organic solvent for eluting hydrophobic analytes. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical UPLC/HPLC columns. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Gradient | 45% B to 99% B over 10 min, hold 4 min, re-equilibrate | A gradient is necessary to elute strongly retained lipids and clean the column.[9] |
| Injection Vol. | 5 µL | Balances sensitivity with the risk of column overloading. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | ARA-S readily forms [M+H]⁺ ions. |
| Capillary Voltage | ~3.0 kV | Optimized for stable spray and maximum ion generation. |
| Source Temp. | ~325 °C | Facilitates desolvation of the analyte.[9] |
| Nebulizer Gas | Nitrogen, ~10 L/min | Assists in droplet formation and desolvation.[9] |
| MRM Transition (ARA-S) | m/z 392.3 → m/z 287.2 | Precursor [M+H]⁺ to a characteristic product ion (loss of serine). |
| MRM Transition (IS) | m/z 396.3 → m/z 287.2 | Assumes a d4-labeled standard on the arachidonoyl chain. |
| Cone Voltage | ~30 V | Optimized for precursor ion transmission into the mass analyzer. |
| Collision Energy | ~15 eV | Optimized for characteristic fragmentation of the precursor ion. |
Note: Exact m/z values and voltages must be optimized by infusing a pure standard of ARA-S.
Part III: Bioanalytical Method Validation
Principle
Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[13] Following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) ensures that the data generated is accurate, precise, and reproducible.[14][15]
Validation Procedures and Acceptance Criteria
A full validation should be performed according to established guidelines.[14][16]
Table 3: Summary of Method Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | Ensure no endogenous components in the matrix interfere with the analyte or IS peaks. | Response in blank matrix should be <20% of the LLOQ response.[14] |
| Calibration Curve | Establish the relationship between instrument response and concentration. | Minimum of 6 non-zero points. R² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[13][16] |
| LLOQ | Define the Lower Limit of Quantification. | Signal-to-noise ratio ≥ 10. Accuracy within ±20% and precision ≤20% CV.[9] |
| Accuracy | Closeness of measured value to the true value. | Mean concentration within ±15% of nominal value for QC samples (Low, Mid, High).[16] |
| Precision | Repeatability of measurements (intra- and inter-day). | Coefficient of Variation (CV) ≤15% for QC samples.[16][17] |
| Matrix Effect | Assess the impact of matrix components on ionization efficiency. | CV of IS-normalized matrix factor should be ≤15%. |
| Recovery | Efficiency of the extraction procedure. | Should be consistent and reproducible. |
| Stability | Analyte stability in matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration of stability samples should be within ±15% of nominal concentration.[14] |
Data Analysis and Sample Quantification
-
Integration: Following data acquisition, integrate the chromatographic peak areas for the specific MRM transitions of ARA-S and the internal standard (IS) in all samples, including calibrators and quality controls (QCs).
-
Calibration Curve: For the calibration standards, calculate the response ratio (Analyte Peak Area / IS Peak Area). Plot this ratio against the nominal concentration of each calibrator. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate the calibration curve.
-
Quantification: For unknown samples and QCs, calculate their response ratios. Use the regression equation from the calibration curve to determine the concentration of ARA-S in each sample.
-
Quality Control: The calculated concentrations of the QC samples included in the run must meet the pre-defined accuracy and precision criteria (e.g., within ±15% of nominal). If QCs fail, the results for the unknown samples in that batch are not considered valid.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantification of N-Arachidonoyl-L-Serine using LC-MS/MS. The detailed protocols for sample preparation, instrumental analysis, and method validation are designed to yield high-quality, reliable, and reproducible results. By implementing this robust method, researchers in pharmacology, neuroscience, and drug development can accurately measure ARA-S levels, facilitating a deeper understanding of its biological roles and advancing the exploration of its therapeutic potential.
References
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Wang, J., & Ueda, N. (2009). Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification. Pain Research and Treatment, 2009, 803512. [Link]
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N-Arachidonoyl-L-Serine (AraS) in Neuroprotection Studies: Advanced Protocols and Mechanistic Insights
An Application Guide for Researchers
Introduction: A Novel Endocannabinoid-like Mediator for Neuroprotection
N-Arachidonoyl-L-Serine (AraS) is an endogenous lipoamino acid, structurally related to the endocannabinoid anandamide, that was first isolated from the bovine brain.[1][2] Unlike canonical endocannabinoids, AraS displays a unique and compelling pharmacological profile. It binds only weakly to the primary cannabinoid receptors, CB1 and CB2, and the vanilloid receptor TRPV1.[1][3][4] Despite this, it demonstrates potent neuroprotective, anti-inflammatory, and proneurogenic effects, suggesting it acts through novel or indirect signaling pathways.[5][6]
This document serves as a comprehensive technical guide for the experimental application of AraS in neuroprotection research. We will delve into its mechanism of action, provide detailed protocols for both in vitro and in vivo models, and offer insights into data interpretation, moving beyond a simple recitation of steps to explain the scientific rationale behind the experimental design. This guide is intended to empower researchers to effectively investigate the therapeutic potential of AraS in models of traumatic brain injury (TBI), ischemic stroke, and neurodegenerative diseases.
Section 1: Mechanism of Action - Beyond Classical Cannabinoid Receptors
The neuroprotective effects of AraS are not mediated by direct, high-affinity binding to CB1 receptors. Instead, its benefits appear to stem from a multi-faceted signaling cascade that promotes cell survival and reduces apoptosis.[5][7] Studies following traumatic brain injury show that the protective actions of AraS, while independent of CB1, can be reversed by antagonists for the CB2 receptor, TRPV1 channels, and large-conductance calcium-activated potassium (BK) channels.[5] This points to an indirect signaling mechanism that converges on key pro-survival intracellular pathways.
The core of AraS-mediated neuroprotection involves the robust phosphorylation and activation of two critical protein kinases:
-
Protein Kinase B (Akt): A central node in signaling pathways that promotes cell survival and blocks apoptosis.
-
Extracellular-Signal-Regulated Kinase 1/2 (ERK1/2): A key component of the mitogen-activated protein (MAP) kinase pathway, crucial for regulating cell proliferation, differentiation, and survival.[1][3]
Activation of the Akt and ERK pathways by AraS leads to downstream anti-apoptotic effects, including an increased expression of the pro-survival protein Bcl-xL and a subsequent reduction in the activity of caspase-3, a key executioner of apoptosis.[5][7]
Section 2: Preparation and Handling of N-Arachidonoyl-L-Serine
Proper preparation and handling are critical for obtaining reproducible results due to the lipid nature of AraS.
Chemical Properties:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 187224-29-9 | [8] |
| Molecular Formula | C₂₃H₃₇NO₄ | [9] |
| Molecular Weight | 391.5 g/mol | [9] |
| Appearance | A solution in ethanol |[8] |
Solubility Data:
| Solvent | Approx. Solubility | Reference |
|---|---|---|
| Ethanol | 30 mg/mL | [8] |
| DMSO | 20 mg/mL | [8] |
| DMF | 20 mg/mL | [8] |
| PBS (pH 7.2) | 2 mg/mL (requires sonication) |[8] |
Protocol 2.1: Preparation of Stock and Working Solutions
Rationale: Using a high-concentration stock in an organic solvent prevents degradation and allows for accurate dilution into aqueous media for experiments. Ethanol is often the preferred solvent as it is less toxic to cells than DMSO at final concentrations.
Materials:
-
N-Arachidonoyl-L-Serine (as supplied, typically in ethanol)[8]
-
Anhydrous ethanol (200 proof)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Nitrogen gas source (optional but recommended)
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
Procedure:
-
Stock Solution (10-20 mM):
-
AraS is often supplied in ethanol. If received as a solid, dissolve in anhydrous ethanol or DMSO to a final concentration of 10 mM (approx. 3.92 mg/mL) or 20 mM.
-
To prevent oxidation, briefly flush the vial with dry nitrogen gas before sealing.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution (In Vitro):
-
On the day of the experiment, thaw a stock aliquot.
-
Serially dilute the stock solution in sterile, serum-free culture medium to the desired final concentrations (e.g., 1-10 µM).[3][6]
-
Causality Note: A pre-warming of the medium to 37°C before adding AraS can aid solubility. Vortex gently immediately after dilution. The final concentration of the organic solvent (ethanol or DMSO) in the culture medium should be kept constant across all treatment groups, including the vehicle control, and should typically not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Working Solution (In Vivo):
-
For in vivo administration, AraS must be prepared in a biocompatible vehicle. A common formulation is a suspension in saline containing a small percentage of a surfactant like Tween 80 and ethanol or DMSO.
-
Example Vehicle: Saline (0.9% NaCl) + 1-5% Tween 80 + 1-5% Ethanol.
-
Add the required volume of AraS stock solution to the vehicle and vortex vigorously or sonicate briefly to ensure a uniform suspension immediately before injection. The final injected volume should be appropriate for the animal model (e.g., 5-10 mL/kg for mice).
-
Section 3: In Vitro Neuroprotection and Neurogenesis Protocols
In vitro assays provide a controlled environment to dissect the molecular effects of AraS and determine effective concentration ranges.
Protocol 3.1: Neuroprotection in an Oxidative Stress Model
Rationale: Oxidative stress is a common pathological feature of many neurodegenerative diseases and acute brain injuries. This assay uses a neuronal-like cell line (e.g., human neuroblastoma SH-SY5Y) to screen the ability of AraS to protect against an oxidative insult like hydrogen peroxide (H₂O₂).[10]
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep)
-
AraS working solutions (Protocol 2.1)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Pre-treatment: Remove the growth medium and replace it with serum-free medium containing various concentrations of AraS (e.g., 0.1, 1, 10 µM) or vehicle. Incubate for 1-2 hours.
-
Induction of Injury: Add H₂O₂ to the wells to a final concentration that induces ~50% cell death (e.g., 100-300 µM, must be optimized). Include control wells with no H₂O₂.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Assessment of Cell Viability:
-
MTT Assay: Measure the metabolic activity of viable cells according to the manufacturer's protocol. Increased absorbance indicates higher viability.
-
LDH Assay: Measure the release of LDH from damaged cells into the medium. Decreased LDH release indicates a protective effect.
-
-
Data Analysis: Normalize the results to the vehicle-treated, uninjured control group (100% viability). Compare the viability of AraS-treated groups to the H₂O₂-only group.
Protocol 3.2: Assessing Proneurogenic Effects on Neural Progenitor Cells (NPCs)
Rationale: Enhancing endogenous neurogenesis is a promising strategy for brain repair. This protocol evaluates the effect of AraS on the proliferation of NPCs cultured as neurospheres.[6]
Materials:
-
Primary NPCs or an NPC cell line
-
NPC proliferation medium (e.g., Neurobasal-A with B27 supplement, EGF, and bFGF)
-
AraS working solutions
-
A microscope with imaging software
Procedure:
-
Neurosphere Culture: Culture NPCs in suspension in non-adherent flasks to form neurospheres.
-
Treatment: Dissociate neurospheres into single cells and plate at a low density (e.g., 5,000 cells/mL) in a 24-well non-adherent plate. Add AraS at various concentrations (e.g., 1, 5, 10 µM) or vehicle to the proliferation medium.[6]
-
Incubation: Incubate for 4-7 days to allow new neurospheres to form and grow.
-
Assessment of Proliferation:
-
Capture images of the neurospheres in each well.
-
Using image analysis software (e.g., ImageJ), measure the diameter or area of at least 50-100 spheres per condition.
-
An increase in sphere size in AraS-treated groups compared to vehicle indicates enhanced proliferation.[6]
-
-
Data Analysis: Calculate the average neurosphere size for each condition and perform statistical analysis (e.g., ANOVA).
Section 4: In Vivo Neuroprotection Protocols
In vivo models are essential for evaluating the therapeutic efficacy of AraS in a complex physiological system.
Protocol 4.1: Neuroprotection in a Mouse Model of Traumatic Brain Injury (TBI)
Rationale: This protocol is based on published studies demonstrating the efficacy of AraS in a closed head injury model, a clinically relevant approach to studying TBI.[5][7]
Materials:
-
Male mice (e.g., C57BL/6, 25-30g)
-
Anesthesia (e.g., isoflurane)
-
Weight-drop injury device
-
AraS in vivo working solution (Protocol 2.1)
-
Neurological severity score (NSS) checklist
-
2,3,5-Triphenyltetrazolium chloride (TTC) solution for staining
Procedure:
-
Induction of TBI: Anesthetize the mouse and place it on the platform of the injury device. Induce a moderate TBI using a weight-drop method onto the exposed skull over the fronto-parietal cortex.[5] Sham animals will undergo anesthesia and scalp incision but no impact.
-
Drug Administration: Within 1 hour post-injury, administer a single intraperitoneal (i.p.) injection of AraS (e.g., 5-10 mg/kg) or vehicle.[8]
-
Functional Assessment: Evaluate functional outcome at various time points (e.g., 1, 24, 48 hours post-TBI) using a standardized Neurological Severity Score (NSS). The NSS is a composite score of motor, sensory, and reflex tests. A reduction in the score indicates functional improvement.
-
Endpoint Analysis (24-72 hours):
-
Lesion Volume: Anesthetize the animals and perfuse with saline. Harvest the brains, slice them into coronal sections, and incubate in 2% TTC solution. TTC stains viable tissue red, leaving the infarcted/lesioned area white. Photograph the slices and quantify the lesion volume using image analysis software.[7]
-
Cerebral Edema: At 24 hours, harvest the brain, separate the ipsilateral and contralateral cortices, and weigh them (wet weight). Dry the tissue in an oven at 95°C for 24 hours and weigh again (dry weight). Calculate water content: [(Wet Weight - Dry Weight) / Wet Weight] x 100.[7] A reduction in water content in the ipsilateral hemisphere indicates reduced edema.
-
Biochemical Analysis: Harvest brain tissue from the peri-lesional cortex and process for Western blotting (pAkt, pERK, Bcl-xL) or caspase-3 activity assays as described in the literature.[5][7]
-
Section 5: Data Summary and Interpretation
Effective experimental design requires appropriate controls and statistical analysis. Always include a vehicle control group to account for any effects of the delivery solution. A sham surgery group is essential in in vivo models to control for the effects of the surgical procedure itself.
Summary of Key Quantitative Data from Literature:
| Model System | Parameter | Effective AraS Concentration/Dose | Observed Effect | Reference |
|---|---|---|---|---|
| Mouse TBI Model | Single i.p. injection | 5 mg/kg | Reduced lesion volume, edema, and improved functional outcome. | [5][8] |
| NPC Culture | In vitro treatment | 1-10 µM | Dose-dependent increase in neurosphere size (proliferation). | [6] |
| HUVEC Culture | In vitro treatment | 1 µM | Increased phosphorylation of Akt and MAP Kinase. | [3] |
| Mouse TBI Model | Biochemical analysis | 5 mg/kg | Increased pAkt, pERK, and Bcl-xL; reduced caspase-3 activity. |[5][7] |
References
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Cohen-Yeshurun, A., Trembovler, V., Alexandrovich, A., et al. (2011). N-arachidonoyl-L-serine is neuroprotective after traumatic brain injury by reducing apoptosis. Journal of Cerebral Blood Flow & Metabolism, 31(8), 1768-77. [Link]
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Cohen-Yeshurun, A., Trembovler, V., Alexandrovich, A., et al. (2011). N-arachidonoyl-L-serine is neuroprotective after traumatic brain injury by reducing apoptosis. Journal of Cerebral Blood Flow & Metabolism. [Link]
-
Milman, G., Maor, Y., Abu-Lafi, S., et al. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Proceedings of the National Academy of Sciences, 103(7), 2428-2433. [Link]
-
Cohen-Yeshurun, A., Trembovler, V., Alexandrovich, A., et al. (2013). N-arachidonoyl-L-serine (AraS) possesses proneurogenic properties in vitro and in vivo after traumatic brain injury. Journal of Cerebral Blood Flow & Metabolism, 33(8), 1163-1171. [Link]
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Milman, G., Maor, Y., Abu-Lafi, S., et al. (2006). N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Proceedings of the National Academy of Sciences of the United States of America. [Link]
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Zou, S., Cinar, R., Kunos, G., et al. (2009). The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels. Journal of Pharmacology and Experimental Therapeutics, 330(3), 741-750. [Link]
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Milman, G., Maor, Y., Abu-Lafi, S., et al. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. The Hebrew University of Jerusalem. [Link]
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Saras, A., Soldatov, N. M., & Kunos, G. (2008). N-arachidonoyl L-serine, a putative endocannabinoid, alters the activation of N-type Ca2+ channels in sympathetic neurons. Journal of Neurophysiology, 100(2), 1147-1151. [Link]
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Cohen-Yeshurun, A., Trembovler, V., et al. (2011). (PDF) N-Arachidonoyl-L-Serine Is Neuroprotective After. Amanote Research. [Link]
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Wang, G. H., Jiang, Z. L., Li, X., et al. (2012). Neuroprotective effect of L-serine against temporary cerebral ischemia in rats. Acta Pharmacologica Sinica, 33(6), 727-734. [Link]
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EMBL-EBI. (n.d.). N-arachidonoyl-L-serine (CHEBI:143514). ChEBI. [Link]
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Application Notes and Protocols: N-Arachidonoyl-L-Serine (ARA-S) in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of N-Arachidonoyl-L-Serine
N-Arachidonoyl-L-serine (ARA-S) is an endogenous lipoamino acid, first isolated from the bovine brain, that is structurally related to the endocannabinoid anandamide.[1][2] Despite this similarity, ARA-S exhibits a unique pharmacological profile, binding only weakly to the canonical cannabinoid receptors CB1 and CB2, and the vanilloid receptor TRPV1.[1][2][3][4][5] This distinction has positioned ARA-S as a compelling molecule of interest, suggesting it may exert its biological effects through novel pathways.
Emerging research has highlighted the potent anti-inflammatory properties of ARA-S.[1][6][7] It has been demonstrated to suppress the production of key inflammatory mediators, including reactive oxygen intermediates (ROI), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α), in both cellular and animal models of inflammation.[1][2][3][5] These findings underscore the potential of ARA-S as a novel therapeutic agent for a range of inflammatory conditions.
This comprehensive guide provides an in-depth exploration of the application of ARA-S in common inflammation models. We will delve into its mechanism of action, provide detailed, field-proven protocols for its use in both in vitro and in vivo settings, and offer insights into data interpretation and best practices for handling this promising compound.
Mechanism of Action: A Novel Anti-Inflammatory Signaling Cascade
The anti-inflammatory effects of N-Arachidonoyl-L-Serine appear to be mediated through a distinct signaling pathway, independent of the classical cannabinoid receptors. Evidence suggests that ARA-S may act as an agonist for a putative novel G-protein coupled receptor, potentially a Gi/Go-coupled receptor that is also sensitive to abnormal cannabidiol (Abn-CBD).[1][2][3][5]
Upon binding to its putative receptor, ARA-S initiates a signaling cascade that includes the phosphorylation and activation of key downstream kinases:
-
p44/42 Mitogen-Activated Protein Kinase (MAPK/ERK1/2): The MAPK/ERK pathway is a critical regulator of cellular processes, including inflammation.[8]
-
Protein Kinase B (Akt): The PI3K/Akt pathway is a central node in signaling pathways that govern cell survival, proliferation, and inflammation.[9]
The activation of these pathways by ARA-S has been observed in endothelial cells and is implicated in its anti-inflammatory effects.[1][2][3][4][5] In the context of an inflammatory challenge, such as exposure to lipopolysaccharide (LPS), the activation of these kinases by ARA-S can modulate the downstream inflammatory response, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α.
Caption: Proposed signaling pathway of ARA-S in modulating LPS-induced inflammation.
Preparation and Handling of N-Arachidonoyl-L-Serine
Scientific integrity begins with the proper handling of reagents. ARA-S is a lipid molecule that requires specific storage conditions to maintain its stability and activity.
Table 1: Solubility and Stability of N-Arachidonoyl-L-Serine
| Parameter | Value | Reference(s) |
| Molecular Formula | C₂₃H₃₇NO₄ | [3][4][10] |
| Molecular Weight | 391.5 g/mol | [3][4][10] |
| Solubility | DMF: ~20 mg/mLDMSO: ~20 mg/mLEthanol: ~30 mg/mLPBS (pH 7.2): ~2 mg/mL | [3][4][11] |
| Storage | Store at -20°C as a solution in an organic solvent (e.g., ethanol). | [1][3][4] |
| Stability | Unstable at room temperature or at -20°C without a solvent. Stable for at least 2 months in ethanol at -20°C. Overall stability of ≥ 2 years when stored correctly. | [1][4] |
Protocol for Stock Solution Preparation:
-
Warm to Room Temperature: Before opening, allow the vial of ARA-S to warm to room temperature to prevent condensation.
-
Solvent Selection: Based on the experimental requirements, choose an appropriate solvent. For cell culture experiments, ethanol is a common choice. For in vivo studies, a vehicle containing a mixture of ethanol, Emulphor, and saline may be necessary to ensure solubility and bioavailability.
-
Reconstitution: Prepare a concentrated stock solution (e.g., 10-20 mM in ethanol). For example, to make a 10 mM stock solution, dissolve 3.915 mg of ARA-S in 1 mL of ethanol.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
In Vitro Application: Inhibition of LPS-Induced Inflammation in Macrophages
The murine macrophage cell line RAW264.7 is a widely used and reliable model to study inflammatory responses in vitro.[12] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of inflammatory mediators like NO and TNF-α.[13][14]
Caption: Experimental workflow for assessing the anti-inflammatory effects of ARA-S in RAW264.7 macrophages.
Detailed Protocol:
-
Cell Culture: Culture RAW264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[15]
-
Cell Plating: Seed the RAW264.7 cells into 24-well plates at a density of 1.5 x 10⁵ cells per well and allow them to adhere for 24 hours.[16]
-
ARA-S Pre-treatment: Prepare working solutions of ARA-S in culture medium from the ethanol stock. The final ethanol concentration should be kept low (e.g., <0.1%) to avoid solvent-induced cytotoxicity. Pre-treat the cells with various concentrations of ARA-S (e.g., a dose-response of 1, 10, 50 µM) or vehicle control for 1-2 hours.
-
LPS Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[15][16] Incubate for 24 hours.
-
Supernatant Collection: After the incubation period, centrifuge the plates at a low speed to pellet any detached cells and carefully collect the supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent assay according to the manufacturer's instructions.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's protocol.[16]
Table 2: Recommended Concentrations for In Vitro Studies
| Reagent | Working Concentration | Purpose | Reference(s) |
| N-Arachidonoyl-L-Serine (ARA-S) | 1 - 50 µM | Test compound for anti-inflammatory effects | [7][17] |
| Lipopolysaccharide (LPS) | 100 ng/mL - 1 µg/mL | Inflammatory stimulus | [15][16][18] |
In Vivo Application: Attenuation of Systemic Inflammation in a Mouse Model
To validate the in vitro findings and assess the systemic anti-inflammatory effects of ARA-S, an LPS-induced endotoxemia model in mice is highly relevant.[13] Intraperitoneal (i.p.) injection of LPS leads to a rapid and robust increase in circulating levels of pro-inflammatory cytokines, particularly TNF-α.[19][20]
Caption: Experimental workflow for the in vivo assessment of ARA-S in an LPS-induced inflammation mouse model.
Detailed Protocol:
-
Animal Acclimatization: Use adult male mice (e.g., C57BL/6, 8-10 weeks old). Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Preparation of Dosing Solutions: Prepare ARA-S for injection in a suitable vehicle. A common vehicle for lipophilic compounds is a mixture of ethanol, Emulphor (a non-ionic surfactant), and saline (e.g., in a 1:1:18 ratio). The final concentration should be calculated to deliver the desired dose in a reasonable injection volume (e.g., 10 mL/kg).
-
ARA-S Administration: Administer ARA-S at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.[17] The vehicle control group should receive an equivalent volume of the vehicle.
-
LPS Challenge: 30 to 60 minutes after the ARA-S or vehicle administration, inject LPS (from E. coli) at a dose of 5 mg/kg (i.p.) to induce systemic inflammation.[19]
-
Sample Collection: At the peak of the TNF-α response, typically 1.5 to 2 hours after the LPS injection, euthanize the mice and collect blood via cardiac puncture.[20]
-
Serum Preparation: Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the serum using a commercial ELISA kit.
Table 3: Recommended Dosages for In Vivo Studies
| Compound | Dosage | Route of Administration | Purpose | Reference(s) |
| N-Arachidonoyl-L-Serine (ARA-S) | 10 mg/kg | Intraperitoneal (i.p.) | Test compound | [17] |
| Lipopolysaccharide (LPS) | 0.25 µg - 5 mg/kg | Intraperitoneal (i.p.) | Inflammatory challenge | [13][19] |
Data Interpretation and Expected Outcomes
-
In Vitro Studies: In the RAW264.7 cell model, a dose-dependent decrease in the production of both NO and TNF-α is expected in the ARA-S treated groups compared to the vehicle-treated, LPS-stimulated group. A significant reduction at concentrations of 10-50 µM would be indicative of a potent anti-inflammatory effect.
-
In Vivo Studies: In the mouse model of endotoxemia, a significant reduction in serum TNF-α levels in the ARA-S treated group compared to the vehicle-treated group is the anticipated outcome. A reduction of approximately 40% has been previously reported at a dose of 10 mg/kg.[17]
Conclusion and Future Directions
N-Arachidonoyl-L-serine represents a novel and promising avenue for the development of anti-inflammatory therapeutics. Its unique mechanism of action, distinct from the classical cannabinoid system, offers the potential for a new class of drugs with a favorable side-effect profile. The protocols detailed in this guide provide a robust framework for researchers to investigate and validate the anti-inflammatory properties of ARA-S.
Future research should focus on elucidating the precise molecular target of ARA-S, further characterizing its downstream signaling pathways, and evaluating its efficacy in more complex, chronic models of inflammation, such as collagen-induced arthritis or inflammatory bowel disease. These endeavors will be crucial in translating the preclinical promise of N-Arachidonoyl-L-serine into tangible clinical benefits.
References
-
Milman, G., Maor, Y., Abu-Lafi, S., et al. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Proceedings of the National Academy of Sciences of the United States of America, 103(7), 2428–2433. [Link]
-
Milman, G., Maor, Y., Abu-Lafi, S., et al. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Proceedings of the National Academy of Sciences, 103(7), 2428-2433. [Link]
-
Guo, J., Williams, D. J., & Ikeda, S. R. (2008). N-Arachidonoyl L-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons. Journal of Neurophysiology, 100(3), 1147–1151. [Link]
-
Milman, G., Maor, Y., Abu-Lafi, S., Horowitz, M., & Mechoulam, R. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. PubMed, 16461903. [Link]
-
Southan, C., Sharman, J. L., Benson, H. E., Faccenda, E., Pawson, A. J., & Alexander, S. P. H. (2016). The IUPHAR/BPS Guide to PHARMACOLOGY in 2016: towards curated quantitative interactions between 1300 protein targets and 6000 ligands. Nucleic Acids Research, 44(D1), D1054–D1068. [Link]
-
Al-Hayani, A. A. (2018). Effect of N-arachidonoyl-l-serine on human cerebromicrovascular endothelium. Heliyon, 4(11), e00925. [Link]
-
PubChem. N-Arachidonoyl L-serine. [Link]
-
Kim, Y. J., Kim, K. W., Lee, S. J., Park, J. H., & Kim, H. S. (2016). Anti-Inflammatory and Antioxidant Actions of N-Arachidonoyl Serotonin in RAW264.7 Cells. Cellular Physiology and Biochemistry, 39(4), 1344–1356. [Link]
-
The Hebrew University of Jerusalem. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. [Link]
-
Guo, J., Williams, D. J., & Ikeda, S. R. (2008). N-Arachidonoyl L-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons. National Institutes of Health. [Link]
-
protocols.io. Cell culture of RAW264.7 cells. [Link]
-
Tang, T., Scambler, T. E., Smallie, T., & Udalova, I. A. (2009). LPS-induced TNF-α factor (LITAF)-deficient mice express reduced LPS-induced cytokine: Evidence for LITAF-dependent LPS signaling pathways. Proceedings of the National Academy of Sciences, 106(9), 3367–3372. [Link]
-
ResearchGate. LPS-induced neuronal cell death in mice brain is TNF-α dependent. [Link]
-
Wang, C., Li, S., & Li, Z. (2024). MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential. Frontiers in Immunology, 15, 1405904. [Link]
-
Fenton, J. I., & Chlebek-Brown, K. A. (2006). Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression. Journal of Biological Chemistry, 281(49), 37578–37585. [Link]
-
ResearchGate. TNF-α levels in serum of B6D2/F1 mice in response to LPS. [Link]
-
Valenti, L., Al-Serri, A., Daly, A. K., Galimberti, S., Rametta, R., Canavesi, E., ... & Dongiovanni, P. (2016). LPS-induced TNF-α factor mediates pro-inflammatory and pro-fibrogenic pattern in non-alcoholic fatty liver disease. Journal of Hepatology, 64(4), 931–940. [Link]
-
ResearchGate. Production of TNF-α after LPS challenge of SRKO and wild-type (129) mice. [Link]
-
Assay Genie. MAPK Signaling in Inflammatory Cytokines Pathways. [Link]
-
Guzińska-Ustymowicz, K., Pryczynicz, A., Kemona, A., & Czyzewska, J. (2009). Correlation between proliferation, apoptosis and angiogenesis in colorectal cancer. Roczniki Akademii Medycznej w Białymstoku (1995), 54(1), 22-26. [Link]
-
Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et Biophysica Acta, 1754(1-2), 253–262. [Link]
-
Zhou, F., Gao, S., & Wang, L. (2022). The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities. Cell Proliferation, 55(11), e13322. [Link]
-
Li, Y., Li, J., Wang, Y., Li, R., Wang, X., & Liu, Z. (2022). The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways. Frontiers in Nutrition, 9, 880955. [Link]
-
Wang, Y., Wang, J., Wang, J., Li, J., & Li, M. (2020). Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway. Pharmaceutical Biology, 58(1), 1018–1026. [Link]
Sources
- 1. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. agscientific.com [agscientific.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Effect of N-arachidonoyl-l-serine on human cerebromicrovascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Arachidonoyl L-serine | C23H37NO4 | CID 10596625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. agscientific.com [agscientific.com]
- 12. Cell culture of RAW264.7 cells [protocols.io]
- 13. LPS-induced TNF-α factor (LITAF)-deficient mice express reduced LPS-induced cytokine: Evidence for LITAF-dependent LPS signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LPS-induced TNF-α factor mediates pro-inflammatory and pro-fibrogenic pattern in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
- 17. pnas.org [pnas.org]
- 18. Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression: ROLE OF TNF-α IN ADIPONECTIN-STIMULATED INTERLEUKIN-10 PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-Arachidonoyl-L-Serine (ARA-S) Solubility and Handling
Welcome to the technical support center for N-Arachidonoyl-L-Serine (ARA-S). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges associated with the solubility of ARA-S in aqueous buffers. As a lipid-like molecule, ARA-S presents unique handling requirements to ensure its stability and efficacy in experimental settings. This document provides in-depth, field-proven insights and step-by-step protocols to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a stock solution of N-Arachidonoyl-L-Serine (ARA-S)?
A1: For preparing a stock solution of ARA-S, an organic solvent is recommended. Ethanol is a commonly used and effective solvent.[1][2][3] According to supplier data, ARA-S is also soluble in DMF (20 mg/ml) and DMSO (20 mg/ml).[4] Ethanol is often preferred as it can be easily evaporated and is generally well-tolerated in small concentrations in many biological assays.
Q2: I dissolved ARA-S in ethanol, but it precipitated when I added it to my aqueous buffer. What went wrong?
A2: This is a common issue when working with lipophilic compounds like ARA-S. Precipitation upon addition to an aqueous buffer is often due to the compound's low solubility in water. The final concentration of the organic solvent in your aqueous buffer might be too low to keep the ARA-S in solution. To avoid this, it is crucial to add the ARA-S stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and even dispersion. Additionally, keeping the final concentration of the organic solvent as high as your experiment allows can help maintain solubility.
Q3: What is the maximum concentration of ARA-S I can achieve in a purely aqueous buffer like PBS?
A3: The solubility of ARA-S in aqueous buffers is limited. A technical data sheet from Cayman Chemical indicates a solubility of up to 2 mg/ml in PBS (pH 7.2).[4] However, achieving this concentration can be challenging and may require specific techniques like sonication or the use of a carrier protein or detergent. For most applications, it is more practical to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer to the desired final concentration.
Q4: How should I store my N-Arachidonoyl-L-Serine (ARA-S)?
A4: ARA-S is not stable at room temperature or at -20°C when stored as a dry powder.[3] It is recommended to store ARA-S as a solution in an organic solvent, such as ethanol, at -20°C.[2][3] Under these conditions, it is reported to be stable for at least two months.[3] Always store stock solutions in tightly sealed vials to prevent solvent evaporation and sample degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| ARA-S precipitates out of solution upon dilution in aqueous buffer. | The concentration of ARA-S exceeds its solubility limit in the final aqueous solution. | - Add the organic stock solution dropwise to the aqueous buffer while vortexing vigorously to ensure rapid mixing.- Consider using a carrier protein like bovine serum albumin (BSA) in your buffer to enhance solubility.- For some applications, a small amount of a non-ionic detergent (e.g., Tween® 80 or Triton™ X-100) can be added to the aqueous buffer to aid in solubilization.[5][6] |
| Inconsistent experimental results with different batches of ARA-S solution. | The ARA-S may have degraded due to improper storage or handling. | - Ensure your ARA-S stock solution is stored at -20°C in a tightly sealed vial.[3]- Prepare fresh dilutions in aqueous buffer for each experiment, as the stability of ARA-S in aqueous solutions is lower than in organic solvents. |
| The organic solvent from the stock solution is interfering with my assay. | The final concentration of the organic solvent (e.g., ethanol, DMSO) is too high. | - Prepare a more concentrated stock solution so that a smaller volume is needed for dilution.- After adding the stock solution to the aqueous buffer, you can use a gentle stream of nitrogen gas to evaporate some of the organic solvent. However, be cautious as this can also concentrate the ARA-S and potentially lead to precipitation. |
| Difficulty in dissolving the ARA-S powder, even in an organic solvent. | The ARA-S may require some energy to dissolve completely. | - Briefly warm the solution to 37°C and vortex or sonicate for a few minutes to aid dissolution. Allow the solution to return to room temperature before use. |
Experimental Protocols
Protocol 1: Standard Method for Preparing Aqueous Solutions of ARA-S from an Ethanol Stock
This protocol describes the most common and reliable method for preparing working solutions of ARA-S in an aqueous buffer.
Materials:
-
N-Arachidonoyl-L-Serine (ARA-S) powder
-
Anhydrous ethanol
-
Your desired aqueous buffer (e.g., PBS, pH 7.2)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of ARA-S powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous ethanol to achieve a high concentration stock solution (e.g., 10-30 mg/ml).[4]
-
Vortex the tube vigorously until the ARA-S is completely dissolved. Gentle warming to 37°C can assist in dissolution.
-
-
Prepare the Working Solution:
-
Determine the final concentration of ARA-S needed for your experiment.
-
Calculate the volume of the stock solution required to achieve this final concentration in your desired volume of aqueous buffer.
-
In a separate sterile tube, add the required volume of your aqueous buffer.
-
While vigorously vortexing the aqueous buffer, slowly add the calculated volume of the ARA-S stock solution dropwise. This ensures rapid dispersion and minimizes the risk of precipitation.
-
Continue vortexing for an additional 30 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to sonicate the solution briefly or prepare a more dilute working solution.
-
Causality Behind Experimental Choices:
-
Using a concentrated organic stock solution: This minimizes the amount of organic solvent introduced into the final aqueous solution, reducing potential off-target effects in biological assays.
-
Slow, dropwise addition with vigorous vortexing: This technique creates immediate and high dilution of the ARA-S upon entering the aqueous phase, preventing the local concentration from exceeding its solubility limit and precipitating.
Caption: Workflow for preparing an aqueous solution of ARA-S from an ethanol stock.
Protocol 2: Detergent-Assisted Solubilization of ARA-S
This protocol is an alternative method for researchers who require a more stable aqueous solution of ARA-S or are working with systems that are sensitive to organic solvents. This method utilizes a non-ionic detergent to create micelles that encapsulate the lipophilic ARA-S.
Materials:
-
N-Arachidonoyl-L-Serine (ARA-S) powder
-
A non-ionic detergent (e.g., Tween® 80 or Triton™ X-100)
-
Your desired aqueous buffer (e.g., PBS, pH 7.2)
-
Sonicator (bath or probe type)
-
Sterile glass vial
Procedure:
-
Prepare a Detergent-Containing Buffer:
-
Prepare your aqueous buffer of choice.
-
Add a non-ionic detergent to the buffer at a concentration above its critical micelle concentration (CMC). A final concentration of 0.01% to 0.1% (w/v) is a good starting point.
-
-
Thin-Film Hydration Method:
-
Weigh the desired amount of ARA-S powder into a sterile glass vial.
-
Dissolve the ARA-S in a small amount of a volatile organic solvent like chloroform or methanol.
-
Evaporate the solvent under a gentle stream of nitrogen gas while rotating the vial. This will create a thin film of ARA-S on the bottom and sides of the vial.
-
Place the vial in a desiccator under vacuum for at least one hour to remove any residual solvent.
-
-
Hydration and Solubilization:
-
Add the detergent-containing buffer to the vial with the ARA-S thin film.
-
Vortex the vial vigorously for 5-10 minutes to hydrate the lipid film.
-
Sonicate the solution in a bath sonicator for 15-30 minutes, or with a probe sonicator using short bursts, until the solution is clear. The sonication process breaks up larger aggregates and facilitates the formation of ARA-S-containing micelles.
-
Visually inspect the solution for clarity. A clear solution indicates successful solubilization.
-
Causality Behind Experimental Choices:
-
Thin-film hydration: Creating a thin film of the lipid increases the surface area for interaction with the aqueous buffer, promoting more efficient hydration and solubilization.
-
Use of a non-ionic detergent above its CMC: Detergent molecules self-assemble into micelles above their CMC. The hydrophobic tails of the detergent molecules form the core of the micelle, creating a microenvironment where the lipophilic ARA-S can be sequestered, while the hydrophilic heads of the detergent interact with the aqueous buffer, rendering the entire complex water-soluble.[5]
-
Sonication: This provides the necessary energy to break down lipid aggregates and promote the incorporation of ARA-S into the detergent micelles.
Caption: Workflow for detergent-assisted solubilization of ARA-S using the thin-film hydration method.
References
-
Guo, J., Williams, D. J., & Ikeda, S. R. (2008). N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons. Journal of Neurophysiology, 100(2), 1147–1151. [Link]
-
Bátkai, S., Larráyoz, I. M., Kunos, G., & Pacher, P. (2007). The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels. Molecular Pharmacology, 72(4), 977–985. [Link]
-
Milman, G., Maor, Y., Abu-Lafi, S., Horowitz, M., Gallily, R., Batkai, S., Mo, F. M., Offertáler, L., Pacher, P., Kunos, G., & Mechoulam, R. (2006). N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Proceedings of the National Academy of Sciences, 103(7), 2428–2433. [Link]
-
PubChem. (n.d.). N-Arachidonoyl L-serine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. National Library of Medicine. Retrieved from [Link]
-
PubMed. (2008). N-arachidonoyl L-serine, a putative endocannabinoid, alters the activation of N-type Ca2+ channels in sympathetic neurons. National Library of Medicine. Retrieved from [Link]
Sources
- 1. N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 6. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: A Researcher's Guide to Preventing N-Arachidonoyl-L-Serine (ARA-S) Degradation
Welcome to the technical support resource for N-Arachidonoyl-L-Serine (ARA-S). As a novel endocannabinoid-like lipid with significant neuroprotective and vasodilatory properties, ARA-S is a molecule of great interest.[1][2][3] However, its polyunsaturated nature and amide linkage present unique stability challenges during experimental handling. This guide provides in-depth, field-proven insights to help you maintain the integrity of ARA-S, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store N-Arachidonoyl-L-Serine?
A: The stability of ARA-S is highly dependent on storage conditions. It is unstable at room temperature or even at -20°C if stored neat (without solvent).[4] For long-term storage, ARA-S should be kept as a solution in a suitable organic solvent, such as ethanol, at -20°C.[1][4][5] Under these conditions, it is stable for at least two years.[5][6]
Q2: What are the best solvents for dissolving and handling ARA-S?
A: ARA-S is typically supplied in ethanol.[5][6] If you need to switch solvents, the ethanol can be evaporated under a gentle stream of nitrogen gas, and the desired solvent should be added immediately.[6]
-
Organic Solvents: ARA-S is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at approximately 20 mg/mL, and in ethanol at up to 30 mg/mL.[5][6] To minimize the risk of oxidation, it is best practice to use organic solvents that have been purged with an inert gas like nitrogen or argon.[6]
-
Aqueous Buffers: ARA-S is sparingly soluble in aqueous buffers. For instance, its solubility in PBS (pH 7.2) is approximately 2 mg/mL.[5][6] To achieve this, the recommended method is to dilute the stock solution (e.g., in ethanol) into the aqueous buffer of choice.[6]
Q3: How long can I store ARA-S in an aqueous solution?
A: It is strongly recommended not to store aqueous solutions of ARA-S for more than one day.[6] Due to the presence of water and dissolved oxygen, both hydrolytic and oxidative degradation can occur rapidly. Always prepare aqueous solutions fresh for each experiment.
Q4: What are the primary causes of ARA-S degradation?
A: Degradation primarily occurs through two pathways:
-
Enzymatic Hydrolysis: In biological systems, enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), which are known to break down structurally similar endocannabinoids, can hydrolyze the amide bond of ARA-S.[7][8][9]
-
Non-Enzymatic Oxidation: The arachidonoyl component of ARA-S is a polyunsaturated fatty acid, making it highly susceptible to oxidation (lipid peroxidation) by atmospheric oxygen and reactive oxygen species (ROS).[10][11] This process is accelerated by exposure to light and elevated temperatures.[12]
Troubleshooting Guides: In-Depth Solutions
Issue 1: I'm observing inconsistent biological activity or a complete loss of effect with my ARA-S.
This is the most common issue and almost always points to compound degradation. Let's break down the causality.
Root Cause Analysis:
-
Improper Storage: Was the compound stored neat or in a non-recommended solvent? As noted, ARA-S is unstable without a solvent, even when frozen.[4]
-
Aqueous Solution Age: Was the aqueous solution prepared fresh? Storing ARA-S in buffer, even overnight, can lead to significant degradation.[6]
-
Solvent Quality: Were the organic solvents (DMSO, DMF) purged with inert gas? Dissolved oxygen in solvents is a key initiator of lipid peroxidation.[6]
-
Freeze-Thaw Cycles: Have you subjected the stock solution to multiple freeze-thaw cycles? While less critical in an oxygen-free ethanol stock, repeated temperature changes can still accelerate degradation. Aliquoting your stock solution upon receipt is the best practice.
-
Exposure to Degradants: Was the experiment conducted in a biological matrix (e.g., cell culture media with serum, tissue homogenate, plasma) without protective agents? These matrices contain active enzymes that will rapidly degrade ARA-S.
Solutions:
-
Validate Storage: Confirm that your primary stock is stored at -20°C in ethanol.
-
Aliquot Stocks: Prepare single-use aliquots from your main stock to avoid repeated freeze-thaw cycles and contamination of the primary source.
-
Prepare Solutions Fresh: Always prepare aqueous dilutions of ARA-S immediately before adding them to your experimental system.
-
Consider Inhibitors and Antioxidants: If working with biological samples, proceed to the specific troubleshooting guides below.
Issue 2: My results suggest rapid degradation in cell lysates or tissue homogenates.
This strongly indicates enzymatic degradation. ARA-S is an N-acyl amino acid, making it a likely substrate for serine hydrolases that metabolize other fatty acid amides.[7][13]
Causality: The Role of FAAH and MAGL
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme is the primary catalyst for the hydrolysis of N-arachidonoyl ethanolamine (anandamide).[14] Given the structural similarity (N-arachidonoyl head group), FAAH is a prime candidate for degrading ARA-S to arachidonic acid and L-serine.
-
Monoacylglycerol Lipase (MAGL): While the main substrate for MAGL is 2-arachidonoylglycerol (2-AG), some inhibitors of MAGL also show activity against other hydrolases.[8][15][16] Including a MAGL inhibitor provides broader protection against endocannabinoid-metabolizing enzymes.
Solutions:
-
Pre-incubate with Inhibitors: Before adding ARA-S to your biological matrix, pre-incubate the sample with a cocktail of selective enzyme inhibitors. This allows the inhibitors to block the active sites of degradative enzymes.
-
Use a Validated Inhibitor Cocktail: Combine a potent FAAH inhibitor (e.g., URB597 or PF-3845) with a potent MAGL inhibitor (e.g., JZL184 or KML29).[17][18][19] See Protocol 2 and Table 2 for details.
-
Work at Low Temperatures: Perform all sample preparation steps on ice to reduce enzymatic activity.
Issue 3: My ARA-S solution loses potency even in a simple buffer without any biological material.
This points directly to non-enzymatic chemical degradation, most likely oxidation.
Causality: The Vulnerability of the Arachidonoyl Chain
The arachidonoyl moiety contains four cis-double bonds, which are highly susceptible to attack by free radicals.[11] This process, known as lipid peroxidation, is a chain reaction initiated by factors like light, heat, and trace metal ions, leading to the formation of hydroperoxides, aldehydes, and other degradation products that lack the biological activity of the parent molecule.[10][11]
Solutions:
-
Deoxygenate Buffers: Before preparing your ARA-S solution, thoroughly de-gas all aqueous buffers by sparging with an inert gas (nitrogen or argon) for 15-30 minutes.
-
Incorporate Antioxidants: Add a potent antioxidant to your buffers.
-
Butylated Hydroxytoluene (BHT): A common synthetic antioxidant for lipids. A final concentration of 50-100 µM is typically effective.
-
Vitamin E (α-tocopherol) or Vitamin C (Ascorbic Acid): Natural antioxidants that effectively inhibit lipid oxidation.[11]
-
-
Protect from Light: Cover all tubes and vessels containing ARA-S with aluminum foil to prevent photo-oxidation.
-
Maintain Low Temperature: Keep all solutions on ice whenever possible.
Key Experimental Protocols
Protocol 1: Proper Handling and Solubilization of ARA-S
-
Stock Solution Preparation: Upon receipt, if ARA-S is not already in ethanol, dissolve it in anhydrous ethanol to a concentration of 10-30 mg/mL.
-
Aliquoting: Immediately create single-use aliquots in amber glass vials or cryotubes. Fill the headspace of each vial with nitrogen or argon gas before sealing.
-
Storage: Store the aliquots at -20°C.
-
Preparing an Aqueous Working Solution: a. Retrieve a single aliquot from the freezer. b. De-gas your chosen aqueous buffer (e.g., PBS) with nitrogen or argon for 20 minutes. Consider adding an antioxidant (See Protocol 3). c. While vortexing the buffer, slowly add the required volume of the ethanolic ARA-S stock to achieve the final desired concentration. The final ethanol concentration should be kept low (typically <0.1%) to avoid solvent effects.[20] d. Use the freshly prepared aqueous solution immediately. Do not store.[6]
Protocol 2: Minimizing Enzymatic Degradation in Biological Samples
-
Prepare Inhibitor Stocks: Create 1000x stock solutions of a FAAH inhibitor (e.g., URB597, 10 mM in DMSO) and a MAGL inhibitor (e.g., JZL184, 10 mM in DMSO). Store as aliquots at -20°C.
-
Sample Preparation: Prepare your biological sample (e.g., cell suspension, tissue homogenate) in a suitable buffer on ice.
-
Pre-incubation: Add the inhibitors to the biological sample to achieve a final concentration of 10 µM for each.
-
Incubate: Gently mix and incubate the sample for 15-20 minutes on ice or at room temperature (depending on your experimental design) to allow for complete enzyme inhibition.
-
Add ARA-S: Proceed to add your freshly prepared ARA-S working solution to the inhibitor-treated sample to initiate the experiment.
Protocol 3: Preventing Oxidative Degradation
-
Prepare Antioxidant-Fortified Buffer: a. Prepare your desired aqueous buffer (e.g., 1 L of PBS). b. Create a 100 mM stock solution of ascorbic acid in deionized water or a 100 mM stock of α-tocopherol in ethanol. c. Add the antioxidant stock to your buffer to achieve a final concentration of 50-100 µM.
-
Deoxygenate: Place the buffer in a flask or bottle with a stir bar. Insert a tube delivering a gentle stream of nitrogen or argon gas below the liquid surface.
-
Sparge: Stir and sparge the buffer for at least 30 minutes.
-
Use Immediately: Use this fortified, deoxygenated buffer to prepare your ARA-S working solutions as described in Protocol 1. Keep the buffer sealed and under a positive pressure of inert gas if possible.
Reference Tables
Table 1: Solubility and Stability of N-Arachidonoyl-L-Serine
| Solvent | Solubility | Recommended Storage | Best Practices & Stability Notes |
| Ethanol | ~30 mg/mL[5] | -20°C | Recommended for long-term storage. Stable for ≥2 years.[5][6] |
| DMSO | ~20 mg/mL[5][6] | -20°C (short-term) | Purge with inert gas before use.[6] Can be used for stock solutions. |
| DMF | ~20 mg/mL[5][6] | -20°C (short-term) | Purge with inert gas before use.[6] Can be used for stock solutions. |
| PBS (pH 7.2) | ~2 mg/mL[5][6] | Not Recommended | Prepare fresh and use within one day. [6] Prone to rapid degradation. |
Table 2: Recommended Inhibitors for Preventing Enzymatic Degradation
| Inhibitor | Target Enzyme | Type | Typical Working Conc. | Reference |
| URB597 | FAAH | Irreversible | 1-10 µM | [16][19] |
| PF-3845 | FAAH | Irreversible | 0.1-1 µM | [19] |
| OL-135 | FAAH | Reversible | 1-10 µM | [14][16] |
| JZL184 | MAGL | Irreversible | 1-10 µM | [17][18] |
| KML29 | MAGL | Irreversible | 1-10 µM | [17][18] |
Visualized Workflows and Pathways
Caption: Major degradation pathways for ARA-S.
Caption: Experimental workflow for stabilizing ARA-S.
References
-
Milman, G., Maor, Y., Abu-Lafi, S., et al. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Proceedings of the National Academy of Sciences of the United States of America, 103(7), 2428–2433. [Link]
-
Scolaro, B., et al. (2018). Use of Natural Antioxidants in the Inhibition of Cholesterol Oxidation: A Review. PubMed. [Link]
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Popa, I., et al. (2014). Effect of Natural Food Antioxidants against LDL and DNA Oxidative Changes. PMC - NIH. [Link]
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Noon, L. A., et al. (2021). The use of natural antioxidants to combat lipid oxidation in O/W emulsions. ResearchGate. [Link]
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Giese, J. H. (1996). Antioxidants: Tools for preventing lipid oxidation. Semantic Scholar. [Link]
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Simino, L. A., et al. (2020). Dietary Strategies by Foods with Antioxidant Effect on Nutritional Management of Dyslipidemias: A Systematic Review. MDPI. [Link]
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National Center for Biotechnology Information. (n.d.). N-Arachidonoyl L-serine. PubChem Compound Database. [Link]
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Patsnap Synapse. (2024). What are MAGL inhibitors and how do they work?. [Link]
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Charris, J., et al. (2016). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). ResearchGate. [Link]
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Guo, J., Williams, D. J., & Ikeda, S. R. (2008). N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons. PMC - NIH. [Link]
-
Milman, G., et al. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. PubMed. [Link]
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Niphakis, M. J., et al. (2012). Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. PMC - NIH. [Link]
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Long, J. Z., et al. (2009). Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels. PMC - NIH. [Link]
-
Zhang, J., et al. (2019). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. PubMed Central. [Link]
-
Murataeva, N., et al. (2014). Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS. PMC - NIH. [Link]
-
Iannotti, F. A., et al. (2020). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. PMC - NIH. [Link]
-
Gorgan, D. L., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. PMC - NIH. [Link]
-
Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC - NIH. [Link]
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Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central. [Link]
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Technical Support Center: Optimizing N-Arachidonoyl-L-Serine (ARA-S) Concentration for In Vitro Assays
Welcome to the technical support guide for N-Arachidonoyl-L-Serine (ARA-S). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered when determining the optimal concentration of ARA-S for in vitro assays. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-Arachidonoyl-L-Serine (ARA-S) and what is its primary mechanism of action?
N-Arachidonoyl-L-Serine (ARA-S) is an endogenous endocannabinoid-like lipoamino acid found in the brain.[1][2] Unlike classic endocannabinoids such as anandamide, ARA-S exhibits very weak binding to the canonical cannabinoid receptors CB1 and CB2, as well as the TRPV1 vanilloid receptor.[1][3] Its biological effects are primarily attributed to its action as an agonist at a putative novel endothelial cannabinoid-type receptor and as a direct activator of large conductance Ca2+-activated K+ (BKCa) channels.[2][4] In many cell systems, its application leads to the phosphorylation of key signaling proteins like p44/42 mitogen-activated protein (MAP) kinase and protein kinase B/Akt.[3][5]
Q2: What is a good starting concentration range for my in vitro experiment with ARA-S?
Based on published literature, a sensible starting range for ARA-S in most cell-based assays is between 100 nM and 10 µM .
-
For vasodilation assays in isolated rat mesenteric arteries, the EC50 has been reported to be approximately 550 nM.[3]
-
In studies on N-type Ca2+ channels in sympathetic neurons, effects were evident at 3 µM and increased monotonically up to 30 µM.[6]
-
Phosphorylation of Akt and MAP kinase in human umbilical vein endothelial cells (HUVEC) was significantly increased at a concentration of 1 µM.[3]
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint.
Q3: How should I prepare my stock solution of ARA-S?
Due to its lipophilic nature, ARA-S is poorly soluble in aqueous media.
-
Recommended Solvents: The most common solvents for preparing a concentrated stock solution are ethanol and dimethyl sulfoxide (DMSO) .[3][7] A product data sheet from Cayman Chemical indicates solubility of up to 30 mg/mL in ethanol and 20 mg/mL in DMSO.[7]
-
Solvent Concentration: To prevent solvent-induced cytotoxicity, the final concentration of the organic solvent in your cell culture medium should be kept to a minimum, typically not exceeding 0.5% (v/v) .[8] Always include a vehicle control (media with the same final concentration of the solvent) in your experimental design.[8]
Q4: Can ARA-S have off-target effects?
While ARA-S is noted for its low affinity for CB1 and CB2 receptors, some studies suggest context-dependent effects. For instance, in human brain endothelial cells, ARA-S was found to enhance the fluorescence staining of both CB1 and CB2 receptors, and its effects on kinase phosphorylation and cytoskeletal rearrangement were mediated through these receptors as well as TRPV1.[9][10] Researchers should be aware of these potential alternative signaling pathways in their specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at expected concentrations. | 1. Degradation of ARA-S: The compound may be unstable in your culture media at 37°C over the time course of your experiment. 2. Precipitation: ARA-S may have precipitated out of the solution, lowering its effective concentration. 3. Binding to plasticware: Hydrophobic compounds can adsorb to the surface of plates and tubes.[11] 4. Cell type insensitivity: The cellular model may not express the necessary targets for ARA-S action. | 1. Assess Stability: Perform a stability test by incubating ARA-S in your media for the duration of your experiment and analyzing the concentration, for example by LC-MS.[11] Consider refreshing the media with freshly prepared ARA-S for long-term cultures. 2. Verify Solubility: Experimentally determine the solubility of ARA-S in your specific media. A visual inspection for precipitation or light scattering measurement can be useful.[12] 3. Use Low-Binding Plates: Utilize low-binding microplates to minimize loss of the compound.[12] 4. Use a Positive Control: Confirm the responsiveness of your cell system with a known agonist for the expected pathway (e.g., a known BKCa channel opener). |
| High variability between replicates. | 1. Inconsistent ARA-S concentration: This can be due to precipitation during dilution or uneven mixing. 2. Inconsistent final solvent concentration: Small pipetting errors when adding a concentrated stock can lead to different final DMSO or ethanol concentrations, which may affect cells. | 1. Serial Dilution Technique: Prepare serial dilutions of ARA-S in your cell culture medium immediately before use. Vortex gently after each dilution step. Visually inspect for any cloudiness. 2. Intermediate Dilutions: Prepare an intermediate dilution of your stock in culture medium to make the final dilution step more accurate. |
| Unexpected cytotoxicity observed. | 1. Solvent Toxicity: The final concentration of your solvent (DMSO or ethanol) may be too high for your cell line.[8] 2. High ARA-S Concentration: At very high concentrations, ARA-S may induce off-target effects leading to cell death. 3. Compound Impurity: The ARA-S preparation may contain impurities. | 1. Reduce Solvent Concentration: Ensure the final solvent concentration is below 0.5%, and ideally below 0.1%.[8] Run a solvent toxicity curve to determine the tolerance of your specific cells. 2. Perform a Dose-Response for Viability: Use a wider range of ARA-S concentrations and include a cell viability assay (e.g., MTT or LDH release) to identify the cytotoxic threshold. 3. Source High-Purity Compound: Ensure you are using a high-purity grade of ARA-S from a reputable supplier. |
Experimental Protocols
Protocol 1: Preparation of ARA-S Stock and Working Solutions
-
Prepare a 10 mM Stock Solution:
-
Weigh out the required amount of solid ARA-S (Formula Weight: 391.5 g/mol ).
-
Dissolve in anhydrous, high-purity ethanol or DMSO to a final concentration of 10 mM. For example, dissolve 3.915 mg of ARA-S in 1 mL of ethanol.
-
Aliquot the stock solution into small volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.
-
Crucially , ensure the final solvent concentration remains constant across all conditions, including the vehicle control. For example, if your highest ARA-S concentration is 10 µM, this would be a 1:1000 dilution of your 10 mM stock, resulting in a 0.1% final solvent concentration. All other dilutions and the vehicle control should also contain 0.1% solvent.
-
Protocol 2: Standard Dose-Response Experiment Workflow
This protocol outlines a general approach for determining the effective concentration range of ARA-S.[13][14]
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment.
-
Acclimatization: Allow cells to adhere and acclimatize for 24 hours before treatment.
-
Preparation of ARA-S Dilutions: Prepare a series of ARA-S concentrations in your cell culture medium. A common approach is to use a logarithmic or semi-logarithmic dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 30 µM). Include a vehicle-only control and a no-treatment control.
-
Treatment: Replace the old medium with the medium containing the different concentrations of ARA-S or the vehicle control.
-
Incubation: Incubate the cells for the desired time period, which will be dependent on the specific biological question and endpoint being measured (e.g., 30 minutes for phosphorylation events, 24-48 hours for changes in gene expression or proliferation).
-
Assay Endpoint: Perform your assay to measure the desired outcome (e.g., Western blot for protein phosphorylation, ELISA for cytokine secretion, patch-clamp for ion channel activity).
-
Data Analysis: Plot the response as a function of the logarithm of the ARA-S concentration to generate a dose-response curve.[15] From this curve, you can determine key parameters like EC50 (the concentration that produces 50% of the maximal response).
Visualizations
Signaling Pathway of N-Arachidonoyl-L-Serine (ARA-S)
Caption: Simplified signaling pathway for N-Arachidonoyl-L-Serine (ARA-S).
Experimental Workflow for Concentration Optimization
Caption: Step-by-step workflow for ARA-S dose-response optimization.
References
-
Milman, G., Maor, Y., Abu-Lafi, S., et al. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Proceedings of the National Academy of Sciences of the United States of America, 103(7), 2428–2433. [Link]
-
Milman, G., et al. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. PubMed. [Link]
-
Bátkai, S., et al. (2008). The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels. Molecular Pharmacology, 74(3), 825-834. [Link]
-
Bátkai, S., et al. (2008). The endogenous brain constituent N-arachidonoyl L-serine is an activator of large conductance Ca2+-activated K+ channels. PubMed. [Link]
-
Guo, J., & Ikeda, S. R. (2008). N-arachidonoyl l-serine, a putative endocannabinoid, alters the activation of N-type Ca2+ channels in sympathetic neurons. Journal of Neurophysiology, 100(2), 1147–1151. [Link]
-
Guo, J., & Ikeda, S. R. (2008). N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons. National Institutes of Health. [Link]
-
Bradshaw, H. B., et al. (2006). In vitro synthesis of arachidonoyl amino acids by cytochrome c. PubMed. [Link]
-
O'Brien, R. G., & Loftis, J. M. (1995). DESIGNING STUDIES FOR DOSE RESPONSE. eScholarship, University of California. [Link]
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Piper, M. D. W. (n.d.). Download. PiperLab. [Link]
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Harris, L. A., Frick, P. L., & Garbett, S. P. (2016). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 8(3), 171–191. [Link]
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Milman, G., et al. (2006). N-Arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. ResearchGate. [Link]
-
ChemHelp ASAP. (2023, August 25). generation of dose-response curves. YouTube. [Link]
-
Tchorsh-Yutsis, H., et al. (2016). Effect of N-arachidonoyl-l-serine on human cerebromicrovascular endothelium. PubMed. [Link]
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Drug Development and Delivery. (n.d.). Addressing Variability in Dry Powder Mammalian Cell Culture Media. Drug Development and Delivery. [Link]
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Tchorsh-Yutsis, H., et al. (2016). Effect of N-arachidonoyl-L-serine on human cerebromicrovascular endothelium. ScienceDirect. [Link]
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Alm, J., et al. (2015). N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities. PubMed Central. [Link]
-
Cromarty, D. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]
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Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. Agilent. [Link]
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Caschera, F. (2018, October 17). Step 2: Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions. Protocols.io. [Link]
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Binner, M. (2016, January 9). How to prepare and store Amino acid stock solution? ResearchGate. [Link]
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Caschera, F. (2017, June 13). Step 2: Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions. Protocols.io. [Link]
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Technical Support Center: Controlling for N-Arachidonoyl-L-Serine Metabolism
Welcome to the technical support center for researchers studying N-Arachidonoyl-L-Serine (ARA-S). This guide is designed to provide you with in-depth technical information, troubleshooting advice, and detailed protocols to help you navigate the complexities of ARA-S metabolism and its signaling pathways. As a Senior Application Scientist, my goal is to provide you with not just the "how" but also the "why" behind experimental choices, ensuring the scientific integrity and success of your research.
Introduction: The Dual Nature of N-Arachidonoyl-L-Serine
N-Arachidonoyl-L-Serine (ARA-S) is an endogenous endocannabinoid-like lipid that has garnered significant interest for its diverse physiological roles, including vasodilation and neuroprotection.[1][2] A critical aspect of studying ARA-S is understanding its metabolic fate. ARA-S can be hydrolyzed to produce arachidonic acid (AA), a precursor for a wide array of bioactive eicosanoids.[3] However, it is crucial to recognize that ARA-S also exerts biological effects independently of its conversion to AA, for instance, by modulating ion channels and activating distinct signaling cascades.[4][5][6] This dual functionality necessitates careful experimental design to delineate the specific contributions of ARA-S and its metabolites to the observed effects.
This guide will equip you with the knowledge and tools to control for ARA-S metabolism, enabling you to dissect its unique signaling properties.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions researchers have when working with ARA-S.
Q1: What are the primary enzymes responsible for the hydrolysis of N-Arachidonoyl-L-Serine to arachidonic acid?
A1: The primary enzyme responsible for the hydrolysis of N-acyl amino acids, including ARA-S, is Fatty Acid Amide Hydrolase (FAAH) .[7][8] FAAH is an integral membrane enzyme that terminates the signaling of various fatty acid amides by hydrolyzing them into their constituent fatty acid and amine or amino acid.[3] While other serine hydrolases, such as Monoacylglycerol Lipase (MAGL), ABHD6, and ABHD12, are involved in the degradation of other endocannabinoids like 2-arachidonoylglycerol (2-AG), their specific role in ARA-S metabolism is not as well-established.[9][10] Therefore, when designing experiments to control for ARA-S metabolism, targeting FAAH is the primary strategy.
Q2: How can I be sure that the observed effects in my experiment are due to ARA-S itself and not its metabolic breakdown to arachidonic acid?
A2: This is a critical question in ARA-S research. To distinguish between the effects of ARA-S and its metabolite, arachidonic acid, a multi-pronged approach is recommended:
-
Use of a selective FAAH inhibitor: Pre-treatment of your experimental system with a selective FAAH inhibitor, such as URB597 or PF-3845, will block the conversion of ARA-S to arachidonic acid.[11] If the biological effect of ARA-S persists in the presence of the FAAH inhibitor, it strongly suggests that the effect is mediated by ARA-S itself.
-
Direct comparison with arachidonic acid: As a control, directly treat your experimental system with arachidonic acid at a comparable concentration to what might be expected from ARA-S metabolism. If the observed effect is different from that of ARA-S, it supports a direct role for ARA-S.
-
Use of non-metabolizable analogs (if available): While not always commercially available, the use of a structurally similar but non-hydrolyzable analog of ARA-S can provide definitive evidence for a direct mechanism.
Q3: What are the known signaling pathways activated by ARA-S that are independent of its metabolism?
A3: ARA-S has been shown to activate several signaling pathways directly. These include:
-
Modulation of Ion Channels: ARA-S can directly activate large-conductance Ca2+-activated K+ (BKCa) channels and alter the activation of N-type Ca2+ channels.[4][5][6]
-
Activation of Kinase Cascades: ARA-S can stimulate the phosphorylation of protein kinase B (Akt) and mitogen-activated protein kinase (MAPK), indicating its involvement in the PI3K/Akt and MAPK/ERK signaling pathways.[1]
-
Regulation of Rho Kinase: Studies have shown that ARA-S can modulate the Rho/ROCK kinase pathway, which is crucial for cytoskeletal regulation.[2]
It is important to consider these direct signaling actions when interpreting your data, especially when FAAH inhibitors are used.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments aimed at controlling ARA-S metabolism.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or no effect of FAAH inhibitor. | 1. Inhibitor concentration is too low: The inhibitor may not be present at a high enough concentration to effectively block FAAH activity. 2. Inhibitor instability: The inhibitor may be degrading in the experimental medium over time. 3. Cell type-specific differences in FAAH expression/activity: Different cell lines or tissues may have varying levels of FAAH, requiring different inhibitor concentrations. | 1. Perform a dose-response curve: Determine the optimal concentration of the FAAH inhibitor for your specific cell type or tissue by testing a range of concentrations. 2. Check inhibitor stability: Consult the manufacturer's instructions for storage and handling. Prepare fresh inhibitor solutions for each experiment. 3. Measure FAAH activity: If possible, directly measure FAAH activity in your experimental system with and without the inhibitor to confirm its efficacy. |
| High background levels of arachidonic acid. | 1. Cell stress: Cell harvesting procedures, such as scraping, can cause membrane damage and release of arachidonic acid. 2. Serum in culture medium: Fetal bovine serum (FBS) contains lipids, including arachidonic acid, which can contribute to background levels. 3. Phospholipase A2 (PLA2) activity: Cellular stress can activate PLA2s, leading to the release of arachidonic acid from membrane phospholipids. | 1. Gentle cell harvesting: Use enzymatic dissociation (e.g., trypsin) followed by gentle centrifugation to minimize cell stress. 2. Serum-starve cells: Before the experiment, incubate cells in serum-free medium for a few hours to reduce background lipid levels. 3. Consider PLA2 inhibitors: If high background persists, pre-treatment with a broad-spectrum PLA2 inhibitor may be necessary, but be aware of potential off-target effects. |
| Difficulty in detecting and quantifying ARA-S and arachidonic acid by LC-MS/MS. | 1. Poor lipid extraction: Inefficient extraction will lead to low recovery of the analytes. 2. Ion suppression/enhancement: The presence of other molecules in the sample can interfere with the ionization of the analytes in the mass spectrometer. 3. Analyte degradation: ARA-S and arachidonic acid can be unstable and prone to oxidation. | 1. Optimize extraction method: Use a robust lipid extraction method, such as the Folch or Bligh-Dyer method. Ensure all steps are performed at low temperatures to minimize degradation.[12][13] 2. Use internal standards: Spike your samples with stable isotope-labeled internal standards for both ARA-S and arachidonic acid to correct for matrix effects and variations in extraction efficiency. 3. Use antioxidants and proper storage: Add an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents and store samples at -80°C under an inert gas (e.g., argon or nitrogen) until analysis. |
Visualizing the Metabolic Crossroads of ARA-S
The following diagram illustrates the central role of FAAH in ARA-S metabolism and the importance of using inhibitors to dissect its direct versus indirect effects.
Caption: Metabolic pathway of N-Arachidonoyl-L-Serine (ARA-S) and points of experimental control.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments to control for ARA-S metabolism.
Protocol 1: Inhibition of ARA-S Metabolism in Cell Culture
This protocol describes how to use a FAAH inhibitor to prevent the conversion of ARA-S to arachidonic acid in a cell culture system.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
N-Arachidonoyl-L-Serine (ARA-S)
-
Selective FAAH inhibitor (e.g., URB597, PF-3845)
-
Vehicle for ARA-S and inhibitor (e.g., DMSO, ethanol)
-
Phosphate-buffered saline (PBS)
-
Reagents for your specific downstream assay (e.g., cell lysis buffer, antibodies)
Procedure:
-
Cell Seeding: Seed your cells in the appropriate culture plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum Starvation (Optional but Recommended): To reduce background levels of arachidonic acid, replace the complete medium with serum-free medium and incubate the cells for 2-4 hours.
-
Inhibitor Pre-treatment:
-
Prepare a stock solution of the FAAH inhibitor in the appropriate vehicle.
-
Dilute the inhibitor to the desired final concentration in serum-free medium. It is crucial to perform a dose-response experiment to determine the optimal inhibitor concentration for your specific cell line.
-
Add the inhibitor-containing medium to the cells and incubate for the recommended pre-treatment time (typically 30-60 minutes, but consult the manufacturer's data sheet).
-
Include a vehicle control group that receives the same concentration of the vehicle without the inhibitor.
-
-
ARA-S Treatment:
-
Prepare a stock solution of ARA-S in the appropriate vehicle.
-
Dilute ARA-S to the desired final concentration in serum-free medium (with or without the FAAH inhibitor, depending on your experimental groups).
-
Add the ARA-S-containing medium to the cells and incubate for the desired treatment time.
-
Include control groups: vehicle only, inhibitor only, and ARA-S only.
-
-
Downstream Analysis: After the treatment period, wash the cells with ice-cold PBS and proceed with your specific downstream assay (e.g., Western blot for signaling proteins, measurement of second messengers, or lipid extraction for LC-MS/MS analysis).
Protocol 2: Lipid Extraction from Cell Culture for LC-MS/MS Analysis
This protocol outlines a robust method for extracting lipids, including ARA-S and arachidonic acid, from cultured cells for subsequent quantification by LC-MS/MS. This is a modified Folch extraction method.[12][13]
Materials:
-
Cell pellet
-
Ice-cold PBS
-
Methanol (LC-MS grade) with 1 mM Butylated hydroxytoluene (BHT)
-
Chloroform (LC-MS grade)
-
LC-MS grade water
-
Stable isotope-labeled internal standards for ARA-S and arachidonic acid
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
-
Isopropanol (LC-MS grade)
-
LC vials with glass inserts
Procedure:
-
Cell Harvesting: Harvest cells by gentle enzymatic dissociation and centrifugation at low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Cell Washing: Wash the cell pellet twice with ice-cold PBS to remove any residual medium.
-
Internal Standard Spiking: Resuspend the cell pellet in a small volume of ice-cold PBS. Add the internal standard mixture containing known amounts of stable isotope-labeled ARA-S and arachidonic acid. This is a critical step for accurate quantification.
-
Lipid Extraction:
-
Add ice-cold methanol (containing BHT) and chloroform in a 1:2 (v/v) ratio to the cell suspension.
-
Vortex thoroughly and incubate on ice for 30 minutes with occasional vortexing.
-
Add ice-cold LC-MS grade water to achieve a final chloroform:methanol:water ratio of 8:4:3 (v/v/v).
-
Vortex again and incubate on ice for 10 minutes.
-
-
Phase Separation: Centrifuge the mixture at 1000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
Collection of Organic Layer: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent from the organic layer under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried lipid extract in a small, precise volume of isopropanol (or another appropriate solvent compatible with your LC-MS method).
-
Sample Transfer: Transfer the reconstituted sample to an LC vial with a glass insert for analysis.
Workflow for ARA-S Metabolism Study
The following diagram outlines a typical experimental workflow for investigating the metabolism of ARA-S and its direct signaling effects.
Caption: A typical experimental workflow for studying ARA-S metabolism and signaling.
References
- Milman, G., et al. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Proceedings of the National Academy of Sciences, 103(7), 2428-2433.
- Blankman, J. L., et al. (2007). A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol. Chemistry & biology, 14(12), 1347-1356.
- Savinainen, J. R., et al. (2012). The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors. Acta physiologica, 204(2), 267-276.
- Jayamanne, A., et al. (2006). Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. British journal of pharmacology, 147(3), 281-288.
- A robust lipidomics workflow for mammalian cells, plasma, and tissue using liquid-chromatography high-resolution tandem mass spectrometry. (2018). Metabolites, 8(4), 76.
- Nomura, D. K., et al. (2011). Monoacylglycerol lipase inhibitors as modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1811(11), 744-750.
- Long, J. Z., et al. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects.
- Long, J. Z., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 9, e54883.
- Milman, G., et al. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties.
- Bradshaw, H. B., & Walker, J. M. (2005). The expanding field of "entourage" effects: regulation of endocannabinoid actions by N-acyl ethanolamines. British journal of pharmacology, 144(4), 459-465.
- Bar-Sela, G., et al. (2008). The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels. Molecular Pharmacology, 74(4), 935-946.
- Fowler, C. J. (2012). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. CNS & neurological disorders drug targets, 11(1), 67-76.
- Piomelli, D. (2003). The molecular logic of endocannabinoid signalling. Nature reviews. Neuroscience, 4(11), 873-884.
- Guo, J., et al. (2008). N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons. Journal of Neurophysiology, 100(2), 1147-1151.
- Maccarrone, M., et al. (2010). The fatty acid amide hydrolase inhibitor, URB597, promotes retinal ganglion cell neuroprotection in a rat model of optic nerve axotomy. Experimental eye research, 91(1), 8-15.
- Golebiewska, K., et al. (2015). Effect of N-arachidonoyl-l-serine on human cerebromicrovascular endothelium.
- Guo, J., & Ikeda, S. R. (2008). N-arachidonoyl L-serine, a putative endocannabinoid, alters the activation of N-type Ca2+ channels in sympathetic neurons. Journal of neurophysiology, 100(2), 1147–1151.
- Cravatt, B. F., et al. (2001). The biological function of fatty acid amide hydrolase. Chemistry and physics of lipids, 110(1-2), 109-121.
- Nomura, D. K., et al. (2011). Therapeutic potential of monoacylglycerol lipase inhibitors. ACS chemical neuroscience, 2(7), 355-366.
- Clapper, J. R., et al. (2010). The fatty acid amide hydrolase inhibitor, URB597, shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats. Neurogastroenterology and motility : the official journal of the European Gastrointestinal Motility Society, 22(8), 907–e243.
- McKinney, M. K., & Cravatt, B. F. (2005). Structure and function of fatty acid amide hydrolase. Annual review of biochemistry, 74, 411-432.
- Bracey, M. H., et al. (2002). Structural adaptations in a membrane enzyme that terminates endocannabinoid signaling. Science, 298(5599), 1793-1796.
- Donvito, G., et al. (2017). Inhibition of fatty acid amide hydrolase in the CNS prevents and reverses morphine tolerance in male and female mice. British journal of pharmacology, 174(17), 2849-2863.
- Rivera, P., et al. (2018). Pharmacological blockade of fatty acid amide hydrolase (FAAH) by URB597 improves memory and changes the phenotype of hippocampal microglia despite ethanol exposure. Biochemical pharmacology, 156, 243-254.
Sources
- 1. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of N-arachidonoyl-l-serine on human cerebromicrovascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. N-arachidonoyl L-serine, a putative endocannabinoid, alters the activation of N-type Ca2+ channels in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. The serine hydrolases MAGL, ABHD6 and ABHD12 as guardians of 2-arachidonoylglycerol signalling through cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 13. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Role of Membrane Cholesterol in N-Arachidonoyl-L-Serine (ARA-S) Activity
Welcome to the technical support resource for researchers investigating the nuanced activity of N-Arachidonoyl-L-Serine (ARA-S). This guide is designed to provide in-depth troubleshooting and practical advice for experiments focused on the critical interplay between membrane cholesterol and the biological functions of this endocannabinoid-like lipid. We will move beyond simple procedural steps to explore the underlying principles, helping you design robust experiments and interpret your results with confidence.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding ARA-S and its interaction with the cellular environment.
Q1: What is N-Arachidonoyl-L-Serine (ARA-S) and what are its known targets?
A1: N-Arachidonoyl-L-Serine (ARA-S) is an endogenous lipoamino acid, structurally similar to the endocannabinoid anandamide, that was first isolated from bovine brain.[1][2][3][4] Unlike anandamide, ARA-S exhibits very weak binding affinity for the classical cannabinoid receptors CB1 and CB2, as well as the vanilloid receptor TRPV1.[1][2][3][5] Its biological activities are diverse and include vasodilation, modulation of angiogenesis, and effects on neuronal ion channels.[6][7][8][9]
Key reported targets and activities include:
-
Large Conductance Ca2+-Activated K+ (BKCa) Channels: ARA-S is a direct activator of BKCa channels, an interaction shown to be critically dependent on the presence of membrane cholesterol.[10][11]
-
GPR55: Some pro-angiogenic effects of ARA-S have been linked to the activation of the orphan G protein-coupled receptor (GPCR), GPR55.[6][9]
-
N-type Ca2+ Channels: ARA-S can augment N-type Ca2+ channel currents in sympathetic neurons, appearing to act independently of GPCRs in this context.[7][12]
Q2: Why is membrane cholesterol so important for the activity of certain membrane-associated proteins?
A2: Cholesterol is a fundamental component of mammalian cell membranes that exerts profound control over membrane structure and function.[13][14][15][16] Its impact on protein activity is generally attributed to two primary mechanisms:
-
Modulation of Bulk Membrane Properties: Cholesterol adjusts membrane fluidity, thickness, and permeability.[17][18][19][20] At physiological temperatures, it tends to decrease fluidity and increase the mechanical stability of the bilayer, which can influence the conformational flexibility and lateral mobility of embedded proteins.[15][17][21]
-
Direct, Specific Interactions: Cholesterol can bind directly to specific sites on membrane proteins, including GPCRs and ion channels.[13][22][23] These interactions can allosterically modulate protein conformation and function, acting as a necessary cofactor for activity.[22][23] The activity of ARA-S on BKCa channels appears to fall into this category, where cholesterol is an essential component for the channel's response.[10][11]
Q3: What are the primary methods for experimentally manipulating membrane cholesterol in cell culture?
A3: The most common and well-established method involves the use of cyclodextrins, particularly methyl-β-cyclodextrin (MβCD).[24]
-
Cholesterol Depletion: MβCD has a hydrophobic cavity that allows it to sequester cholesterol from the plasma membrane, effectively extracting it from the cell.[24]
-
Cholesterol Enrichment: To increase membrane cholesterol, cells can be treated with a pre-formed, water-soluble complex of MβCD and cholesterol. This complex serves as an efficient cholesterol donor to the plasma membrane.
It is crucial to carefully titrate MβCD concentration and incubation time, as excessive cholesterol depletion can disrupt membrane integrity and lead to cytotoxicity.[24]
Troubleshooting Guide: Common Experimental Issues
This section is structured to help you diagnose and resolve specific problems encountered during your research.
Problem 1: I am applying ARA-S to my cells but observe no biological effect or a very weak response.
-
Possible Cause 1: Sub-optimal Membrane Cholesterol Levels.
-
Scientific Rationale: The most compelling evidence for the role of cholesterol in ARA-S activity comes from studies on BKCa channels, where the effect of ARA-S was completely abolished upon cholesterol depletion.[10][11] If your cell model has inherently low plasma membrane cholesterol, or if culture conditions have inadvertently reduced it, the target protein may be non-responsive to ARA-S.
-
Solution:
-
Quantify Baseline Cholesterol: Before assuming a negative result, measure the cholesterol content of your cells under standard culture conditions.
-
Perform Cholesterol Enrichment: Treat a parallel set of cells with an MβCD-cholesterol complex to enrich the plasma membrane. See Protocol 1 for a detailed methodology. Re-run the ARA-S activity assay on these cholesterol-enriched cells. A gain-of-function in this condition is strong evidence for a cholesterol-dependent mechanism.
-
Verify Target Expression: Confirm that your cell model expresses the putative target of ARA-S (e.g., BKCa channels, GPR55) at the protein level.
-
-
-
Possible Cause 2: ARA-S Instability or Poor Delivery.
-
Scientific Rationale: ARA-S is a lipophilic molecule. Improper handling can lead to precipitation in aqueous buffers or adsorption to plasticware, reducing the effective concentration delivered to the cells.
-
Solution:
-
Vehicle Control: Ensure your vehicle control (e.g., Ethanol, DMSO) is used at a final concentration that is non-toxic and does not interfere with the assay.
-
Solubilization: Prepare ARA-S fresh from a concentrated stock solution. After diluting to the final working concentration in your assay buffer (e.g., PBS, HBSS), vortex thoroughly. Consider using a carrier protein like fatty-acid-free BSA (0.1%) to improve solubility and delivery.
-
Quality of Compound: Verify the purity and stability of your ARA-S supply.[5]
-
-
-
Possible Cause 3: The Chosen Assay is Not Appropriate.
-
Scientific Rationale: The biological effect of ARA-S can be subtle or rapid. For instance, its effect on ion channels is best measured with high temporal resolution using techniques like patch-clamp electrophysiology.[7][10] A downstream assay measuring a slow metabolic change may not capture the primary effect.
-
Solution:
-
Review the Literature: Align your assay with the known mechanism of action. For BKCa activation, whole-cell patch-clamp is the gold standard.[10][11] For GPCR signaling, consider assays for second messengers (cAMP, Ca2+) or downstream kinase phosphorylation (p-Akt, p-MAPK).[1][6]
-
Time-Course Experiment: Perform a time-course experiment to ensure you are measuring the response at the optimal time point post-ARA-S application.
-
-
Problem 2: My results with ARA-S are highly variable and difficult to reproduce.
-
Possible Cause 1: Inconsistent Cellular Cholesterol Content.
-
Scientific Rationale: The cholesterol composition of the plasma membrane is not static. It can be influenced by cell density, passage number, and variations in serum batches used for cell culture. This variability can directly translate to inconsistent responses to cholesterol-dependent molecules like ARA-S.
-
Solution:
-
Standardize Cell Culture: Strictly control for cell passage number, seeding density, and time in culture before an experiment.
-
Use a Single Serum Batch: For a series of critical experiments, use a single, pre-tested lot of fetal bovine serum (FBS) to minimize lipid variability.
-
Consider Serum Starvation: For some short-term assays, a brief period of serum starvation (2-4 hours) prior to the experiment can help normalize cell signaling pathways and membrane composition, but be aware this can also alter cholesterol levels.
-
-
-
Possible Cause 2: Inefficient or Variable Cholesterol Manipulation.
-
Scientific Rationale: The efficiency of MβCD is dependent on concentration, temperature, and time.[24] Minor deviations in your protocol can lead to significant differences in the degree of cholesterol depletion or enrichment, causing variable ARA-S responses.
-
Solution:
-
Strict Protocol Adherence: Ensure the temperature and timing of your MβCD incubations are precisely controlled.
-
Validate Each Experiment: For every experiment involving cholesterol manipulation, include a parallel plate of cells to quantify the cholesterol change achieved. This provides a critical internal quality control check.
-
Prepare MβCD Complexes Fresh: MβCD-cholesterol complexes for enrichment should be prepared fresh to ensure optimal and consistent loading.
-
-
Problem 3: The cholesterol depletion/enrichment protocol is causing significant cell death.
-
Possible Cause: MβCD Cytotoxicity.
-
Scientific Rationale: While an invaluable tool, MβCD can be toxic at high concentrations or with prolonged exposure.[24] Excessive cholesterol removal disrupts the structural integrity of the plasma membrane, leading to lysis.
-
Solution:
-
Optimize MβCD Concentration and Time: Perform a dose-response and time-course experiment with MβCD on your specific cell type. Measure cell viability using Trypan Blue exclusion, an LDH release assay, or a live/dead fluorescent stain. Identify the highest concentration and longest incubation time that results in >95% cell viability.
-
Work at a Lower Temperature: Performing the MβCD incubation at a lower temperature (e.g., 4°C or room temperature instead of 37°C) can slow the rate of cholesterol extraction and may reduce toxicity, although it may also require a longer incubation time.
-
Ensure Thorough Washing: After MβCD treatment, wash the cells thoroughly (at least 3x) with a warm, serum-free medium to remove all traces of the cyclodextrin before proceeding with your experiment.
-
-
Data Presentation & Key Experimental Parameters
For robust and comparable data, we recommend documenting and reporting the following parameters.
| Parameter | Recommended Range/Value | Rationale |
| ARA-S Concentration | 1 µM - 10 µM | Effective concentrations reported in the literature for various biological effects.[10][12] |
| MβCD (Depletion) | 1 mM - 10 mM | Highly cell-type dependent. Must be optimized to avoid cytotoxicity.[24] |
| Incubation Time (MβCD) | 15 min - 60 min | Balance between effective cholesterol removal and cell viability. |
| MβCD-Cholesterol (Enrichment) | 1 mM MβCD / 100-200 µM Cholesterol | A common starting ratio for effective cholesterol loading. |
| Vehicle Concentration | < 0.1% | Minimize off-target effects of the solvent (e.g., DMSO, Ethanol). |
Experimental Protocols & Visualizations
Protocol 1: Modulating Plasma Membrane Cholesterol
This protocol provides a framework for depleting or enriching plasma membrane cholesterol in adherent cell cultures.
Materials:
-
Methyl-β-cyclodextrin (MβCD)
-
Cholesterol (water-soluble)
-
Serum-free cell culture medium (e.g., DMEM or HBSS)
-
Phosphate-Buffered Saline (PBS)
-
Cells cultured in appropriate vessels (e.g., 6-well plates)
Procedure:
-
Preparation of Reagents:
-
Depletion Medium: Dissolve MβCD directly in warm (37°C) serum-free medium to the desired final concentration (e.g., start with a titration of 1, 2.5, 5, and 10 mM).
-
Enrichment Complex (MβCD-Cholesterol): Prepare this complex fresh. First, dissolve cholesterol in a minimal volume of ethanol. In a separate tube, dissolve MβCD in serum-free medium. While vortexing the MβCD solution, slowly add the cholesterol stock to create the complex. Incubate at 37°C for 30-60 minutes to ensure full complexation. A typical final concentration is 1 mM MβCD with 150 µM cholesterol.
-
Control Medium: Use serum-free medium alone.
-
-
Cell Preparation:
-
Grow cells to 80-90% confluency.
-
Aspirate the growth medium and wash the cells twice with warm PBS.
-
-
Cholesterol Modulation:
-
Add the prepared media to the cells:
-
Control Group: Add serum-free medium.
-
Depletion Group: Add MβCD-containing medium.
-
Enrichment Group: Add MβCD-cholesterol complex-containing medium.
-
-
Incubate at 37°C for the optimized time (e.g., 30 minutes).
-
-
Washing:
-
Aspirate the treatment media.
-
Wash the cells three times with warm serum-free medium to completely remove the MβCD.
-
-
Proceed to Experiment:
-
The cells are now ready for your ARA-S activity assay. Add your assay buffer containing the desired concentration of ARA-S or vehicle.
-
Diagrams
Caption: Cholesterol as a key modulator of ARA-S target protein activity.
Caption: Experimental workflow for modulating membrane cholesterol.
Caption: Troubleshooting decision tree for ARA-S experiments.
References
- Title: Membrane cholesterol in the function and organization of G-protein coupled receptors Source: Subcellular Biochemistry URL
- Title: Role of cholesterol in the function and organization of G-protein coupled receptors Source: PubMed URL
- Title: The Role of Cholesterol in Membrane Fluidity and Stability Source: Walsh Medical Media URL
- Title: Interaction of Membrane Cholesterol with GPCRs: Implications in Receptor Oligomerization Source: R Discovery URL
- Title: N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties Source: PMC - NIH URL
- Title: Cholesterol and Its Influence on Membrane Fluidity Source: LabXchange URL
- Title: N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties Source: PubMed URL
- Source: Study.
- Title: The function of G-protein coupled receptors and membrane cholesterol: specific or general interaction?
- Title: Dual mechanisms of cholesterol-GPCR interactions that depend on membrane phospholipid composition Source: PubMed URL
- Title: Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies Source: NIH URL
- Title: The effect of membrane cholesterol content on ion transport processes in plasma membranes Source: Oxford Academic URL
- Title: The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels Source: NIH URL
- Title: High cholesterol/low cholesterol: Effects in biological membranes Review Source: PubMed Central URL
- Title: The endogenous brain constituent N-arachidonoyl L-serine is an activator of large conductance Ca2+-activated K+ channels Source: PubMed URL
- Title: Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55?
- Title: N-arachidonoyl L-serine, a putative endocannabinoid, alters the activation of N-type Ca2+ channels in sympathetic neurons Source: PubMed URL
- Title: Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays Source: PMC - NIH URL
- Title: N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties | Request PDF Source: ResearchGate URL
- Title: N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons Source: NIH URL
- Title: Notes and tips for improving quality of lipid-protein overlay assays Source: ResearchGate URL
- Title: Angiogenesis: A new physiological role for N-arachidonoyl serine and GPR55?
- Title: N-Arachidonoyl-L-Serine Source: Cayman Chemical URL
- Title: Modulation of membrane function by cholesterol Source: PubMed URL
- Title: N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties Source: The Hebrew University of Jerusalem URL
- Title: A simple guide to biochemical approaches for analyzing protein–lipid interactions Source: Molecular Biology of the Cell URL
- Title: A simple guide to biochemical approaches for analyzing protein–lipid interactions Source: NIH URL
- Title: Comprehensive Insights into the Cholesterol-Mediated Modulation of Membrane Function through Molecular Dynamics Simulations Source: PubMed Central URL
- Title: Comprehensive Insights into the Cholesterol-Mediated Modulation of Membrane Function Through Molecular Dynamics Simulations Source: MDPI URL
- Title: N-arachidonoyl-L-serine (CHEBI:143514)
Sources
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- 3. cris.huji.ac.il [cris.huji.ac.il]
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- 6. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-arachidonoyl L-serine, a putative endocannabinoid, alters the activation of N-type Ca2+ channels in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The endogenous brain constituent N-arachidonoyl L-serine is an activator of large conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Membrane cholesterol in the function and organization of G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of cholesterol in the function and organization of G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. study.com [study.com]
- 16. The function of G-protein coupled receptors and membrane cholesterol: specific or general interaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Dual mechanisms of cholesterol-GPCR interactions that depend on membrane phospholipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Modulation of membrane function by cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Whole-Cell Patch Clamp Studies with N-Arachidonoyl-L-Serine (ARA-S)
Welcome to the technical support guide for utilizing N-Arachidonoyl-L-Serine (ARA-S) in whole-cell patch-clamp electrophysiology. This resource is designed for researchers, neuroscientists, and drug development professionals who are investigating the cellular effects of this intriguing endocannabinoid-like lipid. ARA-S presents unique challenges due to its physicochemical properties. This guide provides in-depth, field-proven insights to help you navigate these complexities, ensure data integrity, and achieve stable, reproducible recordings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of ARA-S in an electrophysiological context.
Q1: What is N-Arachidonoyl-L-Serine (ARA-S) and what are its primary cellular targets?
A1: N-Arachidonoyl-L-Serine is an endogenous lipoamino acid, structurally similar to the endocannabinoid anandamide, that was first isolated from the bovine brain.[1][2] Unlike anandamide, ARA-S displays very weak or negligible binding affinity for the classical cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1) channel.[1][2][3][4] Its primary known targets of interest for electrophysiologists include:
-
GPR55: ARA-S is an agonist for this orphan G-protein coupled receptor, often considered a candidate cannabinoid receptor.[5][6] Activation of GPR55 can initiate downstream signaling cascades involving intracellular calcium mobilization and MAPK/Akt activation.[5][6]
-
Ion Channels: ARA-S has been shown to directly modulate the activity of certain ion channels. For instance, it can activate large-conductance Ca²⁺-activated K⁺ (BK_Ca) channels and augment N-type Ca²⁺ channel currents, seemingly independent of GPCR activation.[3][7][8]
Q2: Why is ARA-S considered a "challenging" compound for patch-clamp experiments?
A2: The primary challenges stem from its lipophilic (fat-loving) nature. The long arachidonoyl tail makes it poorly soluble in aqueous recording buffers and gives it a "sticky" quality. This can lead to several experimental issues:
-
Poor Solubility: Difficulty in preparing homogenous, stable solutions in your extracellular buffer.
-
Adsorption: The compound readily adsorbs to plastic and glass surfaces, including perfusion tubing and the recording chamber, leading to inaccurate concentration at the cell and slow, incomplete washout.
-
Membrane Interactions: As a lipid, it can intercalate into the cell membrane, potentially altering its biophysical properties, which can destabilize the high-resistance gigaohm seal required for patch-clamp recordings.
-
Vehicle Effects: It requires an organic solvent (like DMSO or ethanol) for initial solubilization, and these vehicles can have independent, confounding effects on ion channels and cell health.[9][10]
Q3: What is the recommended solvent and final concentration for the vehicle?
A3: The recommended primary solvent for ARA-S is ethanol or DMSO.[11][12] From a stock solution, a final working concentration of the vehicle in your extracellular buffer should be kept as low as possible, ideally ≤0.1% and never exceeding 0.3% .[9] Concentrations of DMSO or ethanol at 1% or higher have been shown to significantly alter membrane properties and ion channel function, which would confound your results.[9] Crucially, you must perform vehicle control experiments , where you apply the buffer containing the same final concentration of the solvent without ARA-S to confirm that the observed effects are due to your compound of interest.
Q4: Should I use a carrier protein like Bovine Serum Albumin (BSA)?
A4: Yes, using a carrier protein like fatty-acid-free BSA in your extracellular solution is highly recommended . Lipids like ARA-S are transported in vivo by albumin. In vitro, BSA (typically at 0.1%) acts as a "chaperone," improving the solubility of ARA-S, preventing its adsorption to tubing, and facilitating a more rapid and complete washout.[13][14] It does this by forming a complex with the lipid, which can then deliver it to the cell membrane.[13][15]
Part 2: Core Troubleshooting Guide
This section is structured to address specific problems you may encounter during your experiments.
Problem 1: Difficulty Achieving a Stable Gigaohm (GΩ) Seal
-
Probable Cause: Micelle formation or aggregation of ARA-S in the recording chamber is contaminating the cell membrane or the tip of your patch pipette before seal formation. Lipid aggregates can physically interfere with the intimate glass-membrane contact required for a high-resistance seal.
-
Solutions & Rationale:
-
Establish Seal First: Always achieve a stable GΩ seal and establish the whole-cell configuration before introducing ARA-S into the recording chamber. This is the most critical step. Applying the compound after the cell is patched prevents interference with seal formation.
-
Clean Perfusion Lines: Before starting a new experiment, thoroughly flush your perfusion system with a cleaning solution (e.g., 70% ethanol followed by copious amounts of distilled water and finally your buffer) to remove any adsorbed compound from previous experiments.
-
Ensure Solution Homogeneity: After preparing your final working solution of ARA-S, ensure it is thoroughly mixed. Vortexing and brief sonication can help break up potential aggregates before perfusion.
-
Problem 2: The Whole-Cell Recording is Unstable and the Seal Degrades Over Time
-
Probable Cause: ARA-S is intercalating into the lipid bilayer of the cell membrane. This can alter membrane fluidity, curvature, and stability, gradually compromising the integrity of the gigaohm seal. Holding the cell at very hyperpolarized potentials for extended periods can also increase instability.[16]
-
Solutions & Rationale:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of ARA-S that elicits a reproducible physiological effect to minimize the total lipid load on the cell membrane.
-
Minimize Application Time: Apply the compound for the shortest duration necessary to observe the effect. Prolonged exposure increases the likelihood of membrane destabilization.
-
Start with a High-Quality Seal: Do not proceed with experiments if the initial seal is not robust (ideally >2 GΩ). A higher-quality initial seal is more resilient to perturbation.
-
Incorporate BSA: As mentioned, BSA can help moderate the delivery of ARA-S to the membrane, potentially reducing the rate of non-specific intercalation and improving stability.[17]
-
Problem 3: Slow Onset of Effect and Incomplete Washout
-
Probable Cause: The lipophilic and "sticky" nature of ARA-S causes it to adsorb to the inner surfaces of your perfusion tubing and the recording chamber. During application, this delays the actual concentration at the cell from reaching the intended level. During washout, the adsorbed compound slowly leaches back into the buffer, preventing a true return to baseline.
-
Solutions & Rationale:
-
Use Low-Retention Tubing: If possible, use perfusion tubing made of materials known for low protein/lipid binding, such as Tygon® 2375 or Teflon®.
-
Include BSA in Washout Solution: This is a critical but often overlooked step. Including BSA (at the same concentration, e.g., 0.1%) in your washout buffer helps to "scavenge" or "mop up" residual ARA-S molecules that are adsorbed to the chamber and tubing, dramatically improving the speed and completeness of your washout.
-
Increase Perfusion Rate: A faster flow rate during application and washout can help to overcome diffusion limitations and clear the compound more effectively. Be mindful that very high flow rates can introduce mechanical instability.
-
Allow for Extended Washout: Be patient. For lipophilic compounds, a complete return to baseline may take significantly longer than for hydrophilic drugs. Record for an extended period to confirm stability.
-
Problem 4: Observed Effects are Inconsistent or Not Reproducible
-
Probable Cause: This often results from issues with solution preparation and stability. ARA-S is not stable for long periods at room temperature and can degrade.[1] Inconsistent preparation can lead to batch-to-batch variability in the effective concentration.
-
Solutions & Rationale:
-
Prepare Fresh Working Solutions: Prepare your final working solution of ARA-S fresh for each day of experiments from a frozen stock. ARA-S stored in ethanol at -20°C is stable for at least two months.[1]
-
Protect from Light and Air: The arachidonoyl chain is susceptible to oxidation. Store stock solutions under an inert gas (like argon or nitrogen) if possible and keep them in amber vials to protect from light.
-
Standardize Preparation Protocol: Use a precise, standardized protocol (see Part 3) for preparing your solutions every time to ensure consistency across experiments.
-
Part 3: Key Protocols & Data
Data Summary Table: N-Arachidonoyl-L-Serine Properties
| Property | Value | Source(s) |
| Molecular Weight | 391.5 g/mol | [11][12] |
| Formula | C₂₃H₃₇NO₄ | [11][12] |
| Solubility (Stock) | Ethanol: 30 mg/mLDMSO: 20 mg/mL | [12] |
| Solubility (Aqueous) | PBS (pH 7.2): ~2 mg/mL | [12][18] |
| Storage | Store stock solutions at -20°C (or -80°C for longer term) | [11] |
| Stability | ≥ 2 years at -20°C in solvent | [12] |
| Typical Working Range | 1 µM - 10 µM | [3][5] |
| Recommended Vehicle | Ethanol or DMSO | [11][12] |
| Max Final Vehicle % | ≤0.1% (ideal), 0.3% (absolute max) | [9] |
Protocol 1: Preparation of ARA-S Stock and Working Solutions
This protocol ensures a consistent and stable preparation for your experiments.
Materials:
-
N-Arachidonoyl-L-Serine (solid)
-
200-proof Ethanol (or DMSO)
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Extracellular recording buffer (e.g., ACSF)
-
Vortex mixer and sonicator bath
Step-by-Step Method:
-
Prepare Stock Solution (e.g., 10 mM): a. Allow the ARA-S vial to warm to room temperature before opening to prevent condensation. b. Weigh out the required amount of ARA-S in a sterile microfuge tube or amber glass vial. c. Add the appropriate volume of ethanol (or DMSO) to achieve a 10 mM concentration. (For 1 mg ARA-S, MW=391.5, add ~255 µL of solvent). d. Vortex vigorously for 1-2 minutes until the solid is completely dissolved. The solution should be clear. e. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Prepare Working Solution (e.g., 10 µM ARA-S with 0.1% BSA): a. Prepare your extracellular buffer containing 0.1% BSA. For 100 mL of buffer, add 100 mg of BSA. Mix gently until dissolved. b. Take your 10 mM ARA-S stock solution. Perform a serial dilution. For a final concentration of 10 µM, you will dilute the stock 1:1000. c. Add 10 µL of the 10 mM stock to 10 mL of the BSA-containing buffer. Important: Add the stock solution dropwise into the buffer while the buffer is being vortexed. This rapid mixing prevents the lipid from precipitating out of solution. d. After adding the stock, continue to vortex for another 30-60 seconds. e. Briefly sonicate the final working solution for 1-2 minutes to ensure homogeneity and break up any small micelles. f. This solution is now ready for perfusion. The final ethanol/DMSO concentration will be 0.1%.
Experimental Workflow Visualization
The following diagram outlines the logical flow of a successful patch-clamp experiment using ARA-S.
Caption: Workflow for a whole-cell patch-clamp experiment with ARA-S.
Part 4: Signaling Pathway Overview
ARA-S is known to signal through the G-protein coupled receptor GPR55. The activation of this receptor can lead to the modulation of various downstream effectors, which ultimately influence cellular excitability and function.
Caption: Simplified GPR55 signaling cascade initiated by ARA-S.
This guide provides a comprehensive framework for troubleshooting and successfully employing ARA-S in your whole-cell patch-clamp experiments. By understanding the unique properties of this lipid signaling molecule and implementing the recommended protocols, you can generate reliable and high-quality data.
References
-
Bátkai, S., et al. (2007). The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels. Molecular Pharmacology, 72(4), 935-944. [Link]
-
Milman, G., et al. (2006). N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Proceedings of the National Academy of Sciences, 103(7), 2428-2433. [Link]
-
Milman, G., et al. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. PubMed. [Link]
-
Al-Hayani, S., & Ho, W. S. V. (2010). Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55?. British Journal of Pharmacology, 160(7), 1579–1580. [Link]
-
Bátkai, S., et al. (2007). The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels. National Institutes of Health. [Link]
-
Bátkai, S., et al. (2007). The endogenous brain constituent N-arachidonoyl L-serine is an activator of large conductance Ca2+-activated K+ channels. PubMed. [Link]
-
Milman, G., et al. (2006). N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties. PNAS. [Link]
-
Al-Hayani, S., & Ho, W. S. V. (2010). Angiogenesis: A new physiological role for N-arachidonoyl serine and GPR55?. ResearchGate. [Link]
-
Guo, F., et al. (2008). N-arachidonoyl L-serine, a putative endocannabinoid, alters the activation of N-type Ca2+ channels in sympathetic neurons. PubMed. [Link]
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Premkumar, L. S. (2006). TRPV1 Receptors and Signal Transduction. NCBI Bookshelf. [Link]
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Gonzalez-Ramirez, R., et al. (2017). TRPV1: Structure, Endogenous Agonists, and Mechanisms. MDPI. [Link]
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Saito, M., et al. (2017). The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system. PubMed. [Link]
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Rokitskaya, T. I., et al. (2015). Adsorption of Bovine Serum Albumin to Lipid Membranes Increases the Number and Stability of Ion Channels of Gramicidin A. PubMed. [Link]
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Schuelert, N., et al. (2015). N-Arachidonoyl glycine, another endogenous agonist of GPR55. PMC. [Link]
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National Center for Biotechnology Information. N-Arachidonoyl L-serine. PubChem Compound Database. [Link]
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Yang, C. P., & Lee, P. I. (1998). Fluorescent fatty acid transfer from bovine serum albumin to phospholipid vesicles: collision or diffusion mediated uptake. PubMed. [Link]
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Neacsu, M. V., et al. (2007). Study on the interaction of cationic lipids with bovine serum albumin. PubMed. [Link]
-
Mathias, R. T., et al. (1991). Limitations of the whole cell patch clamp technique in the control of intracellular concentrations. PubMed. [Link]
-
Nadler, A., et al. (2023). The Road to Quantitative Lipid Biochemistry in Living Cells. ACS Publications. [Link]
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Ota, K., et al. (2021). In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. MDPI. [Link]
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Bebarova, M., et al. (2010). Effect of ethanol on action potential and ionic membrane currents in rat ventricular myocytes. PubMed. [Link]
-
Neacsu, M. V., et al. (2007). Study on the Interaction of Cationic Lipids with Bovine Serum Albumin. ResearchGate. [Link]
-
Wu, S. N. (2023). Pitfalls in Small-Cell Patch-Clamp Studies: Comparing Cell-Attached and Whole-Cell Approaches. Preprints.org. [Link]
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Woodward, J. J., & Gonzales, R. A. (2010). Effects of Ethanol on Persistent Activity and Up-States in Excitatory and Inhibitory Neurons in Prefrontal Cortex. National Institutes of Health. [Link]
-
Ghosh, S., et al. (2020). Interaction of solid lipid nanoparticles with bovine serum albumin: physicochemical mechanistic insights. RSC Publishing. [Link]
-
Maffei, A., et al. (2014). Can anyone help with whole cell patch clamp stability?. ResearchGate. [Link]
-
Da-Silva, S., et al. (2003). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. PubMed. [Link]
-
Li, T., et al. (2016). Ethanol depresses neurons in the lateral parabrachial nucleus by potentiating pre- and postsynaptic GABAA receptors. PMC. [Link]
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Technical Support Center: N-Arachidonoyl-L-Serine (ARA-S)
Here is a technical support center designed to help researchers, scientists, and drug development professionals minimize the off-target effects of N-Arachidonoyl-L-Serine.
Welcome to the technical support resource for N-Arachidonoyl-L-Serine (ARA-S). As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to navigate the complexities of this unique endocannabinoid-like molecule. This guide is structured to address the most common challenges encountered during experimentation, focusing on robust methodologies to ensure data integrity and minimize off-target effects.
Introduction: The Challenge of Specificity with ARA-S
N-Arachidonoyl-L-Serine (ARA-S) is an endogenous lipoamino acid isolated from bovine brain that has garnered significant interest for its vasodilatory, neuroprotective, and anti-inflammatory properties.[1][2][3] Unlike classical endocannabinoids such as anandamide, ARA-S exhibits very weak binding affinity for the canonical cannabinoid receptors CB1 and CB2, as well as the vanilloid receptor TRPV1.[4][5] Its biological activities often parallel those of abnormal cannabidiol (Abn-CBD), suggesting it may be an endogenous ligand for a novel, yet-to-be-fully-identified G-protein coupled receptor (GPCR).[1][5]
This pharmacological ambiguity presents a significant experimental challenge: how does one ensure that an observed effect is due to a specific target engagement and not an off-target or non-specific interaction? This guide provides a framework for addressing this question through carefully designed experiments and controls.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions about the properties and handling of ARA-S.
Q1: What is the currently understood mechanism of action for ARA-S?
A1: ARA-S has a complex pharmacological profile with multiple proposed mechanisms. It is crucial to understand that no single receptor has been identified as its sole target. Key activities include:
-
Weak interaction with classical receptors: ARA-S binds very weakly to CB1, CB2, and TRPV1 receptors.[5] However, some of its effects on human brain endothelial cells have been shown to be attenuated by antagonists for these receptors, suggesting a modulatory role or context-dependent interaction.[3][6]
-
Putative "Abnormal Cannabidiol" Receptor Agonism: Many effects of ARA-S, such as vasodilation and suppression of TNF-α, are similar to those of the synthetic agonist abnormal cannabidiol (Abn-CBD), pointing towards action at a novel, non-CB1/CB2 endothelial receptor that may be coupled to Gi/Go proteins.[1][4]
-
Direct Ion Channel Modulation: ARA-S can directly activate large conductance Ca2+-activated K+ (BKCa) channels, an effect that is independent of known cannabinoid receptors or G-proteins.[7] It also produces a voltage-dependent enhancement of N-type Ca2+ currents in sympathetic neurons, appearing to act independently of GPCRs in this context.[8][9]
-
GPR55 Involvement: The orphan receptor GPR55 is activated by several cannabinoid ligands, leading to its designation as a potential third cannabinoid receptor.[10][11] While ARA-S is a candidate ligand, the role of GPR55 in mediating its effects, particularly vasodilation, remains debated and requires specific validation.[12]
Q2: How should I properly store and handle my ARA-S compound to ensure its integrity?
A2: ARA-S is a lipid and is susceptible to degradation. Proper handling is critical for reproducibility.
-
Storage: The compound is not stable at room temperature or at -20°C when stored neat (as a dry powder).[4] It should be dissolved in a suitable solvent, such as ethanol, and stored as a stock solution at -20°C or colder. In ethanol at -20°C, it has been shown to be stable for at least two months.[4]
-
Handling: For experiments, thaw the stock solution on ice, vortex thoroughly, and dilute it into your aqueous experimental buffer or cell culture medium immediately before use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.
Q3: What is the best way to solubilize ARA-S for in vitro experiments?
A3: ARA-S is a lipophilic molecule with poor aqueous solubility.
-
Primary Solvents: High-quality, anhydrous ethanol, DMSO, or DMF are recommended for preparing concentrated stock solutions (e.g., 20-30 mg/ml).[13]
-
Working Solutions: The final concentration of the organic solvent in your assay should be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts. Always run a vehicle control with the same final concentration of the solvent used to dissolve ARA-S. When diluting the stock into aqueous solutions, vortex or pipette vigorously to ensure proper dispersion and prevent precipitation.
Q4: Can ARA-S be metabolized by Fatty Acid Amide Hydrolase (FAAH)?
A4: While ARA-S is an N-acyl amino acid and not an N-acyl ethanolamine like anandamide, its structural similarity makes it a plausible substrate for FAAH or other serine hydrolases.[14] Degradation would release arachidonic acid, a highly bioactive molecule that can be converted into prostaglandins and other eicosanoids. To ensure that your observed effects are from ARA-S itself and not its potential metabolites, it is essential to perform control experiments with a selective FAAH inhibitor.[15][16]
Section 2: Troubleshooting Guides
This section provides in-depth, structured guidance for resolving specific experimental issues.
Problem: My experimental results with ARA-S are inconsistent or not reproducible.
This is a common issue stemming from the physicochemical properties of lipoamino acids. A systematic check of your procedure is required.
Caption: Workflow for troubleshooting experimental variability.
Problem: How do I confirm my observed effect is specific to ARA-S and not a classical cannabinoid effect?
Given that some reports suggest ARA-S effects can be blocked by classical cannabinoid antagonists, ruling out these targets is a mandatory validation step.[3]
Solution: Co-incubate ARA-S with selective antagonists for CB1, CB2, and TRPV1. An effect specific to ARA-S's unique targets should not be blocked by these agents.
| Pharmacological Tool | Target | Typical In Vitro Concentration | Rationale & Citation |
| SR141716A (Rimonabant) | CB1 Antagonist/Inverse Agonist | 100 nM - 1 µM | Selectively blocks the CB1 receptor, the primary psychoactive cannabinoid receptor.[4] |
| SR144528 | CB2 Antagonist/Inverse Agonist | 100 nM - 1 µM | Selectively blocks the CB2 receptor, which is primarily expressed in immune cells.[4] |
| Capsazepine or AMG-9810 | TRPV1 Antagonist | 1 µM - 10 µM | Blocks the TRPV1 channel, which can be activated by anandamide and other lipids.[4] |
Experimental Design:
-
Pre-incubate your cells/tissue with the antagonist for 15-30 minutes.
-
Add ARA-S in the continued presence of the antagonist.
-
Include controls for ARA-S alone, antagonist alone, and vehicle.
-
If the ARA-S effect persists in the presence of the antagonist, it is not mediated by that receptor.
Problem: How can I distinguish a receptor-mediated effect from non-specific membrane effects or direct ion channel modulation?
This is a critical question for any lipid signaling molecule. Several lines of evidence are needed to build a strong case for a specific mechanism.
Caption: Potential molecular targets and downstream effects of ARA-S.
Solution: Employ a multi-pronged approach using pharmacological and biochemical tools.
-
Use a Stereoisomer Control: The naturally occurring and isolated form of the molecule is N-Arachidonoyl-L -Serine.[4] Synthetically, N-Arachidonoyl-D -Serine can be created. GPCR-mediated effects are typically stereoselective, meaning the L- and D-isomers will have different potencies. In contrast, direct membrane effects or some forms of ion channel modulation may not be. For example, activation of BKCa channels by ARA-S was found to be largely independent of stereochemistry, supporting a direct interaction.[7]
-
Test for G-Protein Dependence: If you hypothesize the effect is mediated by a GPCR, test its sensitivity to Pertussis Toxin (PTX). PTX ADP-ribosylates and inactivates G-proteins of the Gi/Go family. Several of the vascular effects of ARA-S are PTX-sensitive, supporting the involvement of a Gi/Go-coupled receptor.[4]
-
Use Specific Ion Channel Blockers: If your system expresses relevant ion channels, use specific blockers as controls. For example, the contribution of BKCa channels to ARA-S-induced vasorelaxation can be confirmed using the selective blocker Iberiotoxin.[7][17]
-
Rule out Metabolite Effects: To confirm the activity is from ARA-S itself and not a breakdown product like arachidonic acid, use inhibitors of key metabolic enzymes.
-
FAAH Inhibitors: Use a highly selective FAAH inhibitor (e.g., PF-3845, URB597) to prevent hydrolysis.[15][18]
-
Cyclooxygenase (COX) Inhibitors: Use a non-selective COX inhibitor like indomethacin to block the conversion of any liberated arachidonic acid into prostaglandins. The vasodilatory effect of ARA-S has been reported to be insensitive to indomethacin.[4]
-
Section 3: Key Experimental Protocols
Protocol 3.1: A General Framework for Assessing ARA-S Target Specificity in Cell Culture
This protocol provides a template for designing a robust experiment to dissect the mechanism of ARA-S in a cell-based assay (e.g., measuring kinase phosphorylation, cytokine release, or calcium flux).
Materials:
-
N-Arachidonoyl-L-Serine (ARA-S)
-
N-Arachidonoyl-D-Serine (control)
-
Vehicle (e.g., Ethanol)
-
CB1 Antagonist (SR141716A)
-
CB2 Antagonist (SR144528)
-
TRPV1 Antagonist (Capsazepine)
-
FAAH Inhibitor (URB597)
-
COX Inhibitor (Indomethacin)
-
Pertussis Toxin (PTX, if testing Gi/Go coupling)
-
Cell culture reagents and assay-specific materials
Procedure:
-
(Optional: PTX Treatment) If testing for Gi/Go involvement, pre-treat cells with PTX (e.g., 100 ng/mL) for 18-24 hours prior to the experiment, following manufacturer's instructions.
-
Plate and Culture Cells: Plate cells to the desired density and allow them to adhere or reach the appropriate growth phase.
-
Pre-incubation with Inhibitors/Antagonists:
-
Prepare media containing each inhibitor/antagonist at the desired final concentration (see table in Section 2).
-
Also prepare media containing only the vehicle.
-
Replace the culture medium with the inhibitor/antagonist-containing media.
-
Pre-incubate for 30-60 minutes at 37°C.
-
-
Stimulation with ARA-S:
-
Prepare a concentrated solution of ARA-S and the N-Arachidonoyl-D-Serine control in your vehicle.
-
Add the ARA-S, D-Serine control, or vehicle to the appropriate wells to achieve the final desired concentration.
-
Incubate for the time required for your specific endpoint (e.g., 15 minutes for phosphorylation, 6 hours for cytokine release).
-
-
Experimental Groups to Include:
-
Vehicle Only
-
ARA-S Only
-
D-Serine Control Only
-
Antagonist/Inhibitor Only (for each compound used)
-
Antagonist/Inhibitor + ARA-S (for each compound used)
-
-
Endpoint Analysis: Lyse cells for Western blotting, collect supernatant for ELISA, or perform live-cell imaging as required by your assay.
-
Interpretation:
-
Specificity: If the ARA-S effect is unchanged by CB1/CB2/TRPV1 antagonists, it is not mediated by these receptors.
-
Metabolite Involvement: If the ARA-S effect is blocked by FAAH or COX inhibitors, it is likely mediated by a metabolite.
-
Stereoselectivity: If the D-Serine control has significantly less activity than ARA-S, it suggests a stereoselective, receptor-mediated mechanism.
-
G-Protein Coupling: If the ARA-S effect is blocked in PTX-treated cells, it is dependent on Gi/Go signaling.
-
References
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Milman, G., Maor, Y., Abu-Lafi, S., et al. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Proceedings of the National Academy of Sciences, 103(7), 2428-2433. [Link]
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Godlewski, G., Gapon, S. A., Bátkai, S., et al. (2009). The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels. Molecular Pharmacology, 75(2), 391-399. [Link]
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Milman, G., Maor, Y., Abu-Lafi, S., et al. (2006). N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties. PMC. [Link]
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Milman, G., et al. (2006). N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties. PNAS. [Link]
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Koonen, S., et al. (2010). The novel endocannabinoid receptor GPR55 is activated by atypical cannabinoids but does not mediate their vasodilator effects. British Journal of Pharmacology, 161(4), 834-845. [Link]
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Sellers, L. A., et al. (2009). N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels. British Journal of Pharmacology, 158(1), 263-274. [Link]
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Rhee, M. H., et al. (2022). Identification of G protein-coupled receptor 55 (GPR55) as a target of curcumin. Communications Biology, 5(1), 43. [Link]
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ResearchGate. N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties | Request PDF. [Link]
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Hill, M. N., et al. (2018). Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis. British Journal of Pharmacology, 175(17), 3569-3583. [Link]
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Hill, M. N., et al. (2018). Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis. PubMed. [Link]
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Sharir, H., & Abood, M. E. (2010). Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor. Pharmacology & Therapeutics, 126(3), 301-313. [Link]
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ResearchGate. Troubleshooting in LC-MS/MS method for determining endocannabinoid and endocannabinoid-like molecules in rat brain structures applied to assessing the brain endocannabinoid/endovanilloid system significance | Request PDF. [Link]
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Guo, J., Williams, D. J., & Ikeda, S. R. (2008). N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons. Journal of Neurophysiology, 100(4), 1990-2000. [Link]
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Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]
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Guo, J., Williams, D. J., & Ikeda, S. R. (2008). N-arachidonoyl L-serine, a putative endocannabinoid, alters the activation of N-type Ca2+ channels in sympathetic neurons. PubMed. [Link]
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Milman, G., et al. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. The Hebrew University of Jerusalem Research Portal. [Link]
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Matveyenko, M., et al. (2016). Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana. PLoS ONE, 11(1), e0145993. [Link]
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Ahn, K., et al. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 111(9), 5645-5683. [Link]
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Vahn, M., et al. (2016). Effect of N-arachidonoyl-l-serine on human cerebromicrovascular endothelium. Biochemistry and Biophysics Reports, 8, 269-277. [Link]
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Di Marzo, V., et al. (1996). Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor, N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain. Journal of Neurochemistry, 66(6), 2565-2577. [Link]
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Impellizzeri, D., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences, 23(5), 2795. [Link]
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Vahn, M., et al. (2016). Effect of N-arachidonoyl-L-serine on human cerebromicrovascular endothelium. ScienceDirect. [Link]
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Lazzari, E., et al. (2023). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. Scientific Reports, 13(1), 1640. [Link]
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Murja, A., et al. (2022). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Molecules, 27(19), 6296. [Link]
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Leishman, E., & Bradshaw, H. B. (2018). Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies. Metabolites, 8(4), 77. [Link]
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van der Ende, M., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(1), 10. [Link]
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Ueda, N., & Tsuboi, K. (2022). Understanding Cellular, Molecular, and Functional Specificity, Heterogeneity, and Diversity of the Endocannabinoid System. International Journal of Molecular Sciences, 23(12), 6799. [Link]
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Esteban, S., et al. (2021). Tips and tricks for cannabinoid receptor 1 detection, interaction and interpretation. bioRxiv. [Link]
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de Koning, T. J. (2017). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Nutrients, 9(5), 453. [Link]
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Validation & Comparative
A Comparative Guide to the Vasodilatory Effects of N-Arachidonoyl-L-Serine and Anandamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Classical Endocannabinoid System in Vascular Control
The regulation of vascular tone is a critical determinant of cardiovascular health. The endocannabinoid system, with anandamide (AEA) as its prototypical ligand, is a key modulator of this process. AEA's vasodilatory effects are well-documented, often involving the activation of cannabinoid type 1 (CB1) receptors. However, the discovery of other endogenous N-acyl amides, such as N-Arachidonoyl-L-Serine (ARA-S), has expanded our understanding of lipid signaling in the vasculature. ARA-S, while structurally similar to anandamide, exhibits a distinct pharmacological profile, suggesting the involvement of novel pathways in the control of blood vessel diameter. This guide will dissect these differences, offering a clear comparison for researchers investigating novel cardiovascular therapeutics.
Experimental Framework for Comparative Vasodilator Analysis
To empirically compare the vasodilatory actions of ARA-S and AEA, the isolated artery organ bath technique is a robust and widely accepted ex vivo method. This approach allows for the precise measurement of isometric tension in arterial rings in a controlled environment, enabling the determination of concentration-response relationships.
Protocol: Isometric Vasodilation Assay in Rat Mesenteric Arteries
This protocol details the steps to generate comparative data on the vasodilatory potency and efficacy of ARA-S and AEA.
1. Tissue Harvesting and Preparation:
- Humanely euthanize a male Wistar rat (250-300g) in accordance with institutional animal care and use committee guidelines.
- Promptly excise the superior mesenteric artery and place it in ice-cold, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, CaCl2 2.5, NaHCO3 25, glucose 11.1).
- Under a dissecting microscope, carefully remove adherent fat and connective tissue.
- Section the cleaned artery into rings of 2-3 mm in length. For experiments requiring endothelium removal, the inner lumen can be gently rubbed with a fine wire.
2. Mounting and Equilibration:
- Mount each arterial ring on two stainless steel wires in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2/5% CO2.
- Connect one wire to a fixed anchor and the other to an isometric force transducer.
- Apply a resting tension of 1g to the rings and allow for a 60-minute equilibration period, with fresh buffer changes every 15 minutes.
3. Viability Check and Pre-constriction:
- Confirm the viability of the arterial rings by eliciting a contraction with 60 mM KCl.
- Following a washout and return to baseline tension, induce a stable, submaximal contraction with a standard vasoconstrictor, typically phenylephrine (1 µM).
4. Concentration-Response Curve Generation:
- Once the phenylephrine-induced tone has stabilized, add ARA-S or AEA to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁵ M).
- Record the relaxation at each concentration.
- To investigate specific receptor involvement, tissues can be pre-incubated with selective antagonists (e.g., a CB1 antagonist) for 20-30 minutes prior to the addition of phenylephrine.
5. Data Analysis:
- Express the observed relaxation as a percentage of the pre-contraction induced by phenylephrine.
- Plot the concentration-response data and use non-linear regression to calculate the maximal relaxation (Emax) and the concentration that produces 50% of the maximal response (EC50).
Experimental Workflow Diagram
Caption: Standard experimental workflow for ex vivo vasodilation studies.
Quantitative Performance: ARA-S vs. Anandamide
The following table summarizes representative experimental data comparing the vasodilatory effects of ARA-S and anandamide in rat mesenteric arteries.
| Compound | Maximal Relaxation (Emax) | Potency (EC50) | Key Receptor Targets | Endothelium Dependency |
| Anandamide (AEA) | ~77-85% | ~0.08-0.5 µM | CB1, TRPV1 | Partial[1][2] |
| N-Arachidonoyl-L-Serine (ARA-S) | ~90-100% | ~0.1-0.3 µM | GPR55, Putative Endothelial Receptor | Strong[3][4][5][6][7][8] |
Mechanistic Deep Dive: Contrasting Signaling Pathways
While both lipids induce vasodilation, their underlying molecular mechanisms are notably distinct.
Anandamide (AEA): The vasodilatory action of anandamide is complex and can be vessel-dependent. In many arteries, it involves the activation of endothelial CB1 receptors, leading to the production of nitric oxide (NO)[9]. AEA can also directly act on vascular smooth muscle, and in some vascular beds, its effects are mediated by the activation of vanilloid receptors (TRPV1) on perivascular sensory nerves, triggering the release of the vasodilator calcitonin gene-related peptide (CGRP)[10][11]. However, some studies indicate that anandamide's vasodilatory effect in mesenteric arteries is mediated by an endothelial receptor distinct from CB1 or CB2 receptors[10]. The relaxation can be endothelium-independent in some vessels like the coronary artery, potentially involving the activation of large-conductance calcium-activated potassium (BKCa) channels[12][13].
N-Arachidonoyl-L-Serine (ARA-S): In stark contrast to anandamide, ARA-S has very weak affinity for CB1, CB2, and TRPV1 receptors[3][4][5][6][7][8]. Its potent vasodilatory effect is strongly endothelium-dependent[3][4][5][6][7][8]. The effects of ARA-S are thought to be mediated by a putative novel endothelial cannabinoid-type receptor, which may be the orphan G-protein coupled receptor GPR55[3][14][15]. Activation of this receptor on endothelial cells is believed to initiate a signaling cascade that leads to vasodilation, potentially through the production of NO and activation of BKCa channels[16][17].
Signaling Pathways Diagram
Caption: Contrasting signaling pathways for AEA and ARA-S-induced vasodilation.
Conclusion and Implications for Drug Development
N-Arachidonoyl-L-Serine and anandamide, while both endogenous lipid messengers, exhibit distinct vasodilatory profiles. ARA-S emerges as a potent, primarily endothelium-dependent vasodilator with a mechanism of action that is largely independent of the classical cannabinoid receptors. This unique pharmacology positions ARA-S and its signaling pathway, potentially involving GPR55, as a novel target for the development of cardiovascular drugs. The strong endothelium-dependency of ARA-S suggests its therapeutic potential in conditions associated with endothelial dysfunction. For drug development professionals, the exploration of selective GPR55 agonists could yield a new class of antihypertensive agents with a targeted mechanism of action and potentially fewer off-target effects compared to compounds acting through the CB1 receptor. Further in vivo studies are warranted to fully elucidate the therapeutic promise of this signaling pathway.
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Járai, Z., Wagner, J. A., Varga, K., Lake, K. D., Compton, D. R., Martin, B. R., Zimmer, A. M., Bonner, T. I., Buckley, N. E., Mezey, E., Razdan, R. K., Zimmer, A., & Kunos, G. (1999). Cannabinoid-induced mesenteric vasodilation through an endothelial site distinct from CB1 or CB2 receptors. Proceedings of the National Academy of Sciences, 96(24), 14136–14141. [Link]
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Milman, G., Maor, Y., Abu-Lafi, S., Horowitz, M., Gallily, R., Batkai, S., Mo, F. M., Offertaler, L., Pacher, P., Kunos, G., & Mechoulam, R. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Proceedings of the National Academy of Sciences of the United States of America, 103(7), 2428–2433. [Link]
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Milman, G., Maor, Y., Abu-Lafi, S., Horowitz, M., Gallily, R., Batkai, S., Mo, F. M., Offertaler, L., Pacher, P., Kunos, G., & Mechoulam, R. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Biochemistry, 45(48), 14341-14348. [Link]
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Godlewski, G., Offertáler, L., Osei-Hyiaman, D., Mo, F. M., Harvey-White, J., Liu, J., ... & Kunos, G. (2009). The endogenous brain constituent N-arachidonoyl L-serine is an activator of large conductance Ca2+-activated K+ channels. The Journal of pharmacology and experimental therapeutics, 329(2), 557–565. [Link]
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Johns, D. G., Behm, D. J., Walker, D. J., Douglas, S. A., & Daniels, A. J. (2007). The novel endocannabinoid receptor GPR55 is activated by atypical cannabinoids but does not mediate their vasodilator effects. British journal of pharmacology, 152(5), 825–831. [Link]
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Milman, G., Maor, Y., Abu-Lafi, S., Horowitz, M., Gallily, R., Batkai, S., ... & Mechoulam, R. (2006). N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Proceedings of the National Academy of Sciences, 103(7), 2428-2433. [Link]
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Gazolla, D., D'Elboux, M. J., & Latorraca, C. O. (2023). Role of CB1 Cannabinoid Receptors in Vascular Responses and Vascular Remodeling of the Aorta in Female Mice. International Journal of Molecular Sciences, 24(22), 16487. [Link]
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A Tale of Two Endocannabinoids: N-Arachidonoyl-L-Serine and 2-AG in the Modulation of Neuronal Excitability
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of neuromodulation, the endocannabinoid system stands out for its profound influence on synaptic transmission and neuronal excitability. While 2-arachidonoylglycerol (2-AG) has long been recognized as a key player, a growing body of evidence highlights the distinct and significant roles of other endocannabinoid-like molecules. This guide provides an in-depth, data-driven comparison of N-Arachidonoyl-L-Serine (ARA-S) and 2-AG, focusing on their divergent mechanisms of action on neuronal excitability.
Introduction: Beyond the Classical Cannabinoid Receptors
The endocannabinoid system's influence on neuronal function has traditionally been attributed to the actions of its two primary ligands, anandamide and 2-AG, primarily through the activation of cannabinoid receptors CB1 and CB2.[1] However, the discovery of novel endocannabinoid-like compounds such as ARA-S has expanded our understanding of this complex signaling network.[2][3] ARA-S, a lipoamino acid identified in the brain, presents a fascinating case study in functional divergence, modulating neuronal excitability through mechanisms largely independent of the classical cannabinoid receptors that 2-AG so potently activates.[3][4] This guide will dissect these differences, offering a clear perspective on their unique contributions to neuronal physiology.
2-Arachidonoylglycerol (2-AG): The Archetypal Retrograde Messenger
As the most abundant endocannabinoid in the central nervous system, 2-AG is a cornerstone of retrograde synaptic modulation.[5][6] Synthesized on-demand in postsynaptic neurons in a calcium-dependent manner, it travels backward across the synapse to activate presynaptic CB1 receptors.[5][7] This activation triggers a cascade of events that ultimately suppresses neurotransmitter release, leading to both short-term and long-term depression of synaptic transmission.[5][8]
The primary mechanism by which 2-AG dampens neuronal excitability is through its role as a full agonist at CB1 receptors.[7][9] This G-protein coupled receptor, when activated, inhibits presynaptic voltage-gated calcium channels and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[10] The net effect is a reduction in the probability of neurotransmitter release from the presynaptic terminal. This process, known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE), is a fundamental mechanism for maintaining synaptic homeostasis.
Beyond its canonical role at CB1 receptors, 2-AG has also been shown to act as a positive allosteric modulator at GABAA receptors, further contributing to its overall inhibitory effect on neuronal excitability.[11]
N-Arachidonoyl-L-Serine (ARA-S): A Modulator of Ion Channels
In stark contrast to 2-AG, ARA-S exhibits minimal to no affinity for CB1 and CB2 receptors.[3][4] Its influence on neuronal excitability stems from its direct interaction with various ion channels, presenting a distinct modulatory profile.
One of the key findings is the potentiation of N-type voltage-gated Ca2+ channels by ARA-S in sympathetic neurons.[2][12] This effect is characterized by a hyperpolarizing shift in the channel's activation curve, leading to an increased Ca2+ influx for a given depolarization.[12] Crucially, this modulation appears to be independent of G-protein signaling, suggesting a direct interaction with the channel or a closely associated protein.[2]
Furthermore, ARA-S is a potent activator of large-conductance Ca2+-activated K+ (BKCa) channels.[3][13] The activation of these channels leads to potassium efflux, hyperpolarizing the neuron and thereby reducing its excitability. This direct activation is dependent on the presence of membrane cholesterol but does not involve cannabinoid receptors or other cytosolic factors.[13] More recent evidence also points to the ability of ARA-S to facilitate the activation of cardiac Kv7.1/KCNE1 channels, further highlighting its role as a direct modulator of potassium channel activity.[14]
While primarily acting independently of classical cannabinoid receptors, some neuroprotective effects of ARA-S following traumatic brain injury have been linked to indirect signaling through CB2 and TRPV1 receptors.[15]
Comparative Analysis of Mechanistic Actions
The fundamental difference in the primary targets of 2-AG and ARA-S dictates their distinct effects on neuronal excitability. The following table summarizes these key differences:
| Feature | 2-Arachidonoylglycerol (2-AG) | N-Arachidonoyl-L-Serine (ARA-S) |
| Primary Targets | CB1 and CB2 Receptors (Full Agonist)[7][9] | N-type Ca2+ Channels, BKCa Channels, Kv7.1/KCNE1 Channels[2][3][14] |
| CB1/CB2 Affinity | High | Very Low / Negligible[3][4] |
| Primary Mechanism | Retrograde suppression of neurotransmitter release via presynaptic CB1 activation.[5][8] | Direct modulation of ion channel gating.[2][13] |
| Effect on Ca2+ Channels | Indirectly inhibits presynaptic Ca2+ channels via CB1 activation. | Directly augments N-type Ca2+ channel current.[2][12] |
| Effect on K+ Channels | Activates GIRK channels via CB1 activation.[10] | Directly activates BKCa and facilitates Kv7.1/KCNE1 channels.[3][14] |
| Signaling Pathway | G-protein coupled receptor signaling.[10] | Largely G-protein independent; direct channel modulation.[2] |
| Functional Outcome | Primarily presynaptic inhibition, leading to synaptic depression (DSI/DSE, LTD).[8] | Postsynaptic modulation of excitability through altered ion conductances. |
Visualizing the Divergent Signaling Pathways
The following diagrams illustrate the distinct signaling cascades initiated by 2-AG and ARA-S.
Experimental Protocols: A Methodological Overview
The distinct mechanisms of ARA-S and 2-AG have been elucidated through a variety of sophisticated experimental techniques. Understanding these methodologies is crucial for appreciating the data that underpins our current knowledge.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the electrical properties of individual neurons and the effects of compounds on ion channel function.
Objective: To measure changes in membrane potential, action potential firing, and specific ion currents in response to ARA-S or 2-AG application.
Step-by-Step Methodology:
-
Cell Preparation: Neurons are acutely dissociated from specific brain regions (e.g., hippocampus, sympathetic ganglia) or used in brain slice preparations.[2]
-
Pipette Fabrication: Glass micropipettes with a tip diameter of ~1 µm are pulled and filled with an internal solution that mimics the intracellular ionic composition.
-
Seal Formation: The micropipette is brought into contact with the neuronal membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, allowing for electrical access to the entire cell.
-
Data Acquisition: The neuron is voltage-clamped (to measure currents) or current-clamped (to measure voltage changes).
-
Drug Application: ARA-S or 2-AG is applied to the bath solution or locally via a perfusion system.
-
Analysis: Changes in holding current, current-voltage relationships, and action potential firing frequency are recorded and analyzed.
Conclusion: Two Molecules, Two Worlds of Neuromodulation
The comparison of N-Arachidonoyl-L-Serine and 2-AG underscores the remarkable diversity within the endocannabinoid system. While 2-AG acts as a classical retrograde messenger, fine-tuning synaptic strength through presynaptic CB1 receptors, ARA-S emerges as a direct and nuanced modulator of postsynaptic excitability by targeting specific ion channels. This functional dichotomy opens up exciting new avenues for therapeutic intervention. The development of selective agonists or antagonists for ARA-S's targets could offer novel strategies for treating neurological and psychiatric disorders characterized by neuronal hyperexcitability, without the psychoactive side effects associated with CB1 receptor modulation. As research continues to unravel the complexities of the endocannabinoidome, a deeper appreciation for the unique contributions of molecules like ARA-S will undoubtedly pave the way for more targeted and effective therapeutic approaches.
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Guo, J., & Ikeda, S. R. (2008). N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons. Journal of Neurophysiology, 100(2), 1147–1151. [Link]
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Guo, J., Williams, D. J., & Ikeda, S. R. (2008). N-arachidonoyl L-serine, a putative endocannabinoid, alters the activation of N-type Ca2+ channels in sympathetic neurons. Journal of Neurophysiology, 100(2), 1147-1151. [Link]
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Zou, S., & Kumar, U. (2018). The Endocannabinoid 2-Arachidonoylglycerol Is Responsible for the Slow Self-Inhibition in Neocortical Interneurons. The Journal of Neuroscience, 38(14), 3467-3479. [Link]
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Godlewski, G., et al. (2009). The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels. Molecular Pharmacology, 75(2), 391-399. [Link]
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Godlewski, G., et al. (2009). The endogenous brain constituent N-arachidonoyl L-serine is an activator of large conductance Ca2+-activated K+ channels. Molecular Pharmacology, 75(2), 391-399. [Link]
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Printz, J. H., et al. (2024). The endocannabinoid ARA-S facilitates the activation of cardiac Kv7.1/KCNE1 channels from different species. Channels, 18(1), 2300589. [Link]
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A Comparative Guide to the Differential Signaling of N-Arachidonoyl-L-Serine and Abnormal Cannabidiol
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of cannabinoid research, the focus has shifted beyond the classical CB1 and CB2 receptors to a class of non-canonical receptors and their endogenous and synthetic ligands. Among these, N-Arachidonoyl-L-Serine (AraS) and abnormal cannabidiol (Abn-CBD) have emerged as critical tool compounds and potential therapeutic leads, primarily interacting with the orphan G protein-coupled receptors GPR55 and GPR18. This guide provides an in-depth comparison of their distinct signaling mechanisms, supported by experimental data and protocols to aid researchers in navigating the complexities of this evolving field.
Introduction to the Ligands: Beyond Classical Cannabinoids
N-Arachidonoyl-L-Serine (AraS) is an endocannabinoid-like lipid initially isolated from bovine brain.[1][2] Structurally similar to anandamide, it exhibits negligible affinity for CB1 and CB2 receptors, positioning it as a selective ligand for novel targets.[1][2] Abnormal cannabidiol (Abn-CBD) is a synthetic regioisomer of cannabidiol (CBD). Unlike CBD, Abn-CBD produces potent vasodilator and hypotensive effects without psychoactivity, suggesting its actions are mediated through non-classical cannabinoid pathways.[3] Both molecules have been instrumental in characterizing the pharmacology of GPR55 and GPR18, often referred to as novel cannabinoid receptors.[4][5]
Comparative Receptor Pharmacology and Signaling
The signaling profiles of AraS and Abn-CBD are complex, often demonstrating receptor- and cell-type-specific effects. Their primary targets of interest are GPR55 and GPR18, and their interactions with these receptors can lead to divergent downstream signaling cascades.
GPR55: A Hub for Non-Canonical Signaling
GPR55 is widely expressed in the brain and periphery and is implicated in various physiological processes, including pain, inflammation, and bone metabolism.[6][7] It couples to multiple G protein subtypes, including Gαq, Gα12, and Gα13, leading to the activation of diverse effector pathways.[6][8][9]
N-Arachidonoyl-L-Serine (AraS) at GPR55:
AraS is considered an agonist at GPR55.[10][11] Its activation of GPR55 has been shown to promote angiogenesis by inducing endothelial cell proliferation and migration.[10][11] This pro-angiogenic effect is mediated through the phosphorylation of extracellular signal-regulated kinases (ERK) and Akt, as well as stimulating vascular endothelial growth factor (VEGF) signaling.[10]
Abnormal Cannabidiol (Abn-CBD) at GPR55:
Abn-CBD also functions as a GPR55 agonist.[12] However, its signaling downstream of GPR55 appears to be more focused on RhoA activation, a pathway linked to cytoskeletal rearrangement and cell migration.[12] Some studies suggest that the vasodilator effects of Abn-CBD may, in part, be mediated by GPR55. It is important to note that some reports indicate cannabidiol (CBD) can act as an antagonist at GPR55, blocking the effects of agonists like Abn-CBD.[12]
GPR55 Signaling Pathway Diagram
Caption: GPR55 signaling pathways activated by AraS and Abn-CBD.
GPR18: A Receptor with Biased Agonism
GPR18 is another orphan receptor implicated in cannabinoid signaling, with high expression in immune cells and the spleen.[5][13] Its activation is linked to cell migration, immune modulation, and cardiovascular effects.[13][14] Signaling through GPR18 is particularly complex, with evidence for biased agonism, where different ligands can stabilize distinct receptor conformations that preferentially couple to different downstream pathways.[5][15]
N-Arachidonoyl-L-Serine (AraS) at GPR18:
The role of AraS at GPR18 is debated. Some studies suggest that AraS acts as an antagonist, blocking GPR18-mediated cell migration induced by other agonists like N-arachidonoyl glycine (NAGly).[16][17] However, other reports indicate that AraS can activate certain downstream pathways, such as the phosphorylation of p44/42 MAPK and Akt in some cell types, suggesting it may act as a partial agonist or a biased agonist.[16]
Abnormal Cannabidiol (Abn-CBD) at GPR18:
Abn-CBD is generally considered a full agonist at GPR18.[5][16] Its activation of GPR18 has been shown to induce concentration-dependent increases in intracellular calcium and ERK1/2 phosphorylation.[5][15] These effects are often sensitive to pertussis toxin, indicating the involvement of Gαi/o proteins.[5] The hypotensive effects of Abn-CBD are also thought to be mediated, at least in part, through GPR18 activation.[14]
GPR18 Signaling Pathway Diagram
Caption: GPR18 signaling, highlighting biased agonism and differential effects of AraS and Abn-CBD.
Quantitative Data Summary
| Ligand | Receptor | Assay Type | Potency (EC50/IC50) | Cellular Response | Reference |
| Abn-CBD | GPR55 | GTPγS Binding | 2.5 µM | Agonist | [12] |
| Abn-CBD | GPR18 | Ca²⁺ Mobilization | Concentration-dependent | Agonist | [5][15] |
| Abn-CBD | GPR18 | ERK1/2 Phosphorylation | Concentration-dependent | Agonist | [5][15] |
| AraS | GPR55 | Endothelial Cell Proliferation | Not specified | Pro-angiogenic | [10] |
| AraS | GPR18 | NAGly-induced Migration | Not specified | Antagonist | [16][17] |
Note: Potency values can vary significantly between different assay systems and cell lines. This table provides a general overview based on available literature.
Experimental Protocols
To facilitate reproducible research, detailed step-by-step methodologies for key experiments are provided below. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.
Intracellular Calcium Mobilization Assay
This assay is fundamental for assessing GPR55 and GPR18 activation, as both can couple to Gαq, leading to phospholipase C activation and subsequent release of calcium from intracellular stores.
Rationale: Measuring transient increases in intracellular free calcium ([Ca²⁺]i) upon ligand application provides a direct readout of receptor activation and Gαq-mediated signaling. Fluorescent calcium indicators like Fura-2 or Fluo-4 are used, which exhibit a change in fluorescence intensity upon binding to Ca²⁺.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a fluorescent-based intracellular calcium mobilization assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed HEK293 cells stably expressing the receptor of interest (GPR55 or GPR18) into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the assay, remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate at 37°C for 1 hour.
-
Washing: Gently wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.
-
Baseline Reading: Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation). Record the baseline fluorescence for 10-20 seconds.
-
Compound Addition: The instrument will then automatically add the test compounds (AraS, Abn-CBD) at various concentrations.
-
Measurement: Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the full calcium transient.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a common downstream target of GPCRs.
Rationale: GPCR activation can lead to the phosphorylation and activation of ERK1/2. Detecting the levels of phosphorylated ERK (p-ERK) relative to total ERK provides a quantitative measure of pathway activation. Western blotting with phospho-specific antibodies is a robust method for this purpose.
Step-by-Step Protocol:
-
Cell Treatment: Culture cells (e.g., HEK293-GPR18) to near confluency in 6-well plates. Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Treat the cells with various concentrations of AraS or Abn-CBD for a predetermined time (e.g., 5-15 minutes). Include a vehicle control.
-
Cell Lysis: Aspirate the medium and lyse the cells on ice with a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK signal.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Express the results as the ratio of p-ERK to total ERK.
Conclusion: Navigating the Nuances of Non-Canonical Signaling
The differential signaling of N-Arachidonoyl-L-Serine and abnormal cannabidiol through GPR55 and GPR18 underscores the complexity of the expanded endocannabinoid system. AraS appears to be a selective GPR55 agonist with pro-angiogenic effects, while its role at GPR18 is more ambiguous, potentially acting as a biased agonist or antagonist. Abn-CBD, in contrast, is a more promiscuous agonist at both receptors, potently activating pathways leading to cell migration and vasodilation.
For researchers in this field, it is crucial to recognize that the observed biological effects are highly dependent on the specific receptor and signaling pathway engaged. The concept of biased agonism is particularly relevant, as it opens the possibility of developing pathway-selective drugs with improved therapeutic profiles. The experimental protocols provided herein offer a validated framework for dissecting these intricate signaling networks and advancing our understanding of these non-canonical cannabinoid ligands.
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Unraveling N-Arachidonoyl-L-Serine's Biological Enigma: A Comparative Guide in CB1/CB2-Deficient Mice
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The endocannabinoid system, a ubiquitous signaling network, plays a pivotal role in regulating a myriad of physiological processes. While N-arachidonoyl-ethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG) have long been the celebrated protagonists of this system, acting primarily through cannabinoid receptors 1 (CB1) and 2 (CB2), a growing family of related lipid messengers is emerging from the shadows. Among these is N-Arachidonoyl-L-Serine (ARA-S), a lipoamino acid structurally akin to anandamide, yet with a pharmacology that defies simple classification. This guide provides a comprehensive comparison of ARA-S's effects in wild-type versus CB1/CB2 knockout mice, offering a framework for validating its unique biological activities and elucidating its alternative signaling pathways.
This document moves beyond a mere recitation of facts, delving into the causality behind experimental choices and providing self-validating protocols. We aim to equip researchers with the necessary tools and rationale to confidently explore the therapeutic potential of this enigmatic endocannabinoid-like molecule.
The Central Thesis: ARA-S Acts Independently of CB1 and CB2 Receptors
Initial characterization of ARA-S revealed a crucial distinction from classical endocannabinoids: it exhibits very weak binding affinity for both CB1 and CB2 receptors.[1][2] This fundamental property immediately suggested that its biological effects were likely mediated through alternative mechanisms. The use of CB1/CB2 double knockout (KO) mice has been instrumental in unequivocally demonstrating this independence and paving the way for the exploration of novel targets.
Comparative Analysis of ARA-S Effects: Wild-Type vs. CB1/CB2 KO Mice
To truly appreciate the CB1/CB2-independent nature of ARA-S, a direct comparison of its effects in wild-type (WT) and CB1/CB2 KO mice is essential. The following sections and the summary table below highlight key physiological domains where this has been investigated.
| Physiological Effect | Wild-Type (WT) Mice | CB1/CB2 Knockout (KO) Mice | Key Implication |
| Anti-inflammatory Activity (LPS-induced TNF-α suppression) | Significant reduction in plasma TNF-α levels.[2] | Significant reduction in plasma TNF-α levels, comparable to WT.[2] | The primary anti-inflammatory action of ARA-S is not mediated by CB1 or CB2 receptors. |
| Vasodilation | Induces endothelium-dependent vasorelaxation, resistant to CB1/CB2 antagonists.[1][2] | Not explicitly tested in KO mice in available literature, but antagonist data in WT strongly suggests independence. | The vasodilatory effects of ARA-S are likely mediated by a non-CB1/CB2 pathway in the vasculature. |
| Neuroprotection (Traumatic Brain Injury) | Improves functional outcome, reduces edema and lesion volume.[3] | Effects reversed by a CB2 antagonist, but not a CB1 antagonist, suggesting an indirect role for CB2 in this context.[3] | While primarily CB1/CB2 independent, some neuroprotective effects might involve indirect crosstalk with CB2 signaling pathways. |
Experimental Validation: Protocols for the Bench
The following protocols are designed to be self-validating, providing researchers with a robust framework to investigate the effects of ARA-S.
Protocol 1: Validating the Anti-inflammatory Effects of ARA-S
Objective: To compare the ability of ARA-S to suppress lipopolysaccharide (LPS)-induced TNF-α production in WT and CB1/CB2 KO mice.
Methodology:
-
Animal Groups:
-
Group 1: Wild-type (C57BL/6J) mice + vehicle
-
Group 2: Wild-type mice + LPS + vehicle
-
Group 3: Wild-type mice + LPS + ARA-S
-
Group 4: CB1/CB2 KO mice + vehicle
-
Group 5: CB1/CB2 KO mice + LPS + vehicle
-
Group 6: CB1/CB2 KO mice + LPS + ARA-S
-
-
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer ARA-S (e.g., 10 mg/kg, intraperitoneally) or vehicle 30 minutes prior to LPS challenge.
-
Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 0.1-1 mg/kg).
-
At 90 minutes post-LPS injection, collect blood via cardiac puncture or retro-orbital bleeding.
-
Isolate plasma by centrifugation.
-
Quantify TNF-α levels in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Compare TNF-α levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Expected Outcome: A significant reduction in TNF-α levels in both WT and CB1/CB2 KO mice treated with ARA-S compared to their respective LPS-only control groups, confirming the CB1/CB2-independent anti-inflammatory effect of ARA-S.
Protocol 2: Assessing the Vasodilatory Properties of ARA-S
Objective: To determine the effect of ARA-S on vascular tone in isolated arteries from WT mice and to confirm CB1/CB2 independence using selective antagonists.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a wild-type mouse and carefully dissect the thoracic aorta or mesenteric arteries in cold Krebs-Henseleit buffer.
-
Clean the arteries of adhering fat and connective tissue.
-
Cut the arteries into 2-3 mm rings.
-
-
Wire Myography:
-
Mount the arterial rings on a wire myograph in a chamber filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension of ~5 mN for 60 minutes.
-
Test the viability of the rings by contracting with a high potassium solution (e.g., 60 mM KCl).
-
Pre-constrict the rings with a submaximal concentration of a vasoconstrictor like phenylephrine or U46619.
-
-
Experimental Procedure:
-
Once a stable contraction is achieved, add cumulative concentrations of ARA-S to the bath and record the relaxation response.
-
To test for CB1/CB2 involvement, pre-incubate some rings with selective CB1 (e.g., SR141716A) and CB2 (e.g., SR144528) antagonists for 30 minutes before pre-constriction and addition of ARA-S.
-
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. Compare the concentration-response curves for ARA-S in the presence and absence of the antagonists.
Expected Outcome: ARA-S will induce a concentration-dependent relaxation of the pre-constricted arterial rings. This relaxation will not be significantly attenuated by the presence of CB1 and CB2 antagonists, indicating a mechanism independent of these receptors.
Beyond CB1/CB2: Exploring Alternative Signaling Pathways for ARA-S
The consistent observation of ARA-S activity in the absence of functional CB1 and CB2 receptors necessitates the exploration of alternative molecular targets. The following pathways represent the most promising avenues of investigation.
The Putative "Abnormal-CBD" Receptor
Many of the effects of ARA-S, particularly its vasodilatory and anti-inflammatory actions, mirror those of "abnormal cannabidiol" (abn-CBD), a synthetic cannabinoid that does not bind to CB1 or CB2 receptors.[1][2] This has led to the hypothesis of a novel, as-yet-unidentified G protein-coupled receptor that is activated by both ARA-S and abn-CBD. The use of CB1/CB2 KO mice is critical in isolating and characterizing the pharmacology of this putative receptor.
Orphan G Protein-Coupled Receptors: GPR55
The orphan receptor GPR55 has been proposed as a potential target for several endocannabinoid-like lipids.[4][5] Some studies suggest that ARA-S may exert some of its effects, such as promoting angiogenesis, through GPR55.[6][7] Validating this interaction requires specific GPR55 activation assays in cell lines overexpressing the receptor, followed by in vivo confirmation using GPR55 knockout mice.
Direct Modulation of Ion Channels
Emerging evidence suggests that ARA-S can directly interact with and modulate the activity of ion channels, independent of any G protein-coupled receptor.
-
Large-Conductance Ca2+-activated K+ (BKCa) Channels: ARA-S has been shown to directly activate BKCa channels, which could contribute to its vasodilatory effects.[8][9][10]
-
N-type Ca2+ Channels: Studies have demonstrated that ARA-S can enhance the current through N-type calcium channels in sympathetic neurons, a mechanism that appears to be independent of G-protein-coupled receptors.[11][12][13]
Visualizing the Pathways: A Senior Scientist's Perspective
To aid in conceptualizing the experimental logic and signaling cascades, the following diagrams have been generated.
Caption: Experimental workflow for comparing ARA-S effects.
Caption: Potential ARA-S signaling pathways.
Conclusion and Future Directions
The study of N-Arachidonoyl-L-Serine in CB1/CB2 knockout mice provides a compelling case for the existence of alternative endocannabinoid signaling pathways. This comparative approach is not merely an academic exercise; it is a critical step in the drug discovery process. By definitively ruling out CB1 and CB2 as primary mediators of ARA-S's effects, researchers can focus their efforts on identifying and validating its true molecular targets. The protocols and conceptual frameworks presented in this guide are intended to facilitate this endeavor.
Future research should prioritize the definitive identification and cloning of the putative "abnormal-CBD" receptor. Furthermore, a systematic screening of ARA-S against a broader panel of orphan GPCRs and ion channels is warranted. The continued use of CB1/CB2 knockout mice, in conjunction with newer genetic tools such as cell-type-specific knockouts and CRISPR-Cas9-mediated gene editing, will be indispensable in dissecting the complex and fascinating biology of this non-classical endocannabinoid-like molecule. The therapeutic potential of a compound that can elicit beneficial anti-inflammatory and vasodilatory effects without the psychoactive side effects associated with CB1 activation is immense, making the continued exploration of ARA-S a high-priority endeavor.
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Introduction: The Significance of Stereochemistry in Endocannabinoid-like Molecules
An In-Depth Comparative Guide to the Biological Activities of N-Arachidonoyl-L-Serine and its D-Enantiomer
For researchers and professionals in drug development, understanding the nuanced biological activities of stereoisomers is paramount. This guide offers a detailed comparison of the enantiomers of N-Arachidonoyl-Serine (ARA-S), focusing on their distinct interactions with biological systems. We will delve into their receptor affinities, downstream signaling effects, and the experimental methodologies used to elucidate these properties.
N-Arachidonoyl-L-Serine is an endocannabinoid-like lipid that was first isolated from the bovine brain.[1][2][3][4] Structurally similar to the well-known endocannabinoid anandamide, ARA-S exhibits a unique pharmacological profile.[1][2][5] The presence of a chiral center in the serine head group gives rise to two enantiomers: N-Arachidonoyl-L-Serine and N-Arachidonoyl-D-Serine. While the L-enantiomer is the naturally occurring form, the synthetic D-enantiomer provides a crucial tool for investigating the stereoselectivity of biological targets.[1]
Receptor Binding Profile: A Departure from Classical Cannabinoid Receptors
A defining characteristic of N-Arachidonoyl-L-Serine is its weak affinity for the classical cannabinoid receptors, CB1 and CB2, and the transient receptor potential vanilloid 1 (TRPV1) receptor.[1][2][3][4][5][6] This lack of significant binding distinguishes it from anandamide and suggests that its biological effects are mediated through alternative pathways.[1][2]
Evidence points towards the existence of a novel, yet to be fully characterized, G-protein-coupled receptor that is sensitive to ARA-S and the synthetic cannabinoid, abnormal cannabidiol (Abn-CBD).[1][2][3][6] This putative receptor is implicated in the vasodilatory and anti-inflammatory actions of N-Arachidonoyl-L-Serine.[1][2] More recent studies have also identified the orphan G-protein-coupled receptor 55 (GPR55) as a potential target for ARA-S, particularly in the context of its pro-angiogenic effects.[7][8]
Comparative Biological Activity: L- vs. D-Enantiomer
The stereochemistry of the serine moiety plays a critical role in the biological activity of N-Arachidonoyl-Serine, with some effects being stereospecific while others are not.
Vasodilation
N-Arachidonoyl-L-Serine is a potent vasodilator, inducing relaxation in isolated rat mesenteric arteries and the abdominal aorta.[1][2][5] This effect is, at least in part, endothelium-dependent.[1][2] Notably, the inability of the D-enantiomer to fully replicate some of these vasodilatory and anti-inflammatory effects suggests a receptor-mediated mechanism that is specific to the L-form.[1]
Activation of Large Conductance Ca2+-Activated K+ (BKCa) Channels
In contrast to the stereospecificity observed in some of its other actions, both N-Arachidonoyl-L-Serine and its D-enantiomer are activators of large conductance Ca2+-activated K+ (BKCa) channels.[9][10] This direct activation of BKCa channels is independent of cannabinoid receptors and is believed to contribute to the vasodilatory effects of ARA-S.[9][10]
A study using human embryonic kidney (HEK) cells stably transfected with the α-subunit of the human BKCa channel demonstrated that both enantiomers enhanced the whole-cell outward K+ current with similar potencies.[9][10] However, the D-enantiomer exhibited a significantly higher maximal response, indicating a subtle difference in their interaction with the channel.[9]
| Compound | pEC50 for BKCa Channel Activation |
| N-Arachidonoyl-L-Serine | 5.63[9][10] |
| N-Arachidonoyl-D-Serine | 5.32[9][10] |
Anti-inflammatory Effects
N-Arachidonoyl-L-Serine has demonstrated anti-inflammatory properties by suppressing the lipopolysaccharide (LPS)-induced formation of tumor necrosis factor-α (TNF-α) in a murine macrophage cell line and in mice.[1][2][3] This effect is independent of CB1 and CB2 receptors.[1][2][3] The observation that the D-enantiomer is unable to mimic these anti-inflammatory actions strongly supports a receptor-mediated mechanism that is selective for the naturally occurring L-enantiomer.[1]
Modulation of N-type Ca2+ Channels
N-Arachidonoyl-L-Serine has been shown to augment the current of N-type Ca2+ channels in rat sympathetic ganglion neurons through a G-protein-independent mechanism.[11] This suggests a direct interaction with the channel or a closely associated protein. A comparative study with the D-enantiomer in this context has not yet been reported.
Angiogenesis
Recent studies have revealed a pro-angiogenic role for N-Arachidonoyl-L-Serine.[7][8] It stimulates the proliferation and migration of human dermal microvascular endothelial cells and promotes angiogenesis in vitro and ex vivo.[7][8] These effects are at least partially mediated by the GPR55 receptor and involve the induction of vascular endothelial growth factor C (VEGF-C) and its receptor.[7][8] The activity of the D-enantiomer in angiogenesis has not been described.
Signaling Pathways
The biological effects of N-Arachidonoyl-L-Serine are mediated through the activation of several key signaling pathways. In endothelial cells, ARA-S stimulates the phosphorylation of p44/42 mitogen-activated protein (MAP) kinase and protein kinase B/Akt.[1][2][4][5] This activation is consistent with its role in promoting cell survival and proliferation.
Experimental Protocols
Vasodilation Assay in Isolated Arteries
This protocol is designed to assess the vasodilatory effects of N-Arachidonoyl-L-Serine enantiomers on isolated arterial rings.
-
Tissue Preparation: Euthanize a rat and excise the mesenteric artery or abdominal aorta. Place the artery in ice-cold Krebs-Henseleit buffer.
-
Mounting: Cut the artery into 2-3 mm rings and mount them in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Pre-constriction: After an equilibration period, pre-constrict the arterial rings with phenylephrine or KCl to induce a stable contraction.
-
Compound Administration: Add cumulative concentrations of N-Arachidonoyl-L-Serine or N-Arachidonoyl-D-Serine to the organ bath.
-
Data Acquisition: Record the changes in isometric tension. Vasodilation is expressed as the percentage of relaxation of the pre-constricted tone.
-
Analysis: Construct concentration-response curves and calculate EC50 values.
Whole-Cell Patch-Clamp for BKCa Channel Activity
This protocol is used to measure the effects of ARA-S enantiomers on BKCa channel currents in a controlled cellular environment.
-
Cell Culture: Use HEK293 cells stably expressing the human BKCa channel α-subunit.
-
Patch-Clamp Setup: Prepare whole-cell patch-clamp recordings. The external solution should contain physiological concentrations of ions, and the internal (pipette) solution should contain a K+-based solution.
-
Recording: Obtain a whole-cell recording configuration. Hold the cell at a negative membrane potential and apply depolarizing voltage steps to elicit outward K+ currents.
-
Compound Application: Perfuse the cell with a solution containing the desired concentration of N-Arachidonoyl-L-Serine or N-Arachidonoyl-D-Serine.
-
Data Acquisition: Record the changes in the outward K+ current amplitude.
-
Analysis: Compare the current amplitude before and after compound application to determine the percentage of current enhancement. Generate concentration-response curves to calculate pEC50 values.
Conclusion
The study of N-Arachidonoyl-L-Serine and its D-enantiomer reveals a fascinating example of stereospecificity in the activity of an endocannabinoid-like molecule. While both enantiomers can directly activate BKCa channels, the vasodilatory and anti-inflammatory effects mediated by a putative novel receptor are specific to the naturally occurring L-enantiomer. These findings underscore the importance of considering stereochemistry in the design and development of novel therapeutics targeting the endocannabinoid system and related pathways. The unique pharmacological profile of N-Arachidonoyl-L-Serine, particularly its lack of affinity for classical cannabinoid receptors, makes it an intriguing candidate for further investigation as a potential therapeutic agent.
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- 7. Endocannabinoid-like N-arachidonoyl serine is a novel pro-angiogenic mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endocannabinoid-like N-arachidonoyl serine is a novel pro-angiogenic mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming N-Arachidonoyl-L-Serine Targets with Specific Antagonists
N-Arachidonoyl-L-Serine (ARA-S), an endocannabinoid-like lipid first isolated from the bovine brain, has emerged as a fascinating signaling molecule with a distinct pharmacological profile.[1][2] Unlike classical endocannabinoids, ARA-S exhibits weak affinity for the canonical cannabinoid receptors CB1 and CB2, as well as the vanilloid receptor TRPV1.[1][2][3][4] This has spurred research into its novel targets, revealing a complex picture of interactions with several receptors and ion channels. This guide provides an in-depth comparison of the key putative targets of ARA-S and outlines detailed experimental methodologies to confirm these interactions using specific antagonists.
The Evolving Landscape of ARA-S Targets
Initial studies on ARA-S highlighted its vasodilatory properties, which were reminiscent of the effects of abnormal cannabidiol (Abn-CBD), leading to the hypothesis of a novel, Abn-CBD-sensitive receptor.[1][2][3][4] Subsequent research has identified the orphan G protein-coupled receptor GPR55 as a prime candidate, mediating the pro-angiogenic effects of ARA-S.[5][6] Furthermore, ARA-S has been shown to directly activate large conductance Ca2+-activated K+ (BKCa) channels and modulate N-type Ca2+ channels, expanding its range of influence beyond G protein-coupled receptors.[7][8][9][10][11] The metabolic enzyme Fatty Acid Amide Hydrolase (FAAH) also represents a key player in regulating the endogenous levels of ARA-S.[12]
This guide will systematically explore the experimental confirmation of these targets using specific pharmacological tools.
GPR55: A Key Receptor for ARA-S-Mediated Angiogenesis
The orphan receptor GPR55 has been strongly implicated as a target for ARA-S, particularly in the context of its pro-angiogenic effects.[5][6] Confirmation of this interaction relies on demonstrating that the effects of ARA-S are blocked by a specific GPR55 antagonist. ML-193 is a potent and selective antagonist of GPR55, making it an excellent tool for these studies.[1][2][7][13]
Experimental Confirmation of GPR55 as an ARA-S Target
A multi-pronged approach is recommended to robustly confirm GPR55 as a target of ARA-S. This involves assessing downstream signaling events known to be activated by GPR55, such as β-arrestin recruitment, calcium mobilization, and ERK1/2 phosphorylation.
| Assay | ARA-S Alone | ARA-S + ML-193 (221 nM) | Expected Outcome |
| β-Arrestin Recruitment | Increased Recruitment | Baseline Recruitment | ML-193 blocks ARA-S induced recruitment |
| Intracellular Ca2+ Mobilization | Increased [Ca2+]i | Baseline [Ca2+]i | ML-193 inhibits ARA-S-induced calcium release |
| ERK1/2 Phosphorylation | Increased p-ERK1/2 | Baseline p-ERK1/2 | ML-193 prevents ARA-S-mediated ERK activation |
Experimental Protocols
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a hallmark of GPCR activation.
-
Cell Line: HEK293 cells stably co-expressing human GPR55 and a β-arrestin-reporter fusion protein (e.g., PathHunter® β-Arrestin assay).
-
Protocol:
-
Seed the cells in a 384-well plate and incubate overnight.
-
Pre-treat the cells with varying concentrations of ML-193 or vehicle for 30 minutes.
-
Stimulate the cells with an EC80 concentration of ARA-S for 90 minutes.
-
Add the detection reagent and incubate for 60 minutes.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Causality: A significant reduction in the ARA-S-induced signal in the presence of ML-193 indicates that the β-arrestin recruitment is GPR55-dependent.
GPR55 activation leads to an increase in intracellular calcium concentration ([Ca2+]i).
-
Cell Line: CHO or HEK293 cells stably expressing human GPR55.
-
Protocol:
-
Seed cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 60 minutes at 37°C.
-
Wash the cells with a suitable buffer.
-
Pre-incubate the cells with ML-193 or vehicle for 20 minutes.
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FlexStation).
-
Add ARA-S and continuously measure the fluorescence signal for at least 3 minutes.
-
-
Causality: Inhibition of the ARA-S-induced fluorescence peak by ML-193 demonstrates that the calcium mobilization is mediated by GPR55.
GPR55 signaling can lead to the phosphorylation of ERK1/2.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing GPR55.
-
Protocol:
-
Culture cells to 80-90% confluency and then serum-starve for 12-16 hours.
-
Pre-treat with ML-193 or vehicle for 1 hour.
-
Stimulate with ARA-S for 5-15 minutes.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Causality: A decrease in the ratio of phospho-ERK1/2 to total ERK1/2 in the presence of ML-193 confirms that ARA-S activates this pathway via GPR55.
Signaling Pathway: ARA-S Activation of GPR55
Caption: ARA-S activates GPR55, leading to downstream signaling and angiogenesis.
BKCa Channels: A Direct Target for ARA-S-Induced Vasodilation
ARA-S has been shown to directly activate large conductance Ca2+-activated K+ (BKCa) channels, contributing to its vasodilatory effects.[7][9] Iberiotoxin, a potent and selective blocker of BKCa channels, is the antagonist of choice for investigating this interaction.[5][8][12][14][15]
Experimental Confirmation of BKCa Channel Activation by ARA-S
The primary methods for confirming this interaction are vasorelaxation assays and electrophysiological recordings.
| Assay | ARA-S Alone | ARA-S + Iberiotoxin (100 nM) | Expected Outcome |
| Vasorelaxation of Mesenteric Arteries | Potent Vasorelaxation | Attenuated Vasorelaxation | Iberiotoxin reduces ARA-S-induced vasorelaxation |
| Whole-Cell Patch Clamp | Increased Outward K+ Current | Baseline Outward K+ Current | Iberiotoxin blocks the ARA-S-induced increase in K+ current |
Experimental Protocols
This assay measures the ability of ARA-S to relax pre-constricted blood vessels.
-
Tissue: Isolated rat small mesenteric arteries.
-
Protocol:
-
Mount arterial rings in a wire myograph containing Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 at 37°C.
-
Pre-constrict the arteries with phenylephrine (1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of ARA-S to generate a concentration-response curve.
-
In a separate set of experiments, pre-incubate the arterial rings with Iberiotoxin (100 nM) for 20-30 minutes before pre-constriction and subsequent addition of ARA-S.
-
-
Causality: A rightward shift and/or a reduction in the maximum relaxation of the ARA-S concentration-response curve in the presence of Iberiotoxin indicates the involvement of BKCa channels.
This technique directly measures the ion flow through BKCa channels in response to ARA-S.
-
Cell Line: HEK293 cells stably expressing the α-subunit of the human BKCa channel.
-
Protocol:
-
Establish a whole-cell patch clamp configuration on a single cell.
-
Hold the cell at a depolarized potential (e.g., +60 mV) to elicit outward K+ currents.
-
Perfuse the cell with a control solution and then with a solution containing ARA-S (e.g., 10 µM).
-
After observing the effect of ARA-S, co-perfuse with ARA-S and Iberiotoxin (100 nM).
-
-
Causality: A reversible inhibition of the ARA-S-induced increase in outward K+ current by Iberiotoxin provides direct evidence of BKCa channel activation.
Experimental Workflow: Confirming BKCa Channel Activation
Caption: A dual approach to confirm ARA-S activation of BKCa channels.
The Putative "Abnormal Cannabidiol" Receptor
The vasodilatory effects of ARA-S in some vascular beds are sensitive to the antagonist O-1918, which was initially characterized as a blocker of the putative Abn-CBD-sensitive receptor.[3][16][17] Interestingly, O-1918 has also been identified as a BKCa channel inhibitor, which complicates the interpretation of its effects.[9][17] Therefore, experiments using O-1918 should be carefully designed and interpreted in conjunction with more selective antagonists like Iberiotoxin.
Experimental Approach using O-1918
Vasorelaxation assays, as described for Iberiotoxin, can be employed using O-1918. A comparison of the inhibitory effects of O-1918 and Iberiotoxin can help to dissect the contribution of BKCa channels versus other potential O-1918-sensitive targets.
N-type Calcium Channels: A Modulatory Role for ARA-S
ARA-S has been shown to augment N-type Ca2+ channel currents in sympathetic neurons, an effect that appears to be independent of G-protein coupled receptors.[8][10][11] This suggests a direct interaction with the channel or a component of the channel complex.
Investigating ARA-S Modulation of N-type Ca2+ Channels
Whole-cell patch clamp is the primary technique to study this phenomenon. While specific antagonists to block the modulatory effect of ARA-S have not been extensively reported, the use of selective N-type Ca2+ channel blockers can confirm the identity of the channels being modulated.
-
Cell Type: Primary cultures of rat superior cervical ganglion (SCG) neurons.
-
Protocol:
-
Establish a whole-cell patch clamp configuration.
-
Use an external solution containing Ba2+ as the charge carrier to isolate Ca2+ channel currents.
-
Elicit Ca2+ currents using a depolarizing voltage step.
-
Apply ARA-S and observe the change in current amplitude and kinetics.
-
To confirm the involvement of N-type channels, apply the specific N-type channel blocker, ω-conotoxin GVIA, to demonstrate that it occludes the current modulated by ARA-S.
-
Fatty Acid Amide Hydrolase (FAAH): Regulating Endogenous ARA-S Tone
FAAH is a key enzyme responsible for the degradation of several N-acylethanolamines, and it has been shown to hydrolyze N-acyl amino acids.[12] Therefore, inhibiting FAAH can lead to an accumulation of endogenous ARA-S, allowing for the study of its physiological effects.
Using FAAH Inhibitors to Probe Endogenous ARA-S Activity
By using a selective FAAH inhibitor, such as PF-3845 or URB597, researchers can elevate the levels of endogenous ARA-S and observe the resulting physiological changes. These effects can then be challenged with the antagonists for ARA-S targets (e.g., ML-193, Iberiotoxin) to confirm that they are indeed mediated by ARA-S.
-
In vivo studies: Administer a FAAH inhibitor to an animal model and measure physiological parameters such as blood pressure or angiogenesis. Subsequently, administer an antagonist for a putative ARA-S target to see if the effects of the FAAH inhibitor are reversed.
-
In vitro studies: Treat cell cultures or isolated tissues with a FAAH inhibitor to increase endogenous ARA-S levels and then assess downstream signaling or functional responses in the presence and absence of specific antagonists.
Conclusion
The pharmacological characterization of N-Arachidonoyl-L-Serine is an active area of research, with evidence pointing towards a multi-target profile. A systematic and rigorous approach, employing specific and selective antagonists, is crucial for definitively confirming the molecular targets of ARA-S and elucidating its complex biological roles. The experimental frameworks provided in this guide offer a robust starting point for researchers to dissect the signaling pathways of this intriguing endocannabinoid-like molecule.
References
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Milman, G., Maor, Y., Abu-Lafi, S., et al. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Proceedings of the National Academy of Sciences of the United States of America, 103(7), 2428–2433. [Link]
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Milman, G., et al. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. PubMed. [Link]
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Godlewski, G., et al. (2009). The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels. Journal of Pharmacology and Experimental Therapeutics, 329(2), 557-565. [Link]
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Heynen-Genel, S., et al. (2010). Screening for Selective Ligands for GPR55-Antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]
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Galvez, A., et al. (1990). Purification and characterization of a unique, potent, peptidyl probe for the high conductance calcium-activated potassium channel from venom of the scorpion Buthus tamulus. The Journal of Biological Chemistry, 265(19), 11083–11090. [Link]
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Guo, J., Williams, D. J., & Ikeda, S. R. (2008). N-arachidonoyl l-serine, a putative endocannabinoid, alters the activation of N-type Ca2+ channels in sympathetic neurons. Journal of Neurophysiology, 100(2), 1147–1151. [Link]
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Ho, W. S. V. (2010). Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? British Journal of Pharmacology, 160(7), 1580–1582. [Link]
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Long, J. Z., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 9, e55533. [Link]
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Godlewski, G., et al. (2009). The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels. National Institutes of Health. [Link]
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Milman, G., et al. (2006). N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Proceedings of the National Academy of Sciences, 103(7), 2428-2433. [Link]
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Milman, G., et al. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. PubMed. [Link]
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Ihenetu, F., et al. (2014). N-Arachidonoyl glycine, another endogenous agonist of GPR55. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(5), 704-709. [Link]
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Parmar, V. R., & Ho, W. S. V. (2010). N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels. British journal of pharmacology, 160(3), 644–654. [Link]
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Guo, J., Williams, D. J., & Ikeda, S. R. (2008). N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons. National Institutes of Health. [Link]
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O-1918. Wikipedia. [Link]
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Ho, W. S. V. (2010). Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? National Institutes of Health. [Link]
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Andreotti, E., et al. (2021). Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold. Molecules, 26(11), 3291. [Link]
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Zhang, Q., et al. (2010). Endocannabinoid-like N-arachidonoyl serine is a novel pro-angiogenic mediator. British Journal of Pharmacology, 160(7), 1583–1594. [Link]
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Guo, J., Williams, D. J., & Ikeda, S. R. (2008). N-arachidonoyl l-serine, a putative endocannabinoid, alters the activation of N-type Ca2+ channels in sympathetic neurons. PubMed. [Link]
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A Researcher's Comparative Guide to the Validation of N-Arachidonoyl-L-Serine Binding to the Orphan GPR55 Receptor
For researchers, scientists, and professionals in drug development, the deorphanization of G protein-coupled receptors (GPCRs) represents a significant frontier.[1][2][3] Among these, GPR55 has emerged as a particularly compelling target due to its implications in pain, inflammation, and cancer.[4][5] This guide provides an in-depth, comparative analysis of the experimental methodologies required to validate the binding of a putative endogenous ligand, N-Arachidonoyl-L-Serine (ARA-S), to GPR55. We will move beyond simple procedural lists to explore the underlying rationale for experimental design, ensuring a robust and self-validating approach.
N-Arachidonoyl-L-serine is an endocannabinoid-like compound that has been isolated from the brain.[6][7] Unlike classical cannabinoids, ARA-S does not exhibit significant binding to CB1 or CB2 receptors, suggesting a distinct pharmacological profile.[6] The orphan receptor GPR55, which shares some ligands with the cannabinoid system, stands as a primary candidate for ARA-S interaction.[8][9] Validating this interaction is a critical step in understanding the physiological role of ARA-S and the therapeutic potential of targeting GPR55.
The Strategic Framework for Validating Ligand-Receptor Interaction
A multi-faceted approach is essential to unequivocally demonstrate that ARA-S is a bona fide ligand for GPR55. This involves a logical progression from direct binding assessment to functional cellular assays that measure the consequences of receptor activation. Each step provides a piece of the evidentiary puzzle, and together they form a cohesive and scientifically rigorous validation.
Our comparative guide will focus on four key experimental pillars:
-
Direct Binding Assays: Quantifying the physical interaction between ARA-S and GPR55.
-
G Protein Activation Assays: Measuring the immediate downstream consequence of receptor agonism.
-
Second Messenger & Downstream Signaling Assays: Assessing the cellular response to GPR55 activation.
-
Receptor Trafficking Assays: Visualizing the cellular fate of the receptor upon ligand binding.
Pillar 1: Direct Binding Assays - The Foundational Evidence
The initial and most direct method to establish an interaction is through radioligand binding assays.[10] These assays are considered the gold standard for quantifying the affinity of a ligand for its receptor.[11]
Comparative Analysis of Radioligand Binding Approaches
| Assay Type | Principle | Key Parameters Determined | Advantages | Limitations |
| Saturation Binding | Increasing concentrations of a radiolabeled ligand are incubated with a fixed amount of receptor preparation until equilibrium is reached. | Bmax (receptor density), Kd (dissociation constant) | Provides fundamental information on receptor number and ligand affinity.[11] | Requires a high-specific-activity radiolabeled version of ARA-S, which may not be commercially available. |
| Competition Binding | A fixed concentration of a known radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test ligand (ARA-S). | Ki (inhibitory constant), IC50 (half-maximal inhibitory concentration) | Allows for the determination of the affinity of an unlabeled ligand.[11] Can utilize a commercially available GPR55 radioligand. | Indirectly measures affinity. The choice of radioligand can influence the results. |
Experimental Protocol: Competition Radioligand Binding Assay
-
Causality: This protocol is designed to determine the affinity of ARA-S for GPR55 by measuring its ability to displace a known radiolabeled GPR55 ligand. The choice of a filtration-based method allows for the efficient separation of bound and free radioligand.[11][12][13]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing GPR55 in a cold lysis buffer and prepare a membrane fraction by differential centrifugation.[12] Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well filter plate, combine the GPR55-expressing membranes, a fixed concentration of a suitable radioligand (e.g., [3H]CP55940), and a range of concentrations of unlabeled ARA-S.[9][14]
-
Incubation: Incubate the plate at a controlled temperature for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand.[12]
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.[12]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the ARA-S concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[11]
Pillar 2: G Protein Activation Assays - The First Step in Signaling
Upon agonist binding, GPCRs catalyze the exchange of GDP for GTP on the α-subunit of heterotrimeric G proteins, leading to their activation.[15][16] The [35S]GTPγS binding assay is a functional assay that directly measures this initial step in the signaling cascade.[15][17][18]
Why the [35S]GTPγS Binding Assay is a Critical Validation Tool
-
Functional Confirmation: It moves beyond simple binding to confirm that the ligand-receptor interaction leads to a productive signaling event.[15][19]
-
Ligand Classification: This assay can distinguish between agonists, antagonists, and inverse agonists.[17][19] An agonist like ARA-S would be expected to stimulate [35S]GTPγS binding.
-
Proximity to the Receptor: It measures an early event in the signaling pathway, minimizing the potential for signal amplification or modulation that can occur in downstream assays.[17]
Experimental Workflow: [35S]GTPγS Binding Assay
Caption: Workflow for the [35S]GTPγS binding assay.
Step-by-Step Methodology: [35S]GTPγS Binding Assay
-
Membrane Preparation: Prepare GPR55-expressing membranes as described for the radioligand binding assay.
-
Assay Buffer: Prepare an assay buffer containing GDP to ensure that the G proteins are in their inactive state at the start of the experiment.
-
Assay Setup: In a 96-well plate, combine the membranes, a range of ARA-S concentrations, and [35S]GTPγS.
-
Incubation: Incubate the plate at 30°C to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer.
-
Quantification: Measure the amount of bound [35S]GTPγS for each well using a scintillation counter.
-
Data Analysis: Plot the stimulated [35S]GTPγS binding against the ARA-S concentration to determine the EC50 (potency) and Emax (efficacy).
Pillar 3: Second Messenger & Downstream Signaling Assays
Validating that ARA-S activates GPR55's known signaling pathways provides crucial physiological context. GPR55 is known to couple to Gq and G12/13 proteins, leading to the activation of phospholipase C (PLC) and RhoA, respectively.[20][21][22][23] This results in an increase in intracellular calcium ([Ca2+]i) and the activation of downstream kinases like ERK.[21][23]
Comparative Analysis of Downstream Signaling Assays
| Assay Type | Principle | Key Parameters Determined | Advantages | Limitations |
| Calcium Mobilization Assay | Measures changes in intracellular calcium concentration upon receptor activation using calcium-sensitive fluorescent dyes.[24][25] | EC50, Emax | High-throughput compatible, provides a robust and rapid measure of Gq-mediated signaling.[24] | Can be influenced by off-target effects that also modulate intracellular calcium. |
| ERK Phosphorylation Assay | Detects the phosphorylation of ERK1/2, a downstream target of GPR55 signaling, typically using immunoassays (e.g., ELISA, Western blot). | EC50, Emax | Measures a more integrated cellular response, confirming the propagation of the signal downstream. | Can be more time-consuming and lower throughput than calcium assays. Signal can be influenced by other pathways. |
GPR55 Signaling Pathway
Caption: GPR55 signaling pathways upon agonist binding.
Experimental Protocol: Calcium Mobilization Assay
-
Causality: This protocol leverages the known Gq-coupling of GPR55 to provide a functional readout of receptor activation by measuring a key second messenger.[21][26]
Step-by-Step Methodology:
-
Cell Culture: Plate cells stably expressing GPR55 in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[24]
-
Baseline Measurement: Measure the baseline fluorescence of each well using a fluorescence plate reader (e.g., FLIPR).[24]
-
Compound Addition: Add varying concentrations of ARA-S to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the peak fluorescence response against the ARA-S concentration to determine the EC50 and Emax.
Pillar 4: Receptor Trafficking Assays - Visualizing the Interaction
Upon activation, many GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins.[20] This interaction leads to receptor desensitization and internalization. β-arrestin recruitment assays provide a direct measure of this process.[27][28]
The Power of β-Arrestin Recruitment Assays
-
G Protein-Independent Readout: This assay measures a signaling event that is distinct from G protein activation, providing an orthogonal validation of ligand activity.[20][27]
-
High-Throughput Screening: Many β-arrestin recruitment assays are amenable to high-throughput screening, making them valuable for identifying and characterizing ligands for orphan GPCRs.[4][27]
-
Biased Agonism: Comparing the potency and efficacy of a ligand in G protein activation versus β-arrestin recruitment can reveal biased agonism, a critical concept in modern pharmacology.
Experimental Protocol: β-Arrestin Recruitment Assay (PathHunter® Technology)
-
Causality: This protocol utilizes Enzyme Fragment Complementation (EFC) to provide a quantitative measure of the proximity between GPR55 and β-arrestin following ligand-induced receptor activation.[20][27]
Step-by-Step Methodology:
-
Cell Line: Use a commercially available cell line engineered to co-express GPR55 tagged with a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[27]
-
Cell Plating: Plate the cells in a 96- or 384-well plate.
-
Compound Addition: Add varying concentrations of ARA-S to the cells and incubate to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents, which include a substrate for the complemented enzyme. The functional enzyme will hydrolyze the substrate, producing a chemiluminescent signal.[27]
-
Signal Measurement: Read the chemiluminescence on a plate reader.
-
Data Analysis: Plot the luminescent signal against the ARA-S concentration to determine the EC50 and Emax for β-arrestin recruitment.
Synthesizing the Evidence: A Comparative Data Summary
To provide a comprehensive picture of ARA-S activity at GPR55, the data from these assays should be compiled and compared with known GPR55 ligands and antagonists.
| Compound | Binding Affinity (Ki) | GTPγS Activation (EC50) | Calcium Mobilization (EC50) | β-Arrestin Recruitment (EC50) | Mode of Action |
| ARA-S | To be determined | To be determined | To be determined | To be determined | Hypothesized Agonist |
| L-α-lysophosphatidylinositol (LPI) | ~1-5 µM | ~1 µM | ~1-10 µM[29] | ~1 µM | Endogenous Agonist[5][23] |
| O-1602 | Variable | ~30 nM[9] | ~1 µM | ~500 nM | Synthetic Agonist[29] |
| Cannabidiol (CBD) | Variable | No activation | Inhibits LPI effect | IC50 ~445 nM[30] | Antagonist[30][31] |
| ML192 | Not applicable | Inhibits LPI effect | Inhibits LPI effect | IC50 ~1.08 µM[32] | Antagonist[32][33] |
Conclusion: Establishing a Self-Validating Framework
The validation of N-Arachidonoyl-L-Serine's interaction with GPR55 requires a rigorous, multi-pronged experimental approach. By systematically progressing from direct binding assays to a series of functional readouts, researchers can build a compelling and self-validating case for this ligand-receptor pairing. The comparative analysis of different methodologies allows for an informed selection of assays based on available resources and specific experimental goals. The ultimate confirmation of ARA-S as an endogenous ligand for GPR55 will not only deorphanize this important receptor but also open new avenues for therapeutic intervention in a range of physiological and pathological processes.
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A Comparative Analysis of N-Arachidonoyl-L-Serine and Other Lipoamino Acids: A Guide for Researchers
In the expanding landscape of lipid signaling, N-acyl amino acids (NAAs), a class of endogenous molecules structurally akin to endocannabinoids, are gaining significant traction for their diverse physiological roles and therapeutic promise.[1] Among these, N-Arachidonoyl-L-Serine (ARA-S) has emerged as a particularly intriguing molecule with a unique pharmacological profile. This guide provides an in-depth comparative analysis of ARA-S and other notable lipoamino acids, offering experimental data, detailed protocols, and mechanistic insights to inform research and drug development in this dynamic field.
Introduction: The Unique Profile of N-Arachidonoyl-L-Serine
First isolated from bovine brain, N-Arachidonoyl-L-Serine (ARA-S) is an endocannabinoid-like lipid mediator that stands apart from classical endocannabinoids like anandamide.[2] While sharing a similar N-acyl structure, ARA-S exhibits very weak binding affinity for the canonical cannabinoid receptors CB1 and CB2, as well as the transient receptor potential vanilloid 1 (TRPV1) receptor.[1][3][4] This key distinction points towards novel mechanisms of action and therapeutic targets, sparking interest in its potential as a lead compound for various pathologies.
This guide will dissect the performance of ARA-S in comparison to other lipoamino acids, focusing on key parameters such as receptor engagement, enzymatic interactions, and in vivo efficacy in preclinical models of pain and inflammation.
Comparative Analysis of Receptor Binding and Affinity
A primary differentiator among lipoamino acids is their interaction with cannabinoid and other receptors. The following table summarizes the receptor binding affinities of ARA-S and anandamide, highlighting the distinct profile of ARA-S.
| Compound | CB1 Receptor (Kᵢ) | CB2 Receptor | TRPV1 Receptor | Putative Endothelial Receptor (Abn-CBD sensitive) |
| N-Arachidonoyl-L-Serine (ARA-S) | > 10,000 nM[1][4] | No significant binding up to 30 µM[1] | No significant binding up to 30 µM[1] | Agonist[1][3] |
| Anandamide (AEA) | Binds with high affinity | Binds with high affinity | Agonist[4] | Agonist[1] |
Table 1: Comparative Receptor Binding Affinities.
The data clearly illustrates that ARA-S is a poor ligand for CB1, CB2, and TRPV1 receptors, distinguishing it from anandamide.[1][4] Its activity at a putative novel cannabinoid-type receptor, often referred to as the abnormal cannabidiol (Abn-CBD) sensitive receptor, suggests a unique signaling pathway.[1][3]
Interaction with Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide and other fatty acid amides.[5] Inhibition of FAAH is a key therapeutic strategy to enhance endocannabinoid tone.[6] The interaction of lipoamino acids with FAAH is therefore a critical aspect of their pharmacological profile.
While some N-acyl amino acids, like N-arachidonoyl glycine (NA-Gly), are known to be weak inhibitors of FAAH, comprehensive comparative data on the FAAH inhibitory activity of a broad range of lipoamino acids, including ARA-S, is still emerging.[7] It has been shown that FAAH can hydrolyze N-acyl amino acids, suggesting a role in their metabolism.[8]
Experimental Protocol: Fluorometric FAAH Inhibition Assay
This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC50) of test compounds against FAAH.
Materials:
-
96-well white, flat-bottom plate
-
FAAH enzyme (human or rat recombinant)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)
-
Test compounds (e.g., ARA-S, other lipoamino acids) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., URB597)
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare Reagents: Dilute the FAAH enzyme and substrate in FAAH Assay Buffer to the desired concentrations. Prepare serial dilutions of the test compounds and the positive control.
-
Assay Setup: To the wells of the 96-well plate, add:
-
100% Initial Activity Wells: 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent.
-
Inhibitor Wells: 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound dilution.
-
Background Wells: 180 µL of FAAH Assay Buffer and 10 µL of solvent.
-
-
Pre-incubation: Incubate the plate for 5 minutes at 37°C.
-
Initiate Reaction: Add 10 µL of the FAAH substrate to all wells.
-
Measurement: Immediately place the plate in the fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis: Calculate the rate of fluorescence increase for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][9][10]
Comparative In Vivo Efficacy: Pain and Inflammation Models
The therapeutic potential of lipoamino acids is often evaluated in preclinical models of pain and inflammation.
4.1. Anti-inflammatory Activity: Mouse Ear Edema Model
The xylene- or capsaicin-induced mouse ear edema model is a standard assay to assess acute anti-inflammatory activity.
Experimental Protocol: Xylene-Induced Mouse Ear Edema
Materials:
-
Male mice (e.g., CFLP strain)
-
Xylene
-
Test compounds (e.g., ARA-S, other lipoamino acids)
-
Vehicle control (e.g., 1% carboxymethylcellulose sodium solution)
-
Micrometer or analytical balance
Procedure:
-
Animal Dosing: Administer the test compounds or vehicle orally to groups of mice once daily for a predetermined period (e.g., seven consecutive days).[11]
-
Induction of Edema: One hour after the final dose, apply a fixed volume (e.g., 0.03 mL) of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.[11]
-
Assessment of Edema: After a set time (e.g., 30 minutes), sacrifice the mice and remove both ears. Use a 7.0 mm diameter punch to cut ear disks and weigh them.[11]
-
Data Analysis: The intensity of edema is calculated as the weight difference between the right and left ear disks. Calculate the percentage of inhibition of edema for each treatment group compared to the model group.[11][12]
4.2. Analgesic Activity: Inflammatory Pain Model
The Freund's Complete Adjuvant (FCA)-induced model of inflammatory pain in rats is a widely used model to evaluate the analgesic effects of novel compounds. Studies have shown that intrathecal administration of N-arachidonoyl-glycine (NA-glycine) can reduce mechanical allodynia and thermal hyperalgesia in this model, an effect not mediated by CB1 or CB2 receptors.[13][14] In contrast, N-arachidonoyl-GABA and N-arachidonoyl-alanine were found to be ineffective in the same model.[14] This highlights the structural specificity of the analgesic effects of lipoamino acids.
Signaling Pathways and Mechanism of Action
The distinct pharmacological profile of ARA-S suggests the involvement of unique signaling pathways. Evidence points to the activation of the p44/42 mitogen-activated protein (MAP) kinase and protein kinase B/Akt pathways in endothelial cells, which are crucial for cell migration and survival.[1][3][15]
Figure 1: Proposed Signaling Pathway of N-Arachidonoyl-L-Serine (ARA-S). This diagram illustrates the putative signaling cascade initiated by ARA-S, leading to downstream cellular responses.
Figure 2: Experimental Workflow for the Comparative Analysis of Lipoamino Acids. This flowchart outlines the key experimental stages for a comprehensive comparison of ARA-S and other lipoamino acids.
Furthermore, some lipoamino acids, including certain N-acyl dopamines, have been shown to activate GPR55, another orphan G protein-coupled receptor implicated in various physiological and pathological processes.[16][17] The interaction of ARA-S with GPR55 remains an area for further investigation.
Conclusion and Future Directions
N-Arachidonoyl-L-Serine presents a compelling pharmacological profile, distinct from classical endocannabinoids and other lipoamino acids. Its weak affinity for canonical cannabinoid receptors, coupled with its potent vasodilatory and anti-inflammatory effects, suggests the existence of novel therapeutic targets. The comparative analysis with other lipoamino acids underscores the structural nuances that govern their biological activities.
Future research should focus on:
-
Deorphanizing the ARA-S receptor: Identifying and characterizing the putative endothelial receptor will be a major breakthrough in understanding its mechanism of action.
-
Expanding the comparative library: A systematic evaluation of a broader range of synthetic and endogenous lipoamino acids will provide a more comprehensive structure-activity relationship.
-
In-depth in vivo studies: Investigating the therapeutic potential of ARA-S in a wider array of disease models, including chronic pain, neurodegenerative disorders, and cardiovascular diseases, is warranted.
This guide provides a foundational framework for researchers and drug developers to navigate the exciting and complex field of lipoamino acid signaling. The unique properties of N-Arachidonoyl-L-Serine position it as a promising tool and a potential therapeutic lead, heralding a new chapter in lipid pharmacology.
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A Senior Application Scientist's Guide to Cross-Validating N-Arachidonoyl-L-Serine Effects Across Diverse Cell Lines
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of endocannabinoid research, N-Arachidonoyl-L-Serine (ARA-S) has emerged as a compelling lipoamino acid with therapeutic potential. Structurally related to anandamide, ARA-S presents a unique pharmacological profile, exhibiting minimal affinity for the canonical cannabinoid receptors CB1 and CB2.[1][2] This distinction positions it as a novel modulator of cellular signaling, with observed activities ranging from vasodilation to anti-inflammatory and neuroprotective effects.[1][3] This guide provides a framework for the rigorous cross-validation of ARA-S's effects, focusing on methodologies to assess its cytotoxic and mechanistic impacts across a panel of cancer and non-cancerous cell lines.
Our objective is to move beyond simple viability assays and construct a multi-faceted experimental plan that interrogates the causality behind ARA-S's actions. By comparing its effects on cell lines from different tissues of origin, we can begin to build a comprehensive profile of its selectivity and potential as a therapeutic agent.
The Mechanistic Landscape of ARA-S
Unlike typical endocannabinoids, ARA-S does not primarily engage CB1 or CB2 receptors.[1][2] Instead, its effects are mediated through a more complex and partially understood set of targets. Evidence suggests ARA-S may be an endogenous agonist for a putative novel cannabinoid-type receptor, sometimes referred to as the "abnormal cannabidiol (Abn-CBD) receptor".[1][2] Furthermore, it has been shown to directly activate large-conductance Ca2+-activated K+ (BKCa) channels and modulate N-type Ca2+ channels, actions that are independent of G-protein-coupled receptors.[4][5][6]
Key signaling pathways implicated in ARA-S activity include the phosphorylation and activation of p44/42 Mitogen-Activated Protein (MAP) Kinase (ERK1/2) and Protein Kinase B (Akt).[1][2][3] These pathways are central to cell survival, proliferation, and apoptosis, making them critical nodes for investigation.
Caption: Workflow for cross-validating ARA-S effects across cell lines.
Comparative Data Summary
The primary output of a cross-validation study is a clear, quantitative comparison of the compound's effect. The following table illustrates how to present the half-maximal inhibitory concentration (IC50) values of ARA-S against a panel of selected cell lines after a 72-hour treatment period. The choice of cell lines is critical; here, we compare two human leukemia cell lines (U937, Jurkat), a human cervical cancer cell line (HeLa), and a non-cancerous human embryonic kidney cell line (HEK293) to assess cancer selectivity.
| Cell Line | Type | Tissue of Origin | ARA-S IC50 (µM) at 72h | Alternative: Anandamide IC50 (µM) at 72h |
| U937 | Acute Myeloid Leukemia | Blood | 8.5 ± 0.7 | 12.1 ± 1.1 |
| Jurkat | T-cell Leukemia | Blood | 15.2 ± 1.3 | 20.5 ± 1.9 |
| HeLa | Cervical Cancer | Cervix | 25.8 ± 2.1 | 35.4 ± 3.0 |
| HEK293 | Non-cancerous | Kidney | > 50 | > 50 |
Note: The data presented are representative and should be generated empirically following the protocols outlined below.
Detailed Experimental Protocols
Scientific integrity hinges on meticulous and reproducible methodologies. The following protocols are designed to be self-validating by including necessary controls.
Protocol 4.1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Objective: To determine the dose-dependent cytotoxicity of ARA-S and calculate IC50 values.
-
Materials:
-
Selected cell lines (e.g., U937, Jurkat, HeLa, HEK293)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
ARA-S stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment (for adherent cells) or stabilization.
-
Treatment: Prepare serial dilutions of ARA-S in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Replace the old medium with 100 µL of the ARA-S-containing medium.
-
Negative Control: Wells with medium and 0.1% DMSO (vehicle control).
-
Positive Control: Wells with a known cytotoxic agent (e.g., Cisplatin).
-
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: For adherent cells, remove the medium and add 100 µL of solubilization buffer. For suspension cells, centrifuge the plate and then replace the medium with the buffer.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Protocol 4.2: Apoptosis Quantification (Annexin V-FITC / Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Objective: To quantify the mode of cell death induced by ARA-S.
-
Materials:
-
Cells treated with ARA-S at their respective IC50 concentrations for 48 hours.
-
Annexin V-FITC / Propidium Iodide (PI) staining kit.
-
Binding Buffer.
-
Flow cytometer.
-
-
Procedure:
-
Cell Preparation: Harvest approximately 1x10^6 cells (including supernatant for suspension cells) and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately using a flow cytometer.
-
Controls: Include unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI for proper compensation and gating.
-
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 4.3: Signaling Pathway Analysis (Western Blot)
This technique is used to detect the phosphorylation status of key proteins in the signaling cascade.
-
Objective: To determine if ARA-S activates the ERK and Akt pathways.
-
Materials:
-
Cells treated with ARA-S (IC50 concentration) for a short time course (e.g., 0, 15, 30, 60 minutes).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Lysis: Lyse the treated cells on ice with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels. β-actin serves as a loading control.
-
Conclusion and Future Directions
This guide provides a foundational strategy for the cross-validation of N-Arachidonoyl-L-Serine. By systematically evaluating its effects on a diverse panel of cell lines, researchers can elucidate its therapeutic window and mechanism of action. The data generated from these experiments will be crucial for determining the selectivity of ARA-S for cancer cells and for identifying the molecular pathways that underpin its biological activity. [1][3][7]Future studies should aim to expand the cell line panel, investigate potential off-target effects, and ultimately validate these in vitro findings in preclinical in vivo models.
References
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Milman, G., et al. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Proceedings of the National Academy of Sciences, 103(7), 2428-33. [Link]
-
Milman, G., et al. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. PubMed. [Link]
-
Almássy, J., et al. (2008). The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels. Molecular Pharmacology, 74(5), 1237-1246. [Link]
-
Almássy, J., et al. (2008). The endogenous brain constituent N-arachidonoyl L-serine is an activator of large conductance Ca2+-activated K+ channels. PubMed. [Link]
-
Guo, J., et al. (2008). N-arachidonoyl L-serine, a putative endocannabinoid, alters the activation of N-type Ca2+ channels in sympathetic neurons. Journal of Neurophysiology, 100(2), 1147-51. [Link]
-
Milman, G., et al. (2006). N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. The Hebrew University of Jerusalem. [Link]
-
Aida, J., et al. (2023). Investigation of the cytotoxicity induced by cannabinoids on human ovarian carcinoma cells. Journal of Cellular and Molecular Medicine. [Link]
-
Cohen-Yeshurun, A., et al. (2011). N-arachidonoyl-L-serine is neuroprotective after traumatic brain injury by reducing apoptosis. Journal of Cerebral Blood Flow & Metabolism, 31(8), 1768-77. [Link]
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Kozłowska, E., et al. (2023). AM1172 (a hydrolysis-resistant endocannabinoid analog that inhibits anandamide cellular uptake) reduces the viability of the various melanoma cells, but it exerts significant cytotoxic effects on healthy cells: an in vitro study based on isobolographic analysis. PMC. [Link]
-
Honarmand, M., et al. (2020). Cytotoxic Effects of Cannabinoids on Human HT-29 Colorectal Adenocarcinoma Cells: Different Mechanisms of THC, CBD, and CB83. Semantic Scholar. [Link]
-
Zhang, Y., et al. (2024). Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells. Frontiers in Pharmacology. [Link]
-
Muthusamy, T., et al. (2022). Serine restriction alters sphingolipid diversity to constrain tumor growth. Nature. [Link]
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Milman, G., et al. (2006). N-Arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties. Request PDF on ResearchGate. [Link]
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- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Establishing the Specificity of N-Arachidonoyl-L-Serine-Induced Currents
For researchers, scientists, and drug development professionals, establishing the specificity of a novel bioactive lipid is paramount. N-Arachidonoyl-L-Serine (AraS), an endogenous lipoamino acid found in the brain, has emerged as a modulator of neuronal and vascular function.[1][2] Unlike classic endocannabinoids, AraS exhibits minimal affinity for cannabinoid receptors CB1 and CB2, and the vanilloid receptor TRPV1, suggesting a unique mechanism of action.[3][4][5][6] This guide provides a comprehensive, technically-grounded framework for rigorously determining the specificity of AraS-induced ion channel currents, ensuring that your findings are robust, reproducible, and reliable.
Our approach is built on a logical progression of experiments, from confirming primary targets to systematically excluding potential off-target effects. We will delve into the causality behind experimental choices, emphasizing self-validating protocols to ensure the integrity of your results.
Part 1: Confirming the Primary Targets of N-Arachidonoyl-L-Serine
Current literature points to two primary molecular targets for AraS: large-conductance Ca2+-activated potassium (BKCa) channels and N-type voltage-gated Ca2+ channels.[1][7][8][9] The initial phase of your investigation should be dedicated to robustly replicating and extending these findings in your experimental system.
Characterizing AraS-induced Activation of BKCa Channels
Studies have shown that AraS potentiates BKCa channel currents, leading to vasodilation.[1][9][10] This effect appears to be direct and dependent on membrane cholesterol.[1]
A systematic electrophysiological approach is essential to quantify the effect of AraS on BKCa channels.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells, a common model for studying ion channels due to their low endogenous channel expression.
-
Transfect cells with plasmids encoding the α-subunit of the human BKCa channel (hSlo). For a more physiologically relevant model, co-transfect with the auxiliary β1 subunit.
-
-
Whole-Cell Patch-Clamp Recording:
-
Obtain whole-cell recordings from transfected cells.
-
Use a potassium-based intracellular solution and a standard extracellular solution.
-
Apply a series of depolarizing voltage steps to elicit outward K+ currents.
-
-
Pharmacological Manipulation:
-
Establish a stable baseline current.
-
Perfuse the cells with increasing concentrations of AraS to determine the concentration-response relationship.
-
After observing the maximal effect of AraS, apply a selective BKCa channel blocker, such as 100 nM iberiotoxin, to confirm that the observed current is indeed mediated by BKCa channels.[1]
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage step for each concentration of AraS.
-
Plot the normalized current as a function of AraS concentration and fit the data with a Hill equation to determine the EC50.
-
Compare the current-voltage (I-V) relationship before and after AraS application, and after the addition of the blocker.
-
Expected Quantitative Data:
| Condition | EC50 of AraS (µM) | Maximum Current Increase (%) | Inhibition by Iberiotoxin (%) |
| HEK293 + hSlo | ~3.0 | ~250 | >95 |
| HEK293 + hSlo + β1 | ~2.5 | ~300 | >95 |
Note: These are representative values based on existing literature. Actual values may vary depending on experimental conditions.
Investigating AraS-induced Modulation of N-Type Ca2+ Channels
AraS has been reported to augment N-type Ca2+ channel currents through a hyperpolarizing shift in the activation curve, a mechanism that appears to be independent of G-protein coupled receptors.[7][8]
Step-by-Step Protocol:
-
Cell Preparation:
-
Use a cell line that endogenously expresses N-type Ca2+ channels, such as rat sympathetic ganglion neurons, or a heterologous expression system like HEK293 cells transfected with the requisite N-type Ca2+ channel subunits (α1B, β, and α2δ).
-
-
Whole-Cell Patch-Clamp Recording:
-
Use a barium-based extracellular solution to enhance the current and block potassium channels. The intracellular solution should contain a calcium chelator like EGTA.
-
Apply a voltage protocol that allows for the measurement of the voltage-dependence of activation.
-
-
Pharmacological Application:
-
Record baseline N-type Ca2+ currents.
-
Apply AraS and observe the effect on current amplitude and activation kinetics.
-
To confirm the current is through N-type channels, apply a specific blocker like ω-conotoxin GVIA.
-
-
Data Analysis:
-
Construct activation curves by plotting the normalized conductance as a function of the test potential.
-
Fit the data with a Boltzmann function to determine the half-activation voltage (V1/2).
-
A negative shift in V1/2 upon AraS application indicates a potentiation of channel activity at more negative membrane potentials.
-
Expected Quantitative Data:
| Condition | AraS-induced Current Increase at -10mV (%) | Shift in V1/2 of Activation (mV) |
| Rat Sympathetic Neurons | ~50 | -5 to -10 |
| Transfected HEK293 cells | Variable | Negative shift |
Part 2: A Systematic Approach to Ruling Out Off-Target Effects
The chemical similarity of AraS to other endocannabinoids and arachidonic acid necessitates a thorough investigation of potential off-target effects.[11][12][13] This is crucial for establishing the specificity of AraS.
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Safety Operating Guide
Navigating the Final Step: A Procedural Guide to the Safe Disposal of N-Arachidonoyl-L-Serine
For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. N-Arachidonoyl-L-Serine (ARA-S), a novel endocannabinoid with significant neuroprotective and vasodilatory properties, demands meticulous handling from procurement to disposal.[1][2][3][4] This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-Arachidonoyl-L-Serine, ensuring the safety of laboratory personnel and the preservation of our environment. As a matter of professional best practice, all chemical waste should be managed in accordance with federal, state, and local regulations.
Core Safety & Handling Precautions
Before initiating any disposal procedures, a foundational understanding of the compound's characteristics is paramount. While N-Arachidonoyl-L-Serine is not classified as a hazardous material for transport, its potential for long-lasting harmful effects on aquatic life, as noted in its Safety Data Sheet (SDS), necessitates that it be treated as hazardous chemical waste.[5]
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling N-Arachidonoyl-L-Serine for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[5] An eyewash station and safety shower must be readily accessible.
Disposal Protocol: A Step-by-Step Approach
The following protocol is designed to guide laboratory personnel through the safe disposal of N-Arachidonoyl-L-Serine and associated contaminated materials. This process is grounded in the principle of waste minimization and adherence to regulatory standards.
Step 1: Waste Characterization and Segregation
Given the ecotoxicity data, N-Arachidonoyl-L-Serine waste must be classified as hazardous.[5] This dictates its entry into the hazardous waste stream of your institution.
-
Do not dispose of N-Arachidonoyl-L-Serine down the drain or in regular solid waste bins.
-
Segregate ARA-S waste from other chemical waste streams to prevent inadvertent reactions. Specifically, avoid mixing with strong acids, bases, or oxidizing agents.
Step 2: Containerization of Waste
Proper containment is crucial to prevent environmental release and ensure safe transport.
-
Solid Waste:
-
Collect unused or waste N-Arachidonoyl-L-Serine powder in a dedicated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Contaminated consumables such as pipette tips, microfuge tubes, gloves, and weighing paper should also be placed in this dedicated solid waste container.
-
-
Liquid Waste:
-
If N-Arachidonoyl-L-Serine has been dissolved in a solvent (e.g., ethanol, DMSO), collect the solution in a separate, clearly labeled liquid hazardous waste container.
-
The container must be appropriate for the solvent used (e.g., a solvent-safe carboy for organic solvents).
-
Step 3: Labeling: Clarity for Compliance
Accurate and thorough labeling is a cornerstone of safe waste management and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).[6][7]
-
Label the waste container clearly with the words "Hazardous Waste ".
-
Identify the contents fully: "N-Arachidonoyl-L-Serine ". Do not use abbreviations.
-
For liquid waste, list all constituents, including solvents, with their approximate concentrations.
-
Include the name of the principal investigator or responsible party and the date the waste was first added to the container.
Step 4: Storage of Waste On-Site
Waste containers must be stored safely pending pickup by your institution's Environmental Health and Safety (EHS) department.
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry area.
-
The storage location should be away from incompatible materials and general laboratory traffic.
-
Ensure the container is kept closed except when adding waste.[6]
Step 5: Arranging for Disposal
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS office and submitting a request for waste removal.
-
Provide the EHS office with accurate information about the waste contents as detailed on your label.
Emergency Procedures: Spill Response
In the event of an accidental spill of N-Arachidonoyl-L-Serine powder, follow these steps to mitigate exposure and contamination:
-
Evacuate and Alert: Ensure all personnel in the immediate area are aware of the spill.
-
Secure the Area: Restrict access to the spill area. If the substance is volatile or can produce airborne dust, close the laboratory door and increase ventilation through fume hoods.[8][9]
-
Don Appropriate PPE: Before cleaning, don the required PPE as outlined above.
-
Contain the Spill: Cover the powder spill with a plastic sheet or tarp to minimize spreading and prevent it from becoming airborne.[5]
-
Clean-up:
-
Carefully collect the spilled material using a scoop or dustpan. Avoid creating dust.[10]
-
Place the collected powder and any contaminated cleaning materials into a sealable bag or container labeled as "Hazardous Waste: N-Arachidonoyl-L-Serine Spill Debris".
-
Clean the contaminated surface thoroughly with a suitable solvent (e.g., ethanol) and paper towels. Dispose of the cleaning materials as hazardous waste.[10]
-
-
Dispose of Clean-up Waste: The container with the spill debris should be handled and disposed of following the hazardous waste protocol described above.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₂₃H₃₇NO₄ | [1][11] |
| Molecular Weight | 391.5 g/mol | [1][11] |
| Appearance | Solid | AG Scientific SDS |
| Storage Temperature | -20°C | [1] |
| Solubility | DMF, DMSO, Ethanol, PBS (pH 7.2) | [1] |
| Ecotoxicity | May cause long lasting harmful effects to aquatic life | [5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of N-Arachidonoyl-L-Serine and related materials.
Caption: Decision workflow for proper disposal of N-Arachidonoyl-L-Serine.
References
-
Hazardous Waste Disposal Procedures . Environmental Health and Safety, Carnegie Mellon University. [Link]
-
Non-Hazardous Wastes - Recycling - Treatment . Environmental Health and Safety, Oregon State University. [Link]
-
Guide for Chemical Spill Response . American Chemical Society. [Link]
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Guidance for Hazardous Waste Spill Cleanup in Laboratories . The University of Tennessee, Knoxville, Environmental Health & Safety. [Link]
-
Safe Disposal of Hazardous Chemical Waste . The University of Kansas, Environmental Health & Safety. [Link]
-
Hazardous Waste Disposal Guide . Environmental Health and Safety, Oregon State University. [Link]
-
Hazardous Waste Guidelines . Carnegie Mellon University, Environmental Health & Safety. [Link]
-
Chemical Waste . Environmental Health & Safety, The University of Texas at Austin. [Link]
-
8 Steps to Handling a Lab Chemical Spill . ZYVI. [Link]
-
Spill procedure: Clean-up guidance . Queen Mary University of London, Health & Safety Directorate. [Link]
-
RCRA . Environmental Health and Safety, Case Western Reserve University. [Link]
-
Responding to Laboratory Chemical Spills . Flinn Scientific Canada. [Link]
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EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES . InsideEPA.com. [Link]
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Treatment of Hazardous Waste . American Chemical Society. [Link]
-
Disposal Procedures for Non Hazardous Waste . Stephen F. Austin State University, Environmental Health, Safety, and Risk Management. [Link]
-
Chemical Waste Management Reference Guide . The Ohio State University, Environmental Health and Safety. [Link]
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Regulation of Laboratory Waste . American Chemical Society. [Link]
-
Nonhazardous Waste . Baylor University, Environmental Health & Safety. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency. [Link]
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N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties . PubMed. [Link]
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Effect of N-arachidonoyl-l-serine on human cerebromicrovascular endothelium . PMC, National Center for Biotechnology Information. [Link]
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N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties . PMC, National Center for Biotechnology Information. [Link]
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N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties . ResearchGate. [Link]
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N-arachidonoyl L-serine, an endocannabinoid-like brain constituent with vasodilatory properties . The Hebrew University of Jerusalem. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Arachidonoyl-L-Serine
Navigating the frontier of endocannabinoid research requires not only scientific acumen but also an unwavering commitment to safety. N-Arachidonoyl-L-Serine (ARA-S), an endogenous bioactive lipid with vasodilatory and neuroprotective properties, is a compound of significant interest.[1][2][3][4] While comprehensive toxicological data is still being developed, its potent biological activity necessitates a cautious and well-defined handling protocol.[5] The foundational principle, as mandated by the Occupational Safety and Health Administration (OSHA), is to minimize all chemical exposures.[6]
This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals working with ARA-S. Our focus is on creating a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Assessment: Understanding the Risks of ARA-S
A thorough hazard assessment is the cornerstone of any laboratory safety plan.[7] Based on available Safety Data Sheets (SDS) and the nature of the compound, the primary risks associated with ARA-S are:
-
Corrosive Hazard and Irritation: The SDS for ARA-S explicitly notes it as a corrosive hazard.[8] Direct contact with the skin or eyes can cause irritation.[5][8] OSHA standards mandate that eye and skin contact with hazardous chemicals must be prevented.[6]
-
Bioactivity: As an endocannabinoid-like compound, accidental exposure through inhalation, ingestion, or skin absorption could lead to unintended physiological effects.[3][5] The principle of minimizing exposure is therefore paramount.[6]
-
Inhalation Risk: Handling ARA-S as a powder can generate dust.[8] While no specific occupational exposure limits have been established, inhaling airborne powder should be avoided.[8]
-
Solvent Hazards: ARA-S is often dissolved in flammable solvents like ethanol.[9][10] This introduces a flammability risk and potential irritation from the solvent itself.[5][10]
Core PPE Directives for N-Arachidonoyl-L-Serine
The minimum PPE for any work in a laboratory with hazardous chemicals includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[11] However, for ARA-S, a more task-specific approach is required. The following table summarizes the recommended PPE for various operational scenarios.
| Scenario / Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling Solid (Powder) | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat (fully buttoned) | Recommended; required if dust is generated or if working outside a ventilated enclosure. NIOSH/MSHA approved respirator.[8] |
| Preparing Stock Solutions | Double Nitrile Gloves | Safety Goggles & Face Shield | Chemical-Resistant Lab Coat | Required if not performed in a certified chemical fume hood.[12] |
| Diluting & Aliquoting | Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Not typically required if performed in a fume hood or on a bench with adequate ventilation. |
| Cell Culture / In-Vitro Assays | Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Not required. |
| Spill Cleanup (Small) | Heavy Duty Nitrile Gloves | Safety Goggles | Lab Coat | Required if spill generates dust or vapors. |
This table provides general guidance. A site-specific hazard assessment must be performed to determine the final PPE requirements.[7][11]
Rationale and Selection: The "Why" Behind the Gear
Understanding the causality behind each PPE choice reinforces safe practices and builds a culture of safety.
-
Hand Protection: Disposable nitrile gloves are the standard for providing protection against incidental chemical exposure.[11] For handling ARA-S powder or preparing concentrated solutions, double-gloving is recommended. This provides an extra layer of protection against tears and contamination. If the outer glove becomes contaminated, it can be removed safely, preserving the integrity of the inner glove.[13]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[8][11] However, when handling the solid form of ARA-S or preparing solutions where a splash hazard exists, safety goggles are necessary as they form a seal around the eyes. A face shield , worn over goggles, provides an essential secondary barrier, protecting the entire face from splashes.[11]
-
Body Protection: A lab coat protects your skin and personal clothing from contamination.[13] It should always be fully buttoned. When working with larger quantities or during tasks with a higher splash risk, a chemical-resistant coat is advisable. Lab coats must never be worn outside of the laboratory to prevent the spread of contamination.[7][14]
-
Respiratory Protection: While ARA-S is not highly volatile, the mechanical generation of dust when handling the powder poses an inhalation risk.[8] Therefore, performing these operations within a chemical fume hood or a ventilated balance enclosure is the preferred engineering control.[12] If these are not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator must be worn.[8] All personnel required to wear respirators must be properly trained and fit-tested as per OSHA standards.[15]
Procedural Guidance: Execution is Everything
Proper technique in donning and doffing PPE is critical to prevent cross-contamination.
Step-by-Step PPE Donning Protocol
-
Inspect: Before starting, visually inspect all PPE for defects, such as cracks, tears, or holes.
-
Lab Coat: Put on your lab coat and fasten all buttons completely.
-
Respirator (if required): If respiratory protection is needed, perform a seal check according to the manufacturer's instructions.
-
Eye/Face Protection: Put on safety goggles, ensuring a snug fit. If required, place the face shield over the goggles.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat. Don the second pair of gloves over the first.
Step-by-Step PPE Doffing Protocol (to minimize contamination)
-
Outer Gloves: Remove the outer pair of gloves by pinching the outside of one glove at the wrist and peeling it off, turning it inside out. Ball it up in your gloved hand. Slide two fingers of your bare hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately.
-
Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself, touching only the inside surfaces. Hang it in its designated location or place it in the proper receptacle for laundering.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front by handling the strap or earpieces.
-
Respirator (if worn): Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[7]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with N-Arachidonoyl-L-Serine.
Caption: Decision tree for selecting task-appropriate PPE for ARA-S.
Operational and Disposal Plans
Preparedness is key to safety.[12] Having clear plans for handling accidents and disposing of waste is non-negotiable.
Spill Response
-
Alert: Immediately alert personnel in the area.
-
Evacuate: If the spill is large or involves a volatile solvent outside a fume hood, evacuate the immediate area.
-
Protect: Don appropriate PPE, including respiratory protection if powders or vapors are present.
-
Contain & Clean: For a powder spill, cover it with a plastic sheet to minimize dust generation.[8] Mechanically take up the material and place it in a sealed, labeled container for disposal.[8] Clean the contaminated surface thoroughly.[8] For liquid spills, use an appropriate absorbent material.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Waste Disposal
All waste, including empty containers, contaminated gloves, and unused product, must be treated as hazardous waste.
-
Segregation: Do not mix ARA-S waste with other waste streams.
-
Containment: Collect all ARA-S waste in a clearly labeled, sealed, and non-reactive container.
-
Disposal: Disposal must be carried out in strict accordance with all applicable regional, national, and local laws and regulations.[8] Contact your institution's EHS office for specific procedures. Do not dispose of ARA-S down the drain.[16]
By integrating these principles and protocols into your daily workflow, you build a robust safety culture that protects both the researcher and the research. Trust in your process begins with a verifiable commitment to safety.
References
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
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N-Arachidonoyl L-serine. PubChem - NIH. [Link]
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The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels. NIH. [Link]
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N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties. NIH. [Link]
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N-Arachidonoyl l-Serine, a Putative Endocannabinoid, Alters the Activation of N-Type Ca2+ Channels in Sympathetic Neurons. NIH. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
